molecular formula C25H26N2O6 B613420 Fmoc-Leu-OSu CAS No. 76542-83-1

Fmoc-Leu-OSu

Cat. No.: B613420
CAS No.: 76542-83-1
M. Wt: 450,49 g/mole
InChI Key: QOQFIQIYPSPWHZ-NRFANRHFSA-N
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Description

Fmoc-Leu-OSu, also known as this compound, is a useful research compound. Its molecular formula is C25H26N2O6 and its molecular weight is 450,49 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6/c1-15(2)13-21(24(30)33-27-22(28)11-12-23(27)29)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQFIQIYPSPWHZ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679808
Record name 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76542-83-1
Record name 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-Leu-OSu: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine N-hydroxysuccinimide ester (Fmoc-Leu-OSu) is a critical reagent in the synthesis of peptides. This guide provides an in-depth overview of its chemical structure, properties, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

This compound is a derivative of the amino acid leucine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and an N-hydroxysuccinimide (OSu) ester on the carboxylic acid group. This dual modification makes it an ideal building block for the stepwise addition of leucine residues to a growing peptide chain. The Fmoc group provides a base-labile protecting group, which can be removed under mild conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups. The OSu ester is a highly reactive group that facilitates efficient coupling to the free amino terminus of the growing peptide chain.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of the bulky Fmoc group, the leucine side chain, and the N-hydroxysuccinimide ester. These features contribute to its specific physical and chemical properties.

PropertyValueReference
Chemical Formula C₂₅H₂₆N₂O₆[1]
Molecular Weight 450.49 g/mol [1]
Appearance White powder[2]
CAS Number 76542-83-1[1]
Melting Point 120 - 125 °C[2]
Optical Rotation [α]D²⁰ = -37 ± 2° (c=1 in AcOH)[2]
Storage 0 - 8 °C[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of Fmoc-L-leucine (Fmoc-Leu-OH) with N-hydroxysuccinimide (NHS). A common method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general methods for the synthesis of N-hydroxysuccinimide esters of N-protected amino acids.[3]

Materials:

  • Fmoc-L-leucine (Fmoc-Leu-OH)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dioxane or Dimethoxyethane

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve Fmoc-L-leucine (1 equivalent) and N-hydroxysuccinimide (1 equivalent) in anhydrous dioxane or dimethoxyethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight.

  • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Recrystallize the product from a suitable solvent system, such as ethyl acetate/hexane, to obtain the purified this compound.

Diagram of the Synthesis Workflow:

G Synthesis of this compound FmocLeuOH Fmoc-Leu-OH Reaction Reaction at 0°C to RT FmocLeuOH->Reaction NHS N-Hydroxysuccinimide NHS->Reaction DCC DCC DCC->Reaction Solvent Anhydrous Dioxane Solvent->Reaction Filtration Filtration to remove DCU Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Work-up with Ethyl Acetate Evaporation->Extraction Purification Recrystallization Extraction->Purification FmocLeuOSu This compound Purification->FmocLeuOSu

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based solid-phase peptide synthesis. The OSu ester provides a pre-activated carboxylic acid that readily reacts with the deprotected N-terminus of the growing peptide chain attached to a solid support.

Experimental Protocol: Coupling of this compound in SPPS

This protocol outlines a general cycle for the incorporation of a leucine residue using this compound in manual SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

Procedure:

  • Fmoc Deprotection:

    • Treat the peptide-resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus.

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove residual piperidine and byproducts.

  • Coupling:

    • Dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF.

    • Add the this compound solution to the deprotected peptide-resin.

    • If required, add a non-nucleophilic base such as DIPEA (1-2 equivalents) to the reaction mixture.

    • Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat:

    • The cycle of deprotection, coupling, and washing is repeated with the next desired Fmoc-amino acid until the peptide sequence is complete.

Diagram of the SPPS Cycle:

G Fmoc-SPPS Cycle with this compound Start Peptide-Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling with this compound in DMF Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 NextCycle Start of Next Cycle or Final Deprotection Washing2->NextCycle NextCycle->Deprotection Continue Synthesis

Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis.

Spectral Data

  • ¹H NMR of Fmoc-Leu-OH: The ¹H NMR spectrum of Fmoc-Leu-OH would show characteristic peaks for the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm), the protons of the leucine side chain (including a doublet for the two methyl groups), and the alpha-proton of the amino acid.[4]

  • IR of Fmoc-Leu-OH: The IR spectrum of Fmoc-Leu-OH would exhibit characteristic absorption bands for the urethane and carboxylic acid carbonyl groups, as well as N-H stretching and bending vibrations.[5]

  • Mass Spectrometry: Mass spectrometry is a crucial tool to confirm the molecular weight of this compound and to verify its incorporation into a peptide chain during SPPS.[6][7] Electrospray ionization (ESI) is a common method used for the analysis of such compounds.[6]

This technical guide provides a foundational understanding of this compound for its effective use in peptide synthesis and drug development. For specific applications, further optimization of the described protocols may be necessary.

References

Synthesis and Purification of Fmoc-Leu-OSu: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-Leucine-N-hydroxysuccinimide ester (Fmoc-Leu-OSu), a critical reagent in solid-phase peptide synthesis (SPPS). The high purity of this activated amino acid derivative is paramount for the successful synthesis of high-quality peptides, preventing the formation of deletion sequences or other side products. This document outlines a robust two-stage synthetic route, commencing with the N-terminal Fmoc protection of L-Leucine to yield Fmoc-L-Leu-OH, followed by its esterification to the desired this compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to equip researchers with the necessary knowledge for its confident production.

Synthesis of Fmoc-L-Leu-OH

The initial step involves the protection of the amino group of L-Leucine with the fluorenylmethoxycarbonyl (Fmoc) group. The use of 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) as the protecting agent is preferred due to its stability and the formation of a water-soluble N-hydroxysuccinimide (NHS) byproduct, which simplifies the subsequent purification.

Experimental Protocol: Synthesis of Fmoc-L-Leu-OH
  • Dissolution of L-Leucine: In a suitable reaction vessel, dissolve L-Leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq). Stir the mixture at room temperature until the L-Leucine is completely dissolved.

  • Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting L-Leucine is no longer detectable.

  • Solvent Removal: Upon completion of the reaction, remove the acetone under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. The acidification will result in the precipitation of a white solid, which is the crude Fmoc-L-Leu-OH.

  • Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-L-Leu-OH as a white solid.

Purification of Fmoc-L-Leu-OH

Purification of the crude Fmoc-L-Leu-OH is crucial to remove any unreacted starting materials and byproducts. Recrystallization is a highly effective method for achieving high-purity material.

Experimental Protocol: Recrystallization of Fmoc-L-Leu-OH
  • Dissolution: Dissolve the crude Fmoc-L-Leu-OH in a minimal amount of hot toluene.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce further crystallization. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial. The addition of a non-polar solvent like heptane or hexane can also promote precipitation.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold toluene or a cold toluene/heptane mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified Fmoc-L-Leu-OH under vacuum.

Synthesis of this compound

The final step is the conversion of the purified Fmoc-L-Leu-OH to its N-hydroxysuccinimide ester. This is typically achieved using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the esterification.

Experimental Protocol: Synthesis of this compound
  • Reactant Dissolution: In a clean, dry flask, dissolve the purified Fmoc-L-Leu-OH (1.0 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same anhydrous solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting Fmoc-L-Leu-OH.

  • Removal of Byproduct: After the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound is purified to remove any remaining unreacted starting materials and residual DCU.

Experimental Protocol: Purification of this compound
  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as isopropanol or ethyl acetate/hexane, to yield the purified this compound as a white crystalline solid.

  • Drying: Dry the purified product under vacuum.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of Fmoc-L-Leu-OH and this compound.

Table 1: Synthesis and Purification of Fmoc-L-Leu-OH

ParameterValueReference
Synthesis
L-Leucine (eq)1.0
Fmoc-OSu (eq)1.05
Sodium Bicarbonate (eq)2.0
SolventAcetone/Water
Reaction Time4-6 hours
Reaction TemperatureRoom Temperature
Typical Yield (Crude)>90%
Purification
MethodRecrystallization
SolventToluene
Typical Yield (Purified)85-95%
Purity (HPLC)>99%
Melting Point152-156 °C

Table 2: Synthesis and Purification of this compound

ParameterValueReference
Synthesis
Fmoc-L-Leu-OH (eq)1.0
N-hydroxysuccinimide (eq)1.1
DCC (eq)1.1
SolventDichloromethane or THF
Reaction TimeOvernight
Reaction Temperature0 °C to Room Temperature
Typical Yield (Crude)>90%
Purification
MethodRecrystallization
SolventIsopropanol or Ethyl Acetate/Hexane
Typical Yield (Purified)70-85%
Purity (HPLC)>98%
Characterization
Molecular FormulaC₂₅H₂₆N₂O₆
Molecular Weight450.49 g/mol

Mandatory Visualization

The following diagrams illustrate the synthesis and purification workflows.

Synthesis_of_Fmoc_Leu_OH cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification L-Leucine L-Leucine Reaction_Vessel Reaction: NaHCO3, Acetone/Water 4-6h, RT L-Leucine->Reaction_Vessel Fmoc-OSu Fmoc-OSu Fmoc-OSu->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Acidification Acidification (HCl) Solvent_Removal->Acidification Extraction Extraction (Diethyl Ether) Acidification->Extraction Drying Drying and Evaporation Extraction->Drying Crude_Product Crude Fmoc-Leu-OH Drying->Crude_Product Recrystallization Recrystallization (Toluene) Crude_Product->Recrystallization Pure_Product Pure Fmoc-Leu-OH Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of Fmoc-L-Leu-OH.

Synthesis_of_Fmoc_Leu_OSu cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Fmoc_Leu_OH Fmoc-L-Leu-OH Reaction_Vessel Reaction: DCM or THF 0°C to RT, Overnight Fmoc_Leu_OH->Reaction_Vessel NHS N-hydroxysuccinimide NHS->Reaction_Vessel DCC DCC DCC->Reaction_Vessel Filtration Filtration of DCU Reaction_Vessel->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product Recrystallization Recrystallization (Isopropanol or EtOAc/Hexane) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

The Core Mechanism of Fmoc Protection: A Technical Guide Utilizing Fmoc-Leucine Synthesis as a Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern peptide synthesis, prized for its unique base-lability which allows for an orthogonal approach in conjunction with acid-labile side-chain protecting groups.[1] This guide provides an in-depth technical examination of the Fmoc protection mechanism, using the synthesis of Fmoc-L-Leucine via N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as a practical exemplar.

The Chemistry of Fmoc Protection

The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, thereby preventing unwanted self-coupling during peptide synthesis.[2] The Fmoc group is typically introduced by reacting an amino acid with an activated Fmoc reagent, such as Fmoc-Cl or, more commonly, Fmoc-OSu.[1] The latter is often preferred due to its greater stability and a reduced tendency to form dipeptide byproducts.[1][3]

The reaction proceeds via a nucleophilic attack of the deprotonated amino group of the amino acid on the electrophilic carbonyl carbon of the Fmoc-OSu reagent. This addition-elimination reaction results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS) as a water-soluble byproduct, which simplifies the subsequent purification process.[4][5] The reaction is typically carried out under basic conditions to ensure the amino group is sufficiently nucleophilic.[6]

Reaction Mechanism: Fmoc Protection of Leucine

The protection of L-Leucine with Fmoc-OSu serves as a representative example of this crucial reaction in peptide synthesis. The process can be visualized as follows:

Fmoc_Protection_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_products Products Leucine L-Leucine (H₂N-CH(R)-COOH) Intermediate Tetrahedral Intermediate Leucine->Intermediate Nucleophilic Attack FmocOSu Fmoc-OSu FmocOSu->Intermediate Base Base (e.g., NaHCO₃) Base->Leucine Deprotonates Amino Group Solvent Solvent (e.g., Acetone/Water) FmocLeu Fmoc-L-Leucine Intermediate->FmocLeu Collapse of Intermediate NHS N-Hydroxysuccinimide (NHS) Intermediate->NHS Elimination of Leaving Group Experimental_Workflow start Start dissolution Dissolve L-Leucine in NaHCO₃ solution start->dissolution addition Add Fmoc-OSu in Acetone dissolution->addition reaction Stir at Room Temperature (4-6 hours) addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Reaction Complete extraction Extract with Diethyl Ether workup->extraction purification Recrystallize from Toluene extraction->purification analysis Characterize Product (HPLC, NMR, M.P.) purification->analysis end End analysis->end

References

A Technical Guide to the Solubility of Fmoc-Leu-OSu in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine N-hydroxysuccinimide ester (Fmoc-Leu-OSu), a critical reagent in peptide synthesis and drug development. Understanding the solubility of this compound is paramount for optimizing reaction conditions, ensuring efficient coupling, and ultimately improving the yield and purity of synthetic peptides. This document compiles available solubility data for this compound and structurally related compounds, presents a detailed experimental protocol for determining solubility, and offers visual guides for experimental workflows.

Core Principles of Fmoc-Amino Acid Ester Solubility

The solubility of Fmoc-protected amino acid active esters like this compound is primarily dictated by the interplay of the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group, the amino acid side chain (in this case, the isobutyl group of leucine), and the N-hydroxysuccinimide (OSu) ester. The bulky, nonpolar Fmoc group generally imparts good solubility in a range of organic solvents. The leucine side chain further enhances the hydrophobic character of the molecule. Consequently, this compound exhibits favorable solubility in many polar aprotic solvents commonly employed in solid-phase peptide synthesis (SPPS).

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound across a wide spectrum of solvents is limited. However, data for structurally analogous compounds provides valuable insights and reasonable estimates. The following table summarizes the available quantitative and qualitative solubility information.

SolventChemical ClassThis compoundFmoc-OSu (CAS 82911-69-1)Fmoc-L-Leucine (CAS 35661-60-0)
Dimethylformamide (DMF)Polar AproticHighly Soluble~ 25 mg/mL~ 30 mg/mL
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble~ 20 mg/mL~ 30 mg/mL
N-Methyl-2-pyrrolidone (NMP)Polar AproticExpected to be Highly SolubleNot ReportedNot Reported
Acetonitrile (ACN)Polar AproticModerately SolubleNot ReportedNot Reported
Dichloromethane (DCM)HalogenatedSparingly SolubleNot ReportedNot Reported
Tetrahydrofuran (THF)EtherSparingly SolubleNot ReportedNot Reported
EthanolPolar ProticSparingly SolubleNot Reported~ 30 mg/mL
WaterAqueousSparingly Soluble/InsolubleSparingly SolubleSparingly Soluble

Note: The data for Fmoc-OSu and Fmoc-L-Leucine should be considered as estimations for the solubility of this compound. Empirical determination is recommended for precise applications.

Experimental Protocol: Determination of this compound Solubility

For researchers requiring precise solubility data for specific applications and solvent systems, the shake-flask method is a reliable approach to determine equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (anhydrous, high purity)

  • Vials with screw caps and PTFE septa

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 50 mg) into several vials. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

    • Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

    • Tightly cap the vials and vortex for 1-2 minutes to disperse the solid.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Clarification:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw the supernatant into a syringe, taking care not to disturb the solid pellet.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any remaining solid particles.

  • Concentration Determination (UV-Vis Spectroscopy Method):

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

    • Measurement: Measure the absorbance of the standard solutions and the filtered saturated solution at the wavelength of maximum absorbance (λmax) for the Fmoc group (typically around 266 nm and 301 nm).

    • Calculation: Use the calibration curve to determine the concentration of this compound in the saturated solution. The solubility is expressed in mg/mL or mol/L.

  • Concentration Determination (HPLC Method):

    • Method Development: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify this compound.

    • Calibration: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve based on peak area.

    • Analysis: Inject a known volume of the filtered saturated solution and determine the concentration from the calibration curve.

Visualizing Experimental and Logical Workflows

Solvent Selection Workflow for this compound Coupling Reaction

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a peptide coupling reaction involving this compound.

Solvent_Selection_Workflow start Start: Need to Dissolve This compound for Coupling solvent_choice Select Primary Solvent start->solvent_choice dmf Try DMF solvent_choice->dmf High Polarity & Common Use dmso Try DMSO solvent_choice->dmso High Polarity nmp Try NMP solvent_choice->nmp Alternative High Polarity Solvent check_solubility Is this compound Completely Soluble? dmf->check_solubility dmso->check_solubility nmp->check_solubility proceed Proceed with Coupling Reaction check_solubility->proceed Yes consider_cosolvent Consider Co-solvent or Alternative check_solubility->consider_cosolvent No end End proceed->end consider_cosolvent->solvent_choice

Caption: Logical workflow for selecting a suitable solvent for this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow start Start: Determine Solubility prepare_samples 1. Prepare Saturated Solutions (Excess this compound in Solvent) start->prepare_samples equilibrate 2. Equilibrate (Thermostatic Shaker, 24-48h) prepare_samples->equilibrate clarify 3. Clarify Supernatant (Settle and Filter) equilibrate->clarify analytical_method 4. Select Analytical Method clarify->analytical_method uv_vis UV-Vis Spectroscopy analytical_method->uv_vis Direct Measurement hplc HPLC analytical_method->hplc High Specificity analyze 5. Analyze Concentration uv_vis->analyze hplc->analyze end End: Report Solubility (mg/mL or mol/L) analyze->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be extensively published, the available information for structurally similar compounds, combined with the provided experimental protocol, offers a robust framework for researchers and drug development professionals. The high solubility of this compound in common polar aprotic solvents like DMF and DMSO underscores their suitability for peptide synthesis applications. For novel applications or when using alternative solvent systems, the empirical determination of solubility using the detailed protocol is strongly recommended to ensure optimal reaction outcomes.

Fmoc-Leu-OSu: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Leu-OSu (N-(9-Fluorenylmethoxycarbonyloxy)-L-leucine N'-hydroxysuccinimide ester), a critical reagent in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, applications, and comprehensive experimental protocols for its use in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound is an activated ester of Fmoc-L-leucine, designed for efficient coupling in peptide synthesis. The N-hydroxysuccinimide (OSu) moiety is an excellent leaving group, facilitating the formation of a stable amide bond with the free amino group of a growing peptide chain.

PropertyValueCitation
CAS Number 76542-83-1[1][2][3]
Molecular Weight 450.49 g/mol [1][2]
Molecular Formula C₂₅H₂₆N₂O₆[1]

Applications in Research and Drug Development

This compound is a fundamental building block in the Fmoc/tBu strategy of solid-phase peptide synthesis, a technique that has revolutionized the production of custom peptides. Its primary application lies in the stepwise addition of a leucine residue to a peptide chain.

The incorporation of L-leucine can be critical for the structure and function of synthetic peptides. Furthermore, the use of D-amino acid derivatives like Fmoc-D-Leu-OH is a key strategy for enhancing the proteolytic stability and modifying the pharmacokinetic profiles of peptide-based therapeutics.[4] While this guide focuses on the L-enantiomer, the principles of its application are analogous for the D-form. The efficiency and high purity achievable with Fmoc-OSu-mediated synthesis are directly beneficial to the quality and efficacy of the final peptide drug.[2]

Experimental Protocols

The following section details a standard protocol for the coupling of this compound in manual Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
ReagentPurpose
Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl)Solid support for peptide synthesis
N,N-Dimethylformamide (DMF)Solvent for washing and reactions
20% (v/v) Piperidine in DMFReagent for Fmoc group deprotection
This compoundActivated amino acid for coupling
Diisopropylethylamine (DIPEA)Non-nucleophilic base for reaction
Kaiser Test Kit (Ninhydrin)For monitoring the completion of the coupling reaction
Diethyl Ether (cold)For peptide precipitation and washing
Trifluoroacetic acid (TFA) Cleavage CocktailFor cleaving the peptide from the resin
Step-by-Step Coupling Procedure
  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel to ensure optimal reaction conditions.[5]

  • Fmoc Deprotection: The DMF is drained, and the resin is treated with a 20% piperidine solution in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. This step is typically repeated once to ensure complete deprotection.[5][6]

  • Washing: The resin is thoroughly washed with DMF (3-5 times) to remove residual piperidine and the byproducts of the deprotection reaction.[5]

  • Coupling of this compound:

    • A solution of this compound (typically 1.5-3 equivalents relative to the resin loading capacity) is prepared in DMF.[6]

    • This solution is added to the deprotected peptide-resin.

    • DIPEA (1-2 equivalents) is added to the reaction mixture to act as a base.[6]

    • The mixture is agitated at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction: A small sample of the resin beads is taken to perform a Kaiser test. A blue or purple color indicates the presence of free primary amines and an incomplete coupling reaction, in which case the coupling step should be repeated. A yellow or colorless result signifies a complete reaction.[5]

  • Washing: Upon completion of the coupling, the reaction solution is drained, and the resin is washed thoroughly with DMF (3-5 times) to remove any unreacted reagents.[5]

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the coupling of this compound.

experimental_workflow cluster_cycle SPPS Cycle start Start: Swollen Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1 Wash with DMF deprotection->wash1 coupling Coupling with this compound and DIPEA in DMF wash1->coupling wash2 Wash with DMF coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test incomplete Incomplete Coupling (Repeat Coupling) kaiser_test->incomplete Positive (Blue) complete Complete Coupling kaiser_test->complete Negative (Yellow) incomplete->coupling next_cycle Proceed to Next Cycle or Final Cleavage complete->next_cycle

Caption: Experimental workflow for a single coupling cycle in Fmoc-SPPS.

chemical_reaction peptide_resin Peptide-Resin-NH₂ coupled_peptide Peptide-Resin-NH-CO-Leu-Fmoc peptide_resin->coupled_peptide + this compound fmoc_leu_osu This compound nhs N-Hydroxysuccinimide (NHS)

Caption: Chemical reaction for the coupling of this compound.

References

Storage and handling conditions for Fmoc-Leu-OSu

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Storage and Handling of Fmoc-Leu-OSu

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific safety, stability, and handling data for this compound is publicly available. This guide has been compiled using information on closely related and structurally similar compounds, such as Fmoc-Leu-OH, Fmoc-Gly-Gly-OSu, and the general class of Fmoc-N-hydroxysuccinimide esters. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine N-hydroxysuccinimide ester (this compound) is a widely utilized activated amino acid derivative in solid-phase peptide synthesis (SPPS). The Fmoc protecting group provides base-labile N-terminal protection, while the N-hydroxysuccinimide (OSu) ester is a highly efficient activating group for amide bond formation. The proper storage and handling of this reagent are critical for ensuring its reactivity, preventing degradation, and maintaining a safe laboratory environment. This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound.

Storage Conditions

The stability of this compound is paramount to its successful application in peptide synthesis. Improper storage can lead to hydrolysis of the active ester, diminishing its coupling efficiency.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for this compound and related compounds.

ParameterRecommended ConditionRationaleSource(s)
Temperature 2-8°CTo minimize degradation and hydrolysis.[1][2]
Atmosphere Store in a dry environment. Keep container tightly sealed.Fmoc-OSu reagents are sensitive to moisture, which can cause hydrolysis of the succinimidyl ester.[1][2]
Light Protect from light.While not explicitly stated for this compound, it is good practice for complex organic molecules.[3]

Note: Some suppliers of the related compound Fmoc-Leu-OH suggest that it is stable for ≥ 4 years at room temperature[4][5]. However, due to the greater reactivity of the OSu ester, refrigerated storage is the more prudent approach for this compound.

Handling Procedures

Safe handling of this compound is essential to prevent exposure and ensure the integrity of the compound. As a fine powder, inhalation should be avoided.

Personal Protective Equipment (PPE)

The following table outlines the necessary personal protective equipment when handling this compound.

PPE CategorySpecificationRationaleSource(s)
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles.[1][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.[1][6]
Body Protection Laboratory coat.To protect from spills and contamination.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.To avoid inhalation of fine powder.[1][2]
Engineering Controls
ControlRecommendationRationaleSource(s)
Ventilation Handle in a chemical fume hood.To minimize inhalation of dust.[1][2]

Safety and Hazard Information

The following hazard information is based on data for the general Fmoc-OSu reagent and may be applicable to this compound.

Hazard StatementCodeDescriptionSource(s)
Acute Toxicity (Oral)H302Harmful if swallowed.[6]
Skin SensitizationH317May cause an allergic skin reaction.[6]
Chronic Aquatic ToxicityH411Toxic to aquatic life with long lasting effects.[6]
Precautionary StatementCodeDescriptionSource(s)
PreventionP273Avoid release to the environment.[6]
PreventionP280Wear protective gloves.[6]

Experimental Protocols

While specific experimental protocols for the storage and handling of this compound are not detailed in the literature, the following represents a standard operating procedure based on best practices for similar reagents.

Protocol for Aliquoting and Storing this compound
  • Preparation : Before opening the primary container, allow it to equilibrate to room temperature to prevent condensation of moisture on the cold powder.

  • Environment : Perform all manipulations in a chemical fume hood with low humidity.

  • Aliquoting : Weigh the desired amount of this compound into a clean, dry, and appropriately labeled vial.

  • Inert Atmosphere : If long-term storage of the aliquot is intended, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Sealing : Tightly cap the vial. For added protection against moisture, the cap can be wrapped with parafilm.

  • Storage : Place the aliquoted vial in a desiccator stored at 2-8°C.

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Fmoc_Leu_OSu_Handling_Workflow start Start: Receive this compound equilibrate Equilibrate container to room temperature start->equilibrate prepare_ppe Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat equilibrate->prepare_ppe fume_hood Work in a chemical fume hood prepare_ppe->fume_hood weigh Weigh desired amount fume_hood->weigh aliquot Aliquot into a clean, dry vial weigh->aliquot inert_gas Flush with inert gas (optional) aliquot->inert_gas seal Seal vial tightly inert_gas->seal store Store at 2-8°C in a desiccator seal->store cleanup Clean work area and dispose of waste properly store->cleanup end End cleanup->end

Caption: Workflow for Safe Handling and Storage of this compound.

Conclusion

The integrity and reactivity of this compound are best maintained by strict adherence to proper storage and handling protocols. By storing the compound at 2-8°C in a dry environment and utilizing appropriate personal protective equipment and engineering controls, researchers can ensure both the efficacy of their synthetic efforts and a safe laboratory setting. Always refer to the supplier-specific SDS for the most comprehensive safety and handling information.

References

Key advantages of using Fmoc-amino acids in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Advantages of Fmoc-Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

The strategic use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino function of amino acids has become the cornerstone of modern solid-phase peptide synthesis (SPPS).[1] This approach offers a multitude of advantages over the more traditional tert-butyloxycarbonyl (Boc) strategy, primarily revolving around milder reaction conditions, enhanced orthogonality, and greater compatibility with a diverse range of peptide modifications.[2][3] This technical guide provides a comprehensive overview of the key advantages of Fmoc-amino acids in SPPS, complete with quantitative data, detailed experimental protocols, and visualizations of the core chemical processes.

Core Advantages of the Fmoc Strategy

The widespread adoption of Fmoc chemistry in both academic and industrial settings can be attributed to several key benefits that enhance the efficiency, purity, and versatility of peptide synthesis.[4][]

Milder Reaction Conditions

A significant advantage of the Fmoc strategy is the use of mild basic conditions for the deprotection of the α-amino group, typically with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][6] This contrasts sharply with the Boc strategy, which requires repeated treatments with strong acids, such as trifluoroacetic acid (TFA), for deprotection.[2][] The final cleavage of the peptide from the resin in Fmoc-SPPS is also achieved under milder acidic conditions (TFA-based cocktails) compared to the harsh and hazardous liquid hydrogen fluoride (HF) often required in Boc-SPPS.[4]

This gentler approach offers several benefits:

  • Preservation of Sensitive Residues: The mild basic deprotection minimizes the risk of side reactions with acid-sensitive amino acids like tryptophan and methionine.[][8]

  • Compatibility with Post-Translational Modifications (PTMs): The Fmoc strategy is highly compatible with the synthesis of peptides containing delicate PTMs, such as phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc chemistry.[4][9]

  • Reduced Equipment Corrosion: The avoidance of highly corrosive reagents like HF extends the lifespan of automated synthesis instruments.[]

True Orthogonality

The Fmoc/tBu (tert-butyl) strategy exemplifies a truly orthogonal protection scheme.[1][2] The N-terminal Fmoc group is base-labile, while the side-chain protecting groups are acid-labile (typically tBu-based).[10] This clear distinction in deprotection chemistry ensures that the side-chain protecting groups remain intact during the iterative cycles of N-terminal deprotection.[1] This prevents the partial loss of side-chain protection that can occur in the Boc/Bzl strategy, where graduated acid lability is employed.[2][4] This robust orthogonality is crucial for the synthesis of complex peptides and for performing on-resin modifications of specific side chains.[][10]

Enhanced Efficiency and Purity

The Fmoc strategy is known for achieving high coupling yields, often exceeding 99% for each step.[3][] This high efficiency is critical for the synthesis of long peptides, where even small losses at each cycle can significantly reduce the overall yield.[] The milder deprotection conditions also contribute to higher purity of the crude product by minimizing side reactions such as peptide chain cleavage or modification of amino acid side chains.[][11]

Real-Time Reaction Monitoring

A unique feature of the Fmoc group is its strong UV absorbance.[4] This property allows for the real-time monitoring of both the deprotection and coupling steps by spectrophotometry.[4][8] The release of the dibenzofulvene-piperidine adduct during deprotection can be quantified to ensure the reaction has gone to completion before proceeding to the next coupling step, enabling better process control and troubleshooting.[][9]

Automation Compatibility

The combination of milder reaction conditions, straightforward washing steps, and the potential for UV-based monitoring makes the Fmoc strategy highly amenable to automated peptide synthesis.[4][] Modern automated synthesizers are predominantly designed for Fmoc chemistry, facilitating high-throughput peptide production with excellent reproducibility.[2][]

Quantitative Performance Data

While exact figures can vary based on the specific peptide sequence and synthesis conditions, the following tables summarize representative quantitative data comparing the Fmoc and Boc strategies and the performance of common coupling reagents used in Fmoc-SPPS.

Table 1: Comparison of Fmoc and Boc SPPS Strategies
FeatureFmoc StrategyBoc Strategy
Nα-Protection 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)
Deprotection Reagent 20% Piperidine in DMF (Base-labile)Trifluoroacetic Acid (TFA) in DCM (Acid-labile)
Side-Chain Protection tert-Butyl (tBu)-based (Acid-labile)Benzyl (Bzl)-based (Acid-labile)
Final Cleavage Reagent Trifluoroacetic Acid (TFA)Hydrofluoric Acid (HF) or TFMSA
Orthogonality Fully Orthogonal[1][2]Partial (Graduated Acid Lability)[2]
Typical Yield per Step >99%[3][]High, but can be affected by aggregation
Automation Friendliness Highly amenable[2][]Less common in modern automated synthesizers
Key Advantages Milder conditions, avoids corrosive HF, suitable for sensitive PTMs.[4][9]Can be advantageous for aggregation-prone sequences.[2][3]
Key Disadvantages Can be more expensive, potential for aspartimide formation.[2][9]Requires specialized apparatus for HF handling, harsh conditions.[2][4]
Table 2: Performance of Common Coupling Reagents in Fmoc-SPPS
Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>98>95Low to Moderate

Data compiled from various sources.[12][13] Actual performance may vary depending on the specific amino acid and peptide sequence.

Experimental Protocols

The following are generalized protocols for the key steps in Fmoc-SPPS. Optimization may be required based on the specific peptide sequence, resin, and scale of the synthesis.

Protocol 1: Fmoc Deprotection

Objective: To remove the N-terminal Fmoc protecting group from the peptide-resin.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • Reaction vessel for SPPS

Procedure:

  • Swell the peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for an initial 3-5 minutes at room temperature.[1]

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine in DMF solution.

  • Agitate the mixture for another 10-15 minutes to ensure complete deprotection.[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3-5 times) and proceed to the coupling step.

Protocol 2: Amino Acid Coupling with HATU

Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide-resin.

Materials:

  • Deprotected peptide-resin

  • Fmoc-amino acid (3-5 equivalents relative to resin loading)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (6 equivalents)

  • DMF (Peptide synthesis grade)

Procedure:

  • In a separate vial, dissolve the Fmoc-amino acid and HATU in DMF.

  • Add DIPEA to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 15-45 minutes. The exact time may vary depending on the amino acid.

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

  • If the coupling is incomplete, the coupling step can be repeated.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: Cleavage and Final Deprotection

Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% ethanedithiol (EDT), 1% thioanisole). The composition of the cocktail depends on the amino acid composition of the peptide.

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dry peptide-resin in a suitable reaction flask.

  • Add the cleavage cocktail to the resin (approximately 10-20 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and reduce the volume of TFA under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated TFA solution to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Visualizations

The following diagrams illustrate the core workflow and chemical mechanism of Fmoc-SPPS.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling: Fmoc-AA, Activator, Base Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for next AA? Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage (TFA, Scavengers) Repeat->Cleavage No End Purified Peptide Cleavage->End

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_Deprotection_Mechanism FmocPeptide Fmoc-NH-Peptide-Resin Base-labile protecting group Intermediate1 Fluorenyl Anion Intermediate Deprotonation at C9 FmocPeptide->Intermediate1 + Piperidine Piperidine Piperidine (Base) Elimination β-Elimination Intermediate1->Elimination Products Free Amine (H2N-Peptide-Resin) + CO2 + Dibenzofulvene Elimination->Products Adduct Dibenzofulvene-Piperidine Adduct (Stable) Products->Adduct + Piperidine (scavenger)

Caption: The mechanism of Fmoc deprotection via β-elimination.

Conclusion

The Fmoc protection strategy has rightfully become the dominant methodology in solid-phase peptide synthesis. Its core advantages of mild reaction conditions, true orthogonality, high efficiency, and amenability to automation have empowered researchers to synthesize increasingly complex and modified peptides with high fidelity.[1][3] While challenges such as aspartimide formation in certain sequences exist, ongoing research continues to refine protocols and develop novel reagents to mitigate these side reactions.[9][14] For the vast majority of applications in research, drug development, and production, the use of Fmoc-amino acids provides a robust, reliable, and versatile platform for peptide synthesis.

References

Commercial Suppliers of High-Purity Fmoc-Leu-OSu: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of reagents is paramount. Fmoc-L-Leucine-N-hydroxysuccinimide ester (Fmoc-Leu-OSu), a critical building block in solid-phase peptide synthesis (SPPS), is no exception. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, along with key technical data, experimental protocols, and workflow visualizations to aid in its effective procurement and application.

High-Purity this compound: Commercial Supplier Overview

A variety of chemical suppliers offer this compound, with purity specifications being a key differentiator. High-purity grades, typically exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC), are essential for minimizing side reactions and ensuring the successful synthesis of target peptides. Below is a comparative table of prominent commercial suppliers and their typical product specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity Specification
Chem-Impex Fmoc-L-leucine N-hydroxysuccinimide ester76542-83-1C₂₅H₂₆N₂O₆450.5≥ 98% (HPLC)[1]
XINDAO This compound76542-83-1C₂₅H₂₆N₂O₆Not Specified99%[2]
Cayman Chemical Fmoc-Succinimide82911-69-1 (Fmoc-OSu)C₁₉H₁₅NO₅337.3≥98%[3]
Sigma-Aldrich (Novabiochem®) Fmoc-OSu82911-69-1C₁₉H₁₅NO₅337.33≥99.0% (HPLC)
Molecular Depot Fmoc-Osu (Highly Pure)Not SpecifiedNot Specified337.33Biotechnology Grade
Ozone Specialities Amino acid - FMOC - OSU82911-69-1C₁₉H₁₅NO₅337.3399%[4]

Note: Some suppliers may list specifications for the parent compound Fmoc-OSu, which can be indicative of the quality of their amino acid derivatives. It is recommended to consult the Certificate of Analysis (CoA) for lot-specific purity data.

Synthesis of High-Purity this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the reaction of L-Leucine with an activated Fmoc reagent, most commonly N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This method is favored due to its stability and the formation of a water-soluble N-hydroxysuccinimide (NHS) byproduct, which simplifies purification.

Experimental Protocol: Synthesis of Fmoc-Leu-OH

This initial step creates the Fmoc-protected amino acid.

Materials:

  • L-Leucine

  • Fmoc-OSu (1.05 equivalents)

  • 10% aqueous sodium bicarbonate solution

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • Dissolution: Dissolve L-Leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq) with stirring.

  • Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise over 30 minutes at room temperature.[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting L-Leucine is consumed.[5]

  • Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.[5]

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of Fmoc-Leu-OH will form.[5]

  • Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 100 mL).[5]

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).[5]

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude Fmoc-Leu-OH as a white solid.[5]

  • Purification: Purify the crude Fmoc-Leu-OH by recrystallization from a toluene-based solvent system to obtain high-purity material.[5]

The subsequent conversion of Fmoc-Leu-OH to this compound involves activation of the carboxylic acid with N-hydroxysuccinimide, typically using a coupling agent like dicyclohexylcarbodiimide (DCC).

Synthesis_of_Fmoc_Leu_OSu Leu L-Leucine Reaction1 Reaction: NaHCO3, Acetone/Water Leu->Reaction1 FmocOSu Fmoc-OSu FmocOSu->Reaction1 FmocLeuOH Fmoc-Leu-OH Reaction1->FmocLeuOH Reaction2 Activation Reaction FmocLeuOH->Reaction2 NHS N-Hydroxysuccinimide (NHS) NHS->Reaction2 DCC DCC DCC->Reaction2 Purification Purification (Recrystallization) Reaction2->Purification FmocLeuOSu High-Purity This compound Purification->FmocLeuOSu

General synthesis pathway for this compound.

Quality Control of this compound

Ensuring the purity and identity of this compound is critical before its use in peptide synthesis. A combination of analytical techniques should be employed.

Experimental Protocol: Quality Control Analysis

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA), is employed.

  • Detection: UV detection at 254 nm or 265 nm.

  • Expected Result: A major peak corresponding to this compound with a purity of ≥98%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the fluorenyl, leucine, and succinimidyl protons in the correct integration ratios.

  • ¹³C NMR: The carbon NMR will further confirm the structure by showing the expected number of carbon signals.

3. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight.

  • Technique: Electrospray ionization (ESI) is commonly used.

  • Expected Result: A molecular ion peak corresponding to the calculated mass of this compound (450.48 g/mol ).

QC_Workflow Start This compound (Received/Synthesized) HPLC HPLC Analysis (Purity Check) Start->HPLC Purity_Check Purity ≥ 98%? HPLC->Purity_Check NMR NMR Spectroscopy (Structure Confirmation) Purity_Check->NMR Yes Fail Repurify or Reject Purity_Check->Fail No Structure_Check Correct Structure? NMR->Structure_Check MS Mass Spectrometry (MW Confirmation) Structure_Check->MS Yes Structure_Check->Fail No MW_Check Correct MW? MS->MW_Check Pass Qualified for Use in Peptide Synthesis MW_Check->Pass Yes MW_Check->Fail No

Quality control workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent in Fmoc-based SPPS. The N-hydroxysuccinimide ester provides a highly reactive acylating agent that readily couples with the free amine of the resin-bound peptide chain.

Experimental Protocol: SPPS Cycle with this compound

This protocol outlines a single coupling cycle.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • This compound (1.5-3 equivalents relative to resin loading)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM, peptide synthesis grade)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with a 20% piperidine/DMF solution for 3-5 minutes.

    • Drain and repeat the treatment for an additional 7-10 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • Dissolve this compound in DMF.

    • Add the this compound solution to the deprotected peptide-resin.

    • Add DIPEA (1-2 equivalents) to the reaction mixture to act as a base.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min).

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A blue/purple color indicates incomplete coupling, while a yellow/colorless result signifies a complete reaction.

SPPS_Cycle Start Fmoc-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 FreeAmine H2N-Peptide-Resin Washing1->FreeAmine Coupling 2. Coupling (this compound, DIPEA/DMF) FreeAmine->Coupling Washing2 Wash (DMF) Coupling->Washing2 KaiserTest Kaiser Test (Optional) Washing2->KaiserTest End Fmoc-Leu-Peptide-Resin (Chain Elongated) KaiserTest->Coupling Incomplete (Recouple) KaiserTest->End Complete

A typical SPPS cycle using this compound.

References

Methodological & Application

Step-by-Step Protocol for the Application of Fmoc-Leu-OSu in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the utilization of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Leu-OSu) for the incorporation of a leucine residue during Solid-Phase Peptide Synthesis (SPPS). While the use of pre-activated OSu esters directly in SPPS has seen more restricted application compared to in-situ activation methods, this protocol outlines the necessary steps based on established principles of Fmoc chemistry and active ester reactivity.

Core Principles of Fmoc-Based SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cyclical process where a peptide chain is assembled sequentially while one end is attached to an insoluble solid support (resin).[1] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely adopted method due to its mild deprotection conditions, which preserves the integrity of sensitive amino acid side chains.[2] The synthesis cycle fundamentally consists of three key stages:

  • Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.[3]

  • Amino Acid Coupling: The formation of a peptide bond between the newly liberated N-terminal amine and the carboxyl group of the incoming Fmoc-protected amino acid.[4]

  • Washing: Thorough rinsing of the resin to remove excess reagents and byproducts before proceeding to the next cycle.

This compound is an active ester of Fmoc-Leucine. The succinimidyl ester group is a good leaving group, allowing for the direct acylation of the N-terminal amine of the peptide chain without the need for additional coupling reagents.

Experimental Protocols

This protocol is designed for manual SPPS. Appropriate adjustments may be necessary for automated synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[5]

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-Dimethylformamide (DMF) (approximately 10 mL per gram of resin).[6]

    • Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

Protocol 2: The SPPS Cycle for Leucine Incorporation

This cycle describes the deprotection of the N-terminal Fmoc group and the subsequent coupling of this compound.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.[7]

    • Agitate the mixture for 5-10 minutes at room temperature.[6]

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[6]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading capacity) in DMF.

    • Add the this compound solution to the deprotected peptide-resin.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1-2 equivalents) to the reaction mixture to ensure the N-terminal amine is in its free base form.

    • Agitate the mixture at room temperature for 1-4 hours. The optimal time may vary and should be determined by reaction monitoring.

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove unreacted this compound and byproducts.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a Kaiser (ninhydrin) test to detect the presence of free primary amines on a small sample of resin beads.[6]

    • A blue or purple color indicates an incomplete coupling reaction, in which case the coupling step should be repeated with fresh reagents.[6]

    • A yellow or colorless result signifies a complete reaction, and you can proceed to the deprotection step for the next amino acid in the sequence.[6]

Protocol 3: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final N-terminal Fmoc group is removed, and the peptide is cleaved from the resin.

  • Final Fmoc Deprotection: Perform the deprotection step as described in Protocol 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and finally Methanol.

    • Dry the resin under vacuum for at least 2 hours.[6]

  • Cleavage from Resin:

    • Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail for peptides without sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5).[6]

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[6]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.[6]

    • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the typical quantitative parameters for the key steps in the SPPS protocol using this compound.

ParameterTypical Value/RangeNotes
Resin Swelling
Solvent Volume10 mL / g of resin[6]DMF is the standard solvent.
Swelling Time1 - 2 hoursEnsures optimal reaction conditions.
Fmoc Deprotection
Reagent20% (v/v) Piperidine in DMF[7]The most common and effective reagent for Fmoc removal.
Deprotection Time2 x 5-15 minutes[6]A two-step deprotection ensures completeness.
Coupling
This compound1.5 - 3.0 equivalentsRelative to the resin loading capacity.
Base (DIPEA)1 - 2 equivalents[6]Used to deprotonate the N-terminal amine.
Coupling Time1 - 4 hoursCan be extended for difficult couplings; monitor with Kaiser test.
Cleavage
Cleavage Cocktaile.g., 95% TFA / 2.5% H₂O / 2.5% TIS[6]The choice of scavengers is critical to prevent side reactions.
Cleavage Time2 - 4 hours[6]Dependent on the resin and peptide sequence.

Mandatory Visualization

SPPS_Workflow_Fmoc_Leu_OSu Experimental Workflow for SPPS using this compound start Start: Swollen Peptide-Resin (with N-terminal Fmoc) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (this compound, DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring 3. Kaiser Test (Optional) wash2->monitoring incomplete Incomplete Coupling (Repeat Step 2) monitoring->incomplete Positive (Blue) complete Complete Coupling monitoring->complete Negative (Yellow) incomplete->coupling next_cycle Proceed to Next Cycle (Deprotection of Leu) complete->next_cycle final_cleavage Final Cleavage from Resin (TFA Cocktail) complete->final_cleavage After Final Amino Acid next_cycle->deprotection Repeat Cycle

Caption: Workflow for SPPS using this compound.

References

Application Note: Optimizing Fmoc-Leu-OSu Coupling Efficiency in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise construction of peptide chains on a solid support. The success of SPPS hinges on the efficiency of each amino acid coupling step, where incomplete reactions can lead to the accumulation of deletion sequences, posing significant challenges for purification and yield. Fmoc-Leu-OSu (N-α-Fmoc-L-leucine N-hydroxysuccinimide ester) is a widely used activated amino acid derivative that offers a stable and reactive option for introducing a leucine residue into a growing peptide chain. This document provides a detailed overview of the factors influencing this compound coupling efficiency, protocols for its use and quantification, and troubleshooting guidelines.

Factors Influencing Coupling Efficiency

The efficiency of the coupling reaction between this compound and the N-terminal amine of the growing peptide chain is influenced by several factors. Leucine, being a sterically hindered amino acid, can sometimes present coupling challenges. Optimizing the following parameters is crucial for achieving high coupling yields.

  • Choice of Coupling Reagents/Additives: While Fmoc-amino acid-OSu esters can be used directly, the addition of coupling activators is often employed to enhance reaction rates and minimize side reactions. Additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure can act as catalysts.

  • Solvent System: The choice of solvent is critical for resin swelling and reaction kinetics. Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents used in SPPS, with DMF generally being preferred for its ability to solvate both the peptide chain and the reactants effectively.

  • Reaction Time and Temperature: Adequate reaction time is necessary to drive the coupling to completion. While most standard couplings are performed at room temperature, slight warming can sometimes improve efficiency for difficult couplings, though this also increases the risk of side reactions.

  • Resin Type and Loading: The properties of the solid support, such as the resin type (e.g., Wang, Rink Amide) and its functionalization level (loading capacity), can impact the accessibility of the growing peptide chain and thus affect coupling efficiency.

Quantitative Data on Coupling Efficiency

The following table summarizes the expected coupling efficiencies of this compound under different conditions. These values are illustrative and can vary based on the specific peptide sequence and experimental setup.

Coupling Reagent/AdditiveSolventReaction Time (min)Temperature (°C)Expected Coupling Efficiency (%)
None (Direct Coupling)DMF120 - 1802590 - 95
HOBtDMF60 - 12025> 98
Oxyma PureDMF60 - 12025> 99
None (Direct Coupling)DCM1802585 - 90

Experimental Protocols

Protocol 1: General SPPS Coupling using this compound

This protocol describes a standard manual coupling cycle for introducing a leucine residue using this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N'-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • SPPS reaction vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.

  • Coupling:

    • In a separate vial, pre-activate the this compound by dissolving it and HOBt in a minimal amount of DMF. Add DIPEA and allow the mixture to react for 1-2 minutes.

    • Drain the solvent from the resin and add the activated this compound solution.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines, which would indicate an incomplete reaction.

Protocol 2: Quantification of Coupling Efficiency via the Kaiser Test

The Kaiser test is a colorimetric assay to detect free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling.

Materials:

  • Resin sample from the coupling reaction

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Heating block or water bath

Procedure:

  • Take a small sample of the resin (a few beads) and place it in a small glass test tube.

  • Wash the resin beads with ethanol (2 times).

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Positive result (free amines present, coupling incomplete).

    • Yellow/Colorless beads/solution: Negative result (no free amines, coupling complete).

Visualizations

SPPS_Workflow start Start: Peptide-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 couple 4. Coupling (this compound, Activator, Base) wash1->couple wash2 5. Washing (DMF, DCM) couple->wash2 monitor 6. Monitoring (Kaiser Test) wash2->monitor incomplete Recouple or Cap monitor->incomplete Positive (Blue) complete Proceed to next cycle or Cleavage monitor->complete Negative (Yellow) incomplete->couple

Caption: Workflow for a single coupling cycle in SPPS.

Factors_Affecting_Coupling center Coupling Efficiency reagents Coupling Reagents (e.g., HOBt, Oxyma) center->reagents solvent Solvent System (e.g., DMF, DCM) center->solvent time_temp Reaction Time & Temperature center->time_temp resin Resin Type & Loading center->resin sterics Steric Hindrance (Amino Acid Side Chain) center->sterics

Caption: Key factors influencing SPPS coupling efficiency.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling 1. Insufficient reaction time. 2. Inefficient activation of this compound. 3. Steric hindrance from the peptide sequence.1. Extend the coupling time to 3-4 hours or overnight. 2. Ensure proper pre-activation; consider using a more potent activator like HATU for difficult couplings. 3. Perform a second coupling (double coupling) before proceeding.
Low Final Peptide Yield Cumulative effect of incomplete couplings throughout the synthesis.Optimize coupling conditions for each amino acid. Use a monitoring test like the Kaiser test at each step.
Presence of Deletion Sequences in Final Product Incomplete coupling at one or more steps, followed by successful coupling of the subsequent amino acid.If a coupling is found to be incomplete, cap the unreacted amines with acetic anhydride before the next deprotection step to prevent deletion sequence formation.

Applications of Fmoc-Leu-OSu in the Synthesis of Therapeutic Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Nα-Fmoc-L-leucine-N-hydroxysuccinimide ester (Fmoc-Leu-OSu) in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. Leucine, a hydrophobic amino acid, is a common residue in many bioactive peptides, contributing to their structure and interaction with biological targets. The use of the N-hydroxysuccinimide (OSu) ester of Fmoc-L-leucine offers a pre-activated form of the amino acid, facilitating efficient coupling reactions in SPPS.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis due to its base lability, allowing for mild deprotection conditions that are compatible with a wide range of amino acid side chains. This compound is a valuable reagent in this methodology, as the OSu ester is a good leaving group, promoting rapid and efficient acylation of the free N-terminal amine of the growing peptide chain on the solid support. This pre-activation strategy can lead to higher coupling yields and reduced side reactions compared to in-situ activation methods, particularly in sequences prone to aggregation.

Applications in Therapeutic Peptide Synthesis

This compound is a key building block for the synthesis of various classes of therapeutic peptides, including:

  • Anticancer Peptides: Many peptides that target cancer cells or their microenvironment are rich in hydrophobic residues like leucine. These peptides often function by disrupting cell membranes or by inhibiting specific protein-protein interactions.

  • Antimicrobial Peptides (AMPs): Leucine residues are critical for the amphipathic structure of many AMPs, which allows them to selectively interact with and disrupt microbial cell membranes.

  • Metabolic Disorder Therapeutics (e.g., GLP-1 Analogs): Analogs of Glucagon-Like Peptide-1 (GLP-1) are used in the treatment of type 2 diabetes and obesity. These peptides often contain leucine residues that are important for receptor binding and signal transduction.

  • Hormone Analogs (e.g., Leuprolide): Leuprolide, a gonadotropin-releasing hormone (GnRH) analog, contains a D-leucine residue to enhance its stability and potency. While the L-isomer is the natural form, the principles of coupling are similar.

Quantitative Data on Coupling Efficiency

The efficiency of the coupling reaction is critical for the overall yield and purity of the synthesized peptide. The use of pre-activated esters like this compound generally leads to high coupling efficiencies. The following table summarizes typical performance data for the coupling of sterically hindered amino acids, which can be considered representative for this compound under optimal conditions.

Coupling Reagent ClassActivating AgentTypical Reaction TimeCoupling Efficiency (Yield)Crude Peptide Purity (Representative)
Pre-activated Ester N-Hydroxysuccinimide (OSu) 30 - 90 min >99% High
Aminium SaltHATU/HBTU20 - 60 min>99%Very High
CarbodiimideDIC/HOBt60 - 120 min95 - 98%Good

Note: Data is compiled from generally accepted knowledge in solid-phase peptide synthesis. Actual results can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in manual solid-phase peptide synthesis. These can be adapted for automated peptide synthesizers.

Protocol 1: Solid-Phase Peptide Synthesis Cycle for Incorporation of Leucine

This protocol outlines the key steps for deprotection and coupling on a solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes at room temperature.
  • Drain the deprotection solution.
  • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading capacity) in a minimal amount of DMF.
  • Add the this compound solution to the deprotected peptide-resin.
  • Add N,N-diisopropylethylamine (DIPEA) (1-2 equivalents) to the reaction mixture to act as a base scavenger.
  • Agitate the mixture for 60-90 minutes at room temperature.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. Monitoring the Coupling Reaction (Optional but Recommended):

  • Perform a Kaiser (ninhydrin) test on a small sample of resin beads to check for the presence of free primary amines.
  • A blue/purple color indicates an incomplete reaction, and the coupling step should be repeated.
  • A yellow/colorless result indicates a complete reaction.

Protocol 2: Cleavage and Deprotection of the Final Peptide

1. Final Fmoc Deprotection:

  • After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 1, Step 2.

2. Resin Washing and Drying:

  • Wash the peptide-resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times) to remove residual DMF.
  • Dry the resin under a high vacuum for at least 1 hour.

3. Cleavage from Resin:

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide and decant the ether.
  • Wash the peptide pellet with cold diethyl ether two more times.
  • Dry the crude peptide pellet under vacuum.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Signaling Pathways and Workflows

Experimental Workflow for SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Washing (DMF) Deprotection->Washing1 Remove Piperidine Coupling Coupling (this compound, DIPEA) Washing1->Coupling Prepare for Coupling Washing2 Washing (DMF) Coupling->Washing2 Remove Excess Reagents Monitoring Monitoring (Kaiser Test) Washing2->Monitoring Monitoring->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Monitoring->Cleavage Final Cycle Complete Start Start: Swollen Resin Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Signaling Pathway: Anticancer Peptides Targeting EGFR

Many anticancer peptides aim to disrupt the signaling of the Epidermal Growth Factor Receptor (EGFR), which is often overactive in cancer cells.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand Ligand->EGFR Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Anticancer Peptide (Synthesized with this compound) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and its inhibition.

Signaling Pathway: GLP-1 Receptor Agonists

GLP-1 receptor agonists, often containing leucine, play a crucial role in glucose homeostasis by activating the GLP-1 receptor in pancreatic β-cells.

GLP1_Signaling cluster_membrane Pancreatic β-Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1 Receptor AC Adenylyl Cyclase GLP1R->AC Activation GLP1_Analog GLP-1 Analog (Synthesized with this compound) GLP1_Analog->GLP1R Binding cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Epac2 Epac2 cAMP->Epac2 Activation InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Mobilization Epac2->InsulinVesicles Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.

Mechanism of Action: Antimicrobial Peptides

Antimicrobial peptides, often rich in leucine, typically act by disrupting the bacterial cell membrane.

AMP_Mechanism cluster_bacterium Bacterial Cell Membrane Bacterial Membrane (Negatively Charged) Pore Pore Formation Membrane->Pore Toroidal or Barrel-Stave Model Disruption Membrane Disruption Membrane->Disruption Carpet Model CellLysis Cell Lysis Pore->CellLysis Disruption->CellLysis AMP Antimicrobial Peptide (Synthesized with this compound) AMP->Membrane Electrostatic Attraction

Caption: General mechanisms of action for antimicrobial peptides.

Conclusion

This compound is a highly effective and versatile reagent for the incorporation of leucine into therapeutic peptides via solid-phase peptide synthesis. Its pre-activated nature ensures high coupling efficiency and contributes to the synthesis of high-purity peptides. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the field of peptide-based drug development.

Application Notes and Protocols for N-terminal Modification of Proteins with Fmoc-Leu-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of proteins at their N-terminus is a powerful strategy in chemical biology and drug development. It allows for the introduction of a variety of functionalities, such as fluorescent labels, polyethylene glycol (PEG) chains, or other bioactive molecules, with minimal disruption to the protein's overall structure and function. The N-terminal α-amine is a unique reactive site due to its lower pKa (~6-8) compared to the ε-amine of lysine residues (~10), enabling selective modification under controlled pH conditions.

Fmoc-Leu-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide-Leucine) is a reagent designed for the specific attachment of an Fmoc-protected leucine residue to the N-terminus of a protein or peptide. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines to form a stable amide bond. The attached Fmoc-leucine can serve several purposes: it can act as a protecting group, a hydrophobic tag, or a building block for further chemical elaboration after the removal of the Fmoc group. The leucine residue itself may also play a role in mediating protein-protein interactions or enhancing the stability of the modified protein.[1]

These application notes provide a comprehensive guide to the use of this compound for the N-terminal modification of proteins, including detailed experimental protocols, data presentation, and workflow visualizations.

Principle of the Method

The N-terminal modification of a protein with this compound is based on the nucleophilic attack of the unprotonated α-amino group of the protein's N-terminus on the carbonyl carbon of the NHS ester of this compound. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is typically carried out in an aqueous buffer system at a slightly alkaline pH (7.5-8.5) to ensure a sufficient concentration of the deprotonated, reactive N-terminal amine while minimizing the reactivity of lysine side chains.

Applications

  • Protein and Peptide Synthesis: The Fmoc group serves as a temporary protecting group for the N-terminus during solid-phase or solution-phase peptide synthesis.

  • Bioconjugation: Introduction of a leucine residue can be a strategic step in creating bioconjugates. The Fmoc group can be removed to expose a primary amine for subsequent conjugation with other molecules.

  • Modulation of Bioactivity: The addition of a hydrophobic leucine residue at the N-terminus can influence a protein's interaction with other molecules or membranes, potentially modulating its biological activity.[2][3]

  • Enhanced Stability: N-terminal modifications can protect proteins from degradation by aminopeptidases, thereby increasing their in vivo half-life.[1]

  • Studying Protein-Protein Interactions: The introduction of a leucine residue can be used to probe the importance of N-terminal hydrophobic interactions in protein complexes. For example, N-terminal di-leucine motifs are known to be critical for the association of some protein subunits and their localization to the plasma membrane.[2][3]

Quantitative Data Presentation

The efficiency of N-terminal modification with this compound is dependent on several factors, including the specific protein, buffer conditions, pH, temperature, and the molar ratio of reactants. The following table provides representative parameters and expected outcomes based on general NHS ester chemistry. Optimal conditions should be determined empirically for each specific protein.

ParameterTypical RangeExpected Outcome/Remarks
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics but may also promote aggregation.
This compound Molar Excess 5-20 foldA molar excess is required to drive the reaction to completion. Higher excess may be needed for less reactive N-termini.
Reaction Buffer 0.1 M Sodium Bicarbonate or PBSBuffer must be free of primary amines (e.g., Tris).
Reaction pH 7.5 - 8.5Optimal for selective reaction with the N-terminal α-amine over lysine ε-amines.[4]
Reaction Temperature 4°C to Room TemperatureLower temperatures can be used for sensitive proteins, but may require longer reaction times.
Reaction Time 1-4 hours at RT; overnight at 4°CReaction progress should be monitored by a suitable analytical method (e.g., LC-MS).
Modification Efficiency >80% (protein dependent)The yield is highly dependent on the accessibility and reactivity of the N-terminus.
Side Reactions Hydrolysis of NHS esterCan be minimized by using anhydrous DMSO or DMF for stock solutions and preparing them fresh.

Experimental Protocols

Protocol 1: N-terminal Modification of a Protein with this compound

This protocol describes a general method for the solution-phase modification of a protein's N-terminus using this compound.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (amine-free)

  • Anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Dialysis, or Tangential Flow Filtration (TFF))

  • Analytical instruments (e.g., UV-Vis Spectrophotometer, LC-MS system)

Procedure:

  • Protein Preparation: a. Dissolve or buffer exchange the protein of interest into the Reaction Buffer at a concentration of 1-10 mg/mL. b. Ensure the buffer is free of any primary amine-containing compounds.

  • This compound Stock Solution Preparation: a. Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Modification Reaction: a. Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the stirred protein solution. b. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light if any components are light-sensitive.

  • Quenching the Reaction (Optional): a. To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification of the Modified Protein: a. Remove unreacted this compound and byproducts using one of the following methods: i. Size Exclusion Chromatography (SEC): Equilibrate an appropriate SEC column with a suitable storage buffer (e.g., PBS, pH 7.4) and load the reaction mixture. Collect fractions corresponding to the protein.[5] ii. Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of storage buffer at 4°C with several buffer changes.[5] iii. Tangential Flow Filtration (TFF): For larger sample volumes, use a TFF system with an appropriate MWCO cassette to perform diafiltration against the storage buffer.[5]

Protocol 2: Analysis of N-terminal Modification

This protocol describes the analysis of the purified, modified protein to confirm the modification and determine its efficiency.

Materials:

  • Purified N-terminally modified protein

  • Unmodified control protein

  • LC-MS system with a suitable column (e.g., C18)

  • Mass spectrometry analysis software

Procedure:

  • Intact Mass Analysis: a. Analyze both the unmodified and modified protein samples by LC-MS. b. Deconvolute the resulting mass spectra to determine the average molecular weight of each species. c. The mass of the modified protein should increase by the mass of the Fmoc-Leu group (C21H22N2O3), which is 350.4 g/mol .

  • Peptide Mapping (for confirmation of site-specificity): a. Digest both the unmodified and modified protein samples with a specific protease (e.g., trypsin). b. Analyze the resulting peptide mixtures by LC-MS/MS. c. Search the MS/MS data against the protein sequence. The N-terminal peptide of the modified protein should show a mass shift corresponding to the addition of the Fmoc-Leu group. The internal peptides containing lysine residues should remain unmodified.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction 2. Modification cluster_purification 3. Purification cluster_analysis 4. Analysis protein_prep Protein Preparation (1-10 mg/mL in amine-free buffer, pH 8.3) reaction Reaction Incubation (Add 10x molar excess of this compound) (1-4h at RT or overnight at 4°C) protein_prep->reaction reagent_prep This compound Stock (10-20 mM in anhydrous DMSO/DMF) reagent_prep->reaction purification Purification (SEC, Dialysis, or TFF) reaction->purification analysis Analysis of Modification (LC-MS, Peptide Mapping) purification->analysis

Caption: Experimental workflow for N-terminal modification of proteins with this compound.

Role of N-terminal Di-Leucine Motif in Protein Interaction

protein_interaction cluster_membrane Plasma Membrane protein_alpha Protein α Transmembrane Domain protein_beta N-terminus (Di-Leucine Motif) Protein β C-terminus protein_beta:nterm->protein_alpha:head Interaction protein_beta_mutant N-terminus (Mutated Motif) Protein β (Mutant) C-terminus cytoplasm Cytoplasm protein_beta_mutant->cytoplasm No Interaction Localization Failure

Caption: Role of an N-terminal di-leucine motif in protein-protein association and membrane localization.[2][3]

References

Application Notes and Protocols for Fmoc-Leu-OSu in the Preparation of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of peptides, a cornerstone of biochemical research and drug development, presents significant challenges when dealing with hydrophobic sequences. These peptides have a high propensity for on-resin aggregation, leading to incomplete reactions and low purity of the final product.[1] Leucine, a hydrophobic amino acid, is frequently a key residue in such challenging sequences, including transmembrane domains and amyloidogenic peptides.[2][3] The efficient incorporation of leucine residues is therefore critical for the successful synthesis of these peptides.

The 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy is the most widely used method for peptide synthesis due to its mild reaction conditions.[4] Fmoc-Leu-OSu (N-(9-Fluorenylmethoxycarbonyloxy)-L-leucine succinimidyl ester) is a pre-activated form of Fmoc-L-leucine, designed to facilitate its coupling to the growing peptide chain. This document provides detailed application notes and protocols for the use of Fmoc-protected leucine, with a focus on this compound, in the preparation of hydrophobic peptides. It addresses the common challenges and provides strategies to mitigate them, supported by experimental protocols and data.

Challenges and Solutions in Hydrophobic Peptide Synthesis

The synthesis of hydrophobic peptides is often complicated by the formation of secondary structures (β-sheets) on the solid support, which leads to aggregation and incomplete coupling or deprotection steps.[1][5] The table below summarizes these challenges and outlines effective solutions.

ChallengeDescriptionSolution(s)
On-Resin Aggregation Growing peptide chains interact via intermolecular hydrogen bonds, forming insoluble aggregates that block reactive sites.[1][5] This is particularly prevalent in sequences rich in hydrophobic residues like Leucine, Valine, and Isoleucine.[2]- Use of Low-Loading Resins: Reduces inter-chain interactions by increasing the distance between peptide chains (e.g., 0.1-0.4 mmol/g).[6] - Chaotropic Agents: Disrupt secondary structures by washing the resin with salts like LiCl or NaClO₄ before coupling.[5][6] - Backbone Protection: Employ Dmb/Hmb protecting groups on the α-nitrogen to prevent hydrogen bonding.[6] - Pseudoproline Dipeptides: Introduce "kinks" in the peptide backbone to disrupt β-sheet formation.[5][6]
Poor Solvation The hydrophobic nature of the peptide can lead to poor solvation of the peptide-resin complex in standard solvents like DMF, hindering reaction kinetics.[1][2]- Alternative Solvents: Use of N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or solvent mixtures like a "magic mixture" (DCM:DMF:NMP 1:1:1) can improve solvation.[2]
Difficult Coupling Reactions Steric hindrance from bulky side chains and aggregated peptide chains can lead to incomplete coupling of incoming amino acids.- Microwave-Assisted Synthesis: Increases the kinetic energy of the system, disrupting aggregation and improving coupling efficiency.[6] - Potent Coupling Reagents: Use of highly reactive coupling reagents like HBTU, HATU, or PyBOP can enhance coupling efficiency for difficult residues like Leucine and Valine.[7]
Incomplete Fmoc Deprotection Aggregation can render the N-terminal Fmoc group inaccessible to the deprotection reagent (piperidine).- Microwave-Assisted Deprotection: Similar to coupling, microwave energy can improve the efficiency of Fmoc removal. - Stronger Deprotection Reagents: In some cases, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used as a stronger base for deprotection, though it should be used with caution due to potential side reactions.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a model hydrophobic peptide containing multiple leucine residues using Fmoc-SPPS. These protocols incorporate strategies to mitigate aggregation.

Protocol 1: Synthesis of Fmoc-L-Leucine-OH using Fmoc-OSu

This protocol describes the preparation of Fmoc-L-Leucine-OH, which can then be activated in situ for peptide synthesis.

Materials:

  • L-Leucine

  • Fmoc-OSu (9-fluorenylmethyl-succinimidyl-carbonate)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

Procedure:

  • Dissolution of L-Leucine: In a round-bottom flask, dissolve L-Leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq) with stirring.

  • Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise over 30 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add 1 M HCl to acidify to a pH of ~2, which will result in the formation of a white precipitate (Fmoc-L-Leu-OH).

  • Extraction: Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Fmoc-L-Leu-OH by recrystallization or column chromatography.

Protocol 2: Solid-Phase Synthesis of a Hydrophobic Peptide

This protocol outlines the manual solid-phase synthesis of a hydrophobic peptide incorporating Fmoc-L-Leucine.

Materials:

  • Low-loading Rink Amide resin (0.1-0.4 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-L-Leu-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (incorporating Fmoc-L-Leu-OH):

    • In a separate vessel, dissolve Fmoc-L-Leu-OH (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, consider extending the reaction time or performing the reaction at an elevated temperature (e.g., 50-60°C).

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

Direct comparative data on the coupling efficiency of this compound versus other activated forms of Fmoc-Leu in the synthesis of hydrophobic peptides is limited in the literature. However, the overall success of synthesizing challenging hydrophobic peptides has been reported using various strategies. The following table presents representative data for the synthesis of the highly hydrophobic and aggregation-prone amyloid-beta (Aβ) peptide.

Synthesis StrategyPeptide SequenceCrude Yield (%)Crude Purity (%)Reference
Standard Fmoc/tBu SPPSAβ(1-42)33Not Reported[8]
Fmoc/tBu SPPS with PseudoprolinesAβ(1-42)57Not Reported[8]
Microwave-Assisted Fmoc/tBu SPPSAβ(1-42)8767[8]

Note: The data presented is a qualitative and quantitative summary based on findings from multiple sources. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Visualizations

Fmoc-SPPS Workflow for Hydrophobic Peptides

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle SPPS Cycle (Repeat for each Amino Acid) cluster_cleavage Final Steps cluster_mitigation Aggregation Mitigation Strategies Resin Select Low-Loading Resin (0.1-0.4 mmol/g) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-Leu-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Mitigation Difficult Coupling? Coupling->Mitigation Wash2->Deprotection Next Cycle FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Microwave Use Microwave Mitigation->Microwave Chaotropic Chaotropic Salt Wash Mitigation->Chaotropic

References

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with Fmoc-Leu-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of complex peptide sequences. The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely adopted method due to its mild reaction conditions, making it compatible with a diverse range of amino acids.[1][2] This document provides detailed application notes and protocols for the use of Fmoc-L-Leucine-N-hydroxysuccinimide ester (Fmoc-Leu-OSu) in automated solid-phase peptide synthesis.

This compound is a pre-activated amino acid derivative. The N-hydroxysuccinimide (OSu) ester is a highly reactive group that readily reacts with the free N-terminal amine of the growing peptide chain on the solid support, forming a stable amide bond without the need for additional coupling reagents.[3] This can streamline the synthesis process and is particularly advantageous in automated synthesis workflows. Leucine, a branched-chain amino acid, is a fundamental component of many biologically active peptides and plays a crucial role in signaling pathways that regulate protein synthesis, such as the mTOR pathway.[4][5]

Core Principles of Automated Fmoc SPPS

Automated Fmoc SPPS involves a cyclical process of three main stages performed on a solid resin support:[6]

  • Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the peptide chain, typically using a solution of piperidine in a suitable solvent like N,N-Dimethylformamide (DMF).[7][8]

  • Coupling: The formation of a peptide bond between the newly deprotected N-terminus and the incoming activated amino acid, in this case, this compound.

  • Washing: Thorough rinsing of the resin to remove excess reagents and byproducts before the next cycle.

This cycle is repeated for each amino acid in the desired peptide sequence. Upon completion of the chain elongation, the peptide is cleaved from the resin, and all side-chain protecting groups are removed in a final deprotection step, usually with a strong acid cocktail containing scavengers.[9]

Quantitative Data

The use of a pre-activated OSu ester like this compound generally leads to high coupling efficiencies and crude peptide purities. The following table summarizes representative quantitative data for the key steps in an automated SPPS protocol using this compound.

ParameterValue/RangeReagent/SolventNotes
Resin Swelling Time30-60 minDMFEnsures proper solvation of the resin matrix.
Fmoc Deprotection Reagent20% (v/v) Piperidine in DMFPiperidine/DMFA two-step deprotection is recommended for completeness.[6]
Fmoc Deprotection Time2 x 5-10 min-The first treatment is shorter, followed by a longer one.[6]
This compound Equivalents1.5 - 3 eq.-Relative to the resin loading capacity.[3]
Coupling Time1 - 2 hours-Can be extended for sterically hindered couplings.[3]
Base for Coupling (Optional)1 - 2 eq.DIPEAMay be used to neutralize the protonated amine.[3]
Cleavage Cocktail95% TFA / 2.5% H₂O / 2.5% TISTFA/H₂O/TISA standard cocktail for peptides without sensitive residues.[9]
Cleavage Time2 - 4 hours-At room temperature.[9]
Representative Crude Purity> 85%-Dependent on peptide sequence and synthesis efficiency.
Representative Coupling Efficiency> 98%-OSu esters are highly reactive, leading to high efficiency.

Note: The values presented are representative and can vary based on the peptide sequence, resin, and specific synthesizer conditions.

Experimental Protocols

The following protocols are designed for a standard automated peptide synthesizer.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[1]

  • Weighing the Resin: Accurately weigh the desired amount of resin into the synthesizer's reaction vessel.

  • Swelling: Add DMF to the reaction vessel to fully immerse the resin. Allow the resin to swell for 30-60 minutes with gentle agitation to ensure proper solvation of the polymer support.[6]

  • Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3 x 1 min).

Protocol 2: Automated SPPS Cycle for this compound Incorporation

This cycle is repeated for each amino acid to be added to the peptide chain.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 3-5 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 7-10 minutes to ensure complete deprotection.[3]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

  • Coupling of this compound:

    • Dissolve this compound (1.5-3 equivalents relative to the resin loading capacity) in DMF.

    • Add the this compound solution to the deprotected peptide-resin.

    • (Optional) Add N,N-Diisopropylethylamine (DIPEA) (1-2 equivalents) to the reaction mixture to act as a base.[3]

    • Agitate the mixture at room temperature for 1-2 hours.

    • Drain the coupling solution.

  • Washing:

    • Wash the resin with DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a Kaiser (ninhydrin) test on a small sample of resin beads to check for the presence of free primary amines.[3]

    • A blue or purple color indicates an incomplete coupling reaction, and the coupling step should be repeated.[3]

    • A yellow or colorless result indicates a complete reaction.[3]

Protocol 3: Final Deprotection and Cleavage
  • Final Fmoc Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 2, Step 1.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3-5 times), followed by Dichloromethane (DCM) (3-5 times) to remove residual DMF. Dry the resin under a high vacuum for at least 1 hour.[9]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture for peptides without sensitive residues is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[9]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.[9]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Peptide Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual protecting groups. Dry the crude peptide under vacuum.[9]

Visualizations

Experimental Workflow

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Automated Synthesis Cycle (Repeat n times) cluster_final Final Steps Resin Select & Weigh Resin Swell Swell Resin in DMF Resin->Swell Wash1 Wash with DMF Swell->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash with DMF Deprotection->Wash2 Coupling Couple this compound in DMF Wash2->Coupling Wash3 Wash with DMF Coupling->Wash3 Wash3->Deprotection Next Cycle FinalDeprotect Final Fmoc Deprotection Wash3->FinalDeprotect Final Cycle WashDry Wash (DMF, DCM) & Dry Resin FinalDeprotect->WashDry Cleavage Cleavage from Resin (TFA Cocktail) WashDry->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation FinalWashDry Wash & Dry Crude Peptide Precipitation->FinalWashDry

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Leucine-Mediated mTOR Signaling Pathway

mTOR_Pathway cluster_downstream Downstream Effectors Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates (Inactivates) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis Inhibits CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: Leucine activation of the mTOR signaling pathway.

References

Application Notes and Protocols for Fmoc-Leu-OSu in the Synthesis of Long Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Nα-Fmoc-L-leucine N-hydroxysuccinimide ester (Fmoc-Leu-OSu) in solid-phase peptide synthesis (SPPS), with a particular focus on the assembly of long peptide sequences. These guidelines are intended to assist researchers in optimizing their synthetic strategies to achieve high-purity peptides for various applications, including drug development and biomedical research.

Introduction: The Role of this compound in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis, enabling the efficient construction of complex biomolecules. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted methodology due to its use of milder reaction conditions compared to the traditional Boc/Bzl approach.[1][2] Within this framework, the choice of amino acid derivatives is critical for the success of the synthesis, especially for long and challenging sequences.

This compound is a pre-activated form of L-leucine, where the carboxyl group is esterified with N-hydroxysuccinimide (NHS). This activation facilitates a direct and efficient coupling reaction with the free N-terminal amine of the growing peptide chain on the solid support, forming a stable amide bond. The use of an NHS ester provides a balance of high reactivity and sufficient stability for handling, though it is noted to have had restricted application in automated SPPS compared to in-situ activation methods.[3] Nevertheless, for manual synthesis and specific applications, this compound can be a valuable reagent.

Advantages of using this compound:

  • High Reactivity: The NHS ester is a good leaving group, promoting rapid amide bond formation.

  • Simplified Coupling: As a pre-activated reagent, it eliminates the need for additional coupling agents during the coupling step, simplifying the reaction mixture.

  • Reduced Risk of Side Reactions: By avoiding in-situ activation cocktails, potential side reactions associated with certain coupling reagents can be minimized.

Applications in the Synthesis of Leucine-Rich Peptides and Signaling

Leucine residues play a critical role in the structure and function of many biologically active peptides and proteins. The synthesis of peptides containing specific leucine motifs is of significant interest in understanding and modulating various cellular signaling pathways.

  • Leucine Zipper Motifs: These are common structural motifs in transcription factors where leucine residues are repeated at every seventh position, facilitating protein dimerization.[4][5][6][7] The synthesis of peptides mimicking these domains is crucial for studying protein-protein interactions and their role in gene regulation.

  • mTOR Signaling Pathway: Leucine is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[8][9][10] Synthetic leucine-rich peptides are valuable tools for investigating the mechanisms of mTOR activation and its role in various physiological and pathological processes.[11]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the fundamental steps of a manual Fmoc-SPPS cycle. The synthesis is performed in a reaction vessel with a sintered glass frit to allow for easy washing of the resin-bound peptide.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • SPPS resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[2]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% v/v in DMF)

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether, cold

  • Reaction vessel with a frit

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[12]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.[13]

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[12]

    • Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a deep blue color.

  • Amino Acid Coupling (see Protocol 2 for this compound).

  • Washing:

    • After the coupling reaction is complete, drain the coupling solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow or faint yellow) indicates that all free amines have reacted.

  • Repeat Cycle:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

    • Wash the resin thoroughly with DMF followed by DCM and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Direct Coupling of this compound

This protocol describes the specific steps for coupling this compound to the resin-bound peptide chain.

Materials:

  • Resin with a free N-terminal amine (from Protocol 1, step 3)

  • This compound

  • DMF, peptide synthesis grade

  • DIPEA (optional, for challenging couplings)

Procedure:

  • Preparation of Coupling Solution:

    • Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in DMF.

  • Coupling Reaction:

    • Add the this compound solution to the deprotected and washed resin.

    • Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours.

    • For sterically hindered couplings or to accelerate the reaction, 1-2 equivalents of a non-nucleophilic base such as DIPEA can be added. However, this may increase the risk of racemization and should be used judiciously.[1]

  • Monitoring the Reaction:

    • After the desired reaction time, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test.

    • If the test is negative (yellow), the coupling is complete. Proceed to the washing step in Protocol 1 (step 5).

    • If the test is positive (blue), the coupling is incomplete. The reaction can be allowed to proceed for a longer duration, or a recoupling can be performed with a fresh solution of this compound.

Data Presentation

The efficiency of coupling is paramount for the synthesis of long peptides. While direct comparative data for this compound is limited, the following table summarizes the performance of different in-situ coupling reagents for the sterically hindered Fmoc-D-Leu-OH, which can serve as a benchmark for expected performance. The high reactivity of the OSu ester is expected to yield high coupling efficiencies.

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow

Data extrapolated from studies on sterically hindered amino acids.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis using an Fmoc-protected amino acid.

SPPS_Workflow SPPS Cycle Workflow Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Free_Amine Resin-Bound Peptide (Free N-terminus) Washing1->Free_Amine Coupling Coupling (this compound in DMF) Free_Amine->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Start Next Cycle or Final Cleavage Washing2->Next_Cycle Next_Cycle->Resin Repeat Cycle

Caption: A generalized workflow for a single coupling cycle in Fmoc-SPPS.

Signaling Pathway: Leucine and mTORC1 Activation

This diagram illustrates the simplified signaling pathway showing how leucine activates mTORC1 to promote protein synthesis.

mTOR_Signaling Leucine Activation of mTORC1 Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis inhibits

Caption: Simplified pathway of mTORC1 activation by leucine.

Logical Relationship: Leucine Zipper Dimerization

This diagram illustrates the concept of leucine zipper-mediated protein dimerization, which is essential for the function of many transcription factors.

Leucine_Zipper Leucine Zipper-Mediated Dimerization cluster_0 Monomer 1 cluster_1 Monomer 2 Monomer1 DNA Binding Domain Leucine Zipper Domain Monomer2 DNA Binding Domain Leucine Zipper Domain Monomer1:zip->Monomer2:zip Hydrophobic Interaction Dimer Functional Dimer DNA Target DNA Dimer->DNA Binds to

Caption: Conceptual diagram of Leucine Zipper dimerization for DNA binding.

References

Application Notes and Protocols for Peptide Cleavage from Resin Following Fmoc Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cleavage of peptides from solid-phase resin supports after synthesis using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. This critical final step simultaneously removes the peptide from the resin and deprotects the amino acid side chains, yielding the crude peptide product. The following protocols are broadly applicable for peptides synthesized via Fmoc-SPPS, including those where Fmoc-Leu-OSu was utilized in the synthesis.

Introduction

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a cornerstone of peptide research and drug development.[1][2][3] The final and crucial stage of this process is the cleavage of the synthesized peptide from the solid support and the concurrent removal of persistent side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavenger molecules.[4] These scavengers are essential to quench reactive cationic species generated during the cleavage process, which can otherwise lead to unwanted side reactions and modification of sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[5]

The selection of the appropriate cleavage cocktail is dictated by the amino acid composition of the peptide. A well-chosen cocktail maximizes the yield and purity of the crude peptide, simplifying subsequent purification steps.

Key Considerations Before Cleavage

  • N-terminal Fmoc Group Removal : Ensure the Fmoc protecting group from the N-terminal amino acid has been removed prior to cleavage.[6][7]

  • Resin Washing and Drying : Thoroughly wash the peptide-resin with a suitable solvent like dichloromethane (DCM) to remove residual N,N-dimethylformamide (DMF).[5] Residual DMF, being basic, can neutralize the acidic cleavage cocktail and inhibit the reaction.[5] The resin should be dried under vacuum to prevent dilution of the cleavage cocktail and potential side reactions.[5]

Standard Cleavage Cocktails

The composition of the cleavage cocktail is critical for successful peptide cleavage and deprotection. The choice of scavengers depends on the amino acid residues present in the peptide sequence. Below is a table summarizing common cleavage cocktails.

Cleavage CocktailComposition (v/v or w/v)Target Residues & Notes
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OA general-purpose, low-odor cocktail suitable for most sequences without sensitive residues like Cys. TIS is a scavenger for carbocations.[5]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing multiple sensitive residues including Cys, Met, Trp, and Tyr.[5][6][8] EDT is particularly effective for protecting Cys and Met residues.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" alternative to Reagent K, where TIS replaces the more pungent thioanisole and EDT. It is effective for scavenging trityl-based protecting groups but does not prevent the oxidation of Met.[6]
TFA/EDT 95% TFA, 2.5% H₂O, 2.5% EDTRecommended for peptides containing Cys or Met to prevent reattachment and other side reactions.[5]

Experimental Protocols

Protocol 1: General Peptide Cleavage using TFA/TIS/H₂O

This protocol is suitable for peptides that do not contain sensitive residues like Cys, Met, or Trp.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized Water (H₂O) in a 95:2.5:2.5 (v/v) ratio.

  • Cold diethyl ether ((C₂H₅)₂O)

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., a sintered glass funnel or a round-bottom flask)

  • Filtration apparatus

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin in the reaction vessel.

  • Add the freshly prepared TFA/TIS/H₂O cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently swirl the mixture to ensure the resin is fully suspended.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide.

  • Combine all the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Place the ether mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Isolate the peptide precipitate by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and residual TFA.[7][9]

  • Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Peptides with Sensitive Residues using Reagent K

This protocol is recommended for peptides containing Cys, Met, Trp, or multiple Arg residues.

Materials:

  • Dried peptide-resin

  • Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

  • DCM

  • Reaction vessel

  • Filtration apparatus

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin in the reaction vessel.

  • Add the freshly prepared Reagent K to the resin (10-40 mL per gram of resin).[6]

  • Stir the mixture at room temperature for 1.5 to 4 hours. Peptides with multiple arginine residues may require longer reaction times for complete deprotection.[6]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure to a syrupy consistency.[6]

  • Add the concentrated solution to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Incubate at -20°C for at least 30 minutes.

  • Collect the peptide precipitate by centrifugation or filtration.

  • Wash the peptide pellet thoroughly with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Troubleshooting Incomplete Cleavage

In cases of low peptide yield, it is crucial to determine if the cleavage was incomplete. A qualitative Kaiser test on the resin beads after cleavage can detect the presence of remaining peptide.[10]

Post-Cleavage Kaiser Test Protocol:

  • Place a few dried resin beads in a small glass test tube.

  • Add 2-3 drops each of Reagent A (5% w/v ninhydrin in ethanol), Reagent B (80% w/v phenol in ethanol), and Reagent C (0.001 M KCN in pyridine).[10]

  • Heat the test tube at 100°C for 5 minutes.[10]

  • Interpretation: A deep blue or purple color on the beads and in the solution indicates the presence of primary amines, signifying incomplete cleavage. A colorless or faint yellow/brown result suggests complete cleavage.[10]

If cleavage is incomplete, you can re-subject the resin to the cleavage cocktail, potentially for a longer duration.[11]

Visualizing the Workflow

The following diagrams illustrate the key workflows in the peptide cleavage and post-cleavage processes.

Cleavage_Workflow Start Dried Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Start->Cleavage Incubation Incubate at RT (2-3 hours) Cleavage->Incubation Filtration Filter to Separate Resin and Filtrate Incubation->Filtration Resin Spent Resin Filtration->Resin Filtrate Peptide-Containing Filtrate Filtration->Filtrate Precipitation Precipitate with Cold Diethyl Ether Filtrate->Precipitation Washing Wash and Centrifuge Peptide Pellet Precipitation->Washing Drying Dry Crude Peptide Washing->Drying End Crude Peptide Drying->End

Caption: General workflow for peptide cleavage from resin.

Cleavage_Cocktail_Decision Start Peptide Sequence Analysis SensitiveResidues Contains Cys, Met, Trp? Start->SensitiveResidues NoSensitive Use TFA/TIS/H₂O SensitiveResidues->NoSensitive No YesSensitive Use Reagent K or similar robust cocktail SensitiveResidues->YesSensitive Yes

Caption: Decision logic for selecting a cleavage cocktail.

References

Application Notes and Protocols: Compatibility of Fmoc-Leu-OSu with Various Resin Types in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols concerning the use of Nα-Fmoc-L-leucine N-hydroxysuccinimide ester (Fmoc-Leu-OSu) in solid-phase peptide synthesis (SPPS). It explores the compatibility and practical considerations for coupling this pre-activated amino acid derivative to three commonly utilized resin types: Wang resin, Rink Amide resin, and Merrifield resin. While direct coupling of pre-activated esters like this compound for the initial loading of resins is less conventional than in-situ activation methods, this guide offers insights into the theoretical compatibility and provides standard protocols for the more common approaches of loading Fmoc-L-leucine. Quantitative data on loading efficiencies are summarized, and detailed experimental procedures are provided.

Introduction to Fmoc-SPPS and Resin Selection

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient construction of peptide chains on a solid support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely adopted methodology due to its use of a base-labile protecting group, which allows for mild deprotection steps and preserves acid-labile side-chain protecting groups.[1][2] The choice of resin is critical as it determines the C-terminal functionality of the synthesized peptide.[3]

  • Wang Resin: Possesses a p-alkoxybenzyl alcohol linker, which upon cleavage with a strong acid like trifluoroacetic acid (TFA), yields a peptide with a C-terminal carboxylic acid.[4]

  • Rink Amide Resin: Features a linker that, after synthesis and cleavage, produces a peptide with a C-terminal amide, often crucial for biological activity.[5]

  • Merrifield Resin: The original resin for SPPS, it consists of a chloromethylated polystyrene support. Loading the first amino acid typically results in a benzyl ester linkage, which can be cleaved with strong acids like HF or TFMSA to yield a peptide acid.[4][6][7]

This compound: A Pre-Activated Amino Acid Derivative

This compound is an N-hydroxysuccinimide ester of Fmoc-L-leucine. The OSu group is a good leaving group, making the carbonyl carbon of leucine susceptible to nucleophilic attack. This pre-activation obviates the need for a separate in-situ activation step during coupling. However, for the initial loading onto hydroxyl- or amino-functionalized resins, other methods are often preferred due to higher efficiency and lower risk of side reactions.[8]

Compatibility and Loading Efficiency of Fmoc-L-Leucine on Different Resins

The compatibility and efficiency of loading the first amino acid, such as Fmoc-L-leucine, are dependent on the resin's functional group and the chosen coupling method. While direct use of this compound for initial loading is less common, the following table summarizes typical loading efficiencies achieved with standard, recommended protocols for Fmoc-L-leucine.

Resin TypeFunctional GroupTypical Coupling MethodTypical Loading Efficiency (%)C-Terminal Functionality
Wang Resin Hydroxyl (-OH)DIC/DMAP40-60[9]Carboxylic Acid
Rink Amide Resin Amino (-NH2)HBTU/HOBt or HATU/DIPEA>90[10]Amide
Merrifield Resin Chloromethyl (-CH2Cl)Cesium Salt Method~87[9]Carboxylic Acid
2-Chlorotrityl Chloride (2-CTC) Resin Chloro (-Cl)DIPEAHigh (>90)Carboxylic Acid

Note: Loading efficiencies can be influenced by factors such as steric hindrance of the amino acid, reaction conditions, and the specific batch of resin. It is crucial to determine the actual loading of the first amino acid on the resin to accurately calculate the required equivalents of reagents for subsequent steps.[11]

Experimental Protocols

The following are detailed protocols for loading the first amino acid (Fmoc-L-leucine) onto Wang, Rink Amide, and Merrifield resins using established methods.

Protocol 1: Loading of Fmoc-L-Leu-OH onto Wang Resin using DIC/DMAP

This method involves the esterification of the hydroxyl group on the Wang resin with the carboxylic acid of Fmoc-L-leucine, activated by N,N'-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • Wang Resin

  • Fmoc-L-Leu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the Wang resin (1 g) in anhydrous DCM (10 mL/g) in a reaction vessel for 30 minutes.

  • In a separate flask, dissolve Fmoc-L-Leu-OH (4 equivalents relative to the resin's theoretical substitution) and HOBt (4 equivalents) in a minimal amount of DMF.[12]

  • Add the dissolved amino acid solution to the swollen resin.

  • Add DIC (4 equivalents) to the resin mixture and agitate.[12]

  • In a separate vial, dissolve DMAP (0.1 equivalents) in a minimum volume of DMF and add it to the reaction mixture.[12]

  • Agitate the mixture at room temperature for 12 hours.[12]

  • To cap any unreacted hydroxyl groups, filter the resin and add a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM. Agitate for 30 minutes.[12]

  • Filter the resin and wash successively with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Protocol 2: Loading of Fmoc-L-Leu-OH onto Rink Amide Resin

This protocol utilizes standard amide bond formation coupling reagents to attach Fmoc-L-leucine to the primary amine of the Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-L-Leu-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • If the Rink Amide resin is Fmoc-protected, it must be deprotected first. Swell the resin in DMF for 1 hour. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash thoroughly with DMF.[13]

  • Swell the deprotected Rink Amide resin (1 g) in DMF (10 mL/g) for 1 hour.

  • In a separate vessel, dissolve Fmoc-L-Leu-OH (5 equivalents) and HATU (5 equivalents) in DMF.[13]

  • Add DIPEA (10 equivalents) to the amino acid solution and immediately add the mixture to the swollen resin.[13]

  • Agitate the mixture at room temperature for 2-6 hours.[13]

  • Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and then dry under vacuum.

Protocol 3: Loading of Fmoc-L-Leu-OH onto Merrifield Resin (Cesium Salt Method)

This method involves the formation of a cesium salt of the Fmoc-amino acid, which then undergoes an SN2 reaction with the chloromethyl group on the Merrifield resin.[14]

Materials:

  • Merrifield Resin

  • Fmoc-L-Leu-OH

  • Cesium Carbonate (Cs2CO3)

  • Ethanol (EtOH)

  • Dioxane

  • N,N-Dimethylformamide (DMF)

  • Potassium Iodide (KI) (optional catalyst)

Procedure:

  • Dissolve Fmoc-L-Leu-OH in EtOH and add water. Adjust the pH to 7.0 with a 2M aqueous solution of Cs2CO3.[15]

  • Evaporate the solution to dryness. Add dioxane and evaporate to dryness again to remove residual water. Repeat this step.[15]

  • Swell the Merrifield resin (1 g) in DMF (10 mL/g) for 1 hour.

  • Add the prepared Fmoc-L-Leu-O-Cs salt (1.2 equivalents) dissolved in DMF to the swollen resin.[15]

  • Optionally, add KI (0.1 equivalents) as a catalyst.[15]

  • Heat the reaction mixture at 50°C overnight with agitation.[15]

  • Filter the resin and wash with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum.

Protocol 4: Determination of Resin Loading (Fmoc Quantification Assay)

It is essential to determine the substitution level of the first amino acid on the resin. This is commonly done by spectrophotometrically quantifying the amount of Fmoc group cleaved from a known weight of resin.

Materials:

  • Fmoc-loaded resin

  • 20% Piperidine in DMF

  • DMF

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Accurately weigh a small amount of the dried, Fmoc-loaded resin (e.g., 5-10 mg) into a volumetric flask.

  • Add a known volume of 20% piperidine in DMF (e.g., 1 mL) to the resin and agitate for 30 minutes to ensure complete cleavage of the Fmoc group.[11]

  • Dilute the supernatant to a known final volume with DMF.

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[11]

  • Calculate the loading using the Beer-Lambert law:[11] Loading (mmol/g) = (Absorbance × Dilution Factor) / (ε × path length (cm) × resin weight (g)) *Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is typically around 7800 M⁻¹cm⁻¹.[11]

Visual Representations

General Workflow of Fmoc-SPPS

SPPS_Workflow Resin Resin Support Swell Swell Resin Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycles Wash2->Repeat n-1 times Cleavage Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage Repeat->Deprotection Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Loading of Fmoc-L-Leu-OH on Wang Resin

Wang_Loading cluster_reactants Reactants cluster_products Product WangResin Wang Resin -CH₂-O-C₆H₄-O-CH₂-OH LoadedResin Loaded Resin -CH₂-O-C₆H₄-O-CH₂-O-CO-CH(iBu)-NH-Fmoc WangResin->LoadedResin + DMAP FmocLeu Fmoc-Leu-OH Fmoc-NH-CH(iBu)-COOH ActivatedEster Activated Ester Fmoc-NH-CH(iBu)-CO-O-DIC FmocLeu->ActivatedEster + DIC ActivatedEster->LoadedResin + DMAP

Caption: Esterification of Wang resin with Fmoc-L-leucine.

Logical Relationship for Resin Selection

Resin_Selection DesiredPeptide Desired Peptide C-Terminus CarboxylicAcid Carboxylic Acid DesiredPeptide->CarboxylicAcid Amide Amide DesiredPeptide->Amide Wang Wang Resin CarboxylicAcid->Wang Merrifield Merrifield Resin CarboxylicAcid->Merrifield RinkAmide Rink Amide Resin Amide->RinkAmide

Caption: Decision tree for selecting a resin based on the desired C-terminus.

Conclusion

The selection of an appropriate resin and a robust loading protocol are fundamental to the success of solid-phase peptide synthesis. While this compound is a pre-activated amino acid derivative, its direct application for the initial loading of resins is not the standard approach. Instead, well-established protocols utilizing in-situ activation with reagents like DIC/DMAP for Wang resin, HATU for Rink Amide resin, or the cesium salt method for Merrifield resin are recommended for achieving optimal loading efficiencies of Fmoc-L-leucine. The protocols and data presented herein provide a comprehensive guide for researchers to effectively incorporate the first amino acid onto various solid supports, ensuring a solid foundation for the subsequent elongation of the peptide chain. It is always recommended to quantify the initial loading to ensure accurate and efficient peptide synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for challenges encountered during solid-phase peptide synthesis (SPPS), with a specific focus on avoiding incomplete coupling with Fmoc-Leu-OSu.

Troubleshooting Guide: Incomplete Coupling of this compound

Incomplete coupling of amino acids is a common issue in SPPS that can lead to the formation of deletion sequences and significantly impact the purity and yield of the final peptide. Leucine, with its bulky isobutyl side chain, can present steric hindrance, making complete coupling challenging. When using the pre-activated N-hydroxysuccinimide (OSu) ester of Fmoc-leucine, other factors can also contribute to incomplete reactions.

Problem: Positive result from a qualitative test for free amines (e.g., Kaiser test) after the coupling step with this compound.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Steric Hindrance Leucine's bulky side chain can physically block the reactive N-terminus of the growing peptide chain.
1. Extend Coupling Time: Increase the reaction time to 2-4 hours, or even overnight for particularly difficult sequences.[1][2]
2. Increase Temperature: Carefully raise the reaction temperature to 30-50°C to improve reaction kinetics. Monitor for potential side reactions.
3. Double Coupling: If the initial coupling is incomplete, wash the resin and perform a second coupling with a fresh solution of this compound.[3]
Peptide Aggregation As the peptide chain elongates, it can form secondary structures that mask the N-terminal amine.
1. Use Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like 0.5 M LiCl in DMF before coupling to disrupt secondary structures.
2. Alternative Solvents: Utilize N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO to enhance solvation of the peptide chain.
Hydrolysis of this compound The OSu ester is susceptible to hydrolysis by residual water in the solvent, rendering it inactive.
1. Use Anhydrous Solvents: Ensure all solvents, especially DMF, are of high purity and anhydrous. Use freshly opened bottles or solvents dried over molecular sieves.
2. Fresh Reagent Solutions: Prepare the this compound solution immediately before use to minimize exposure to moisture.
Suboptimal Reagent Quality Impurities in the this compound reagent can lead to incomplete coupling or the incorporation of incorrect species.
1. Verify Reagent Purity: Use high-purity this compound from a reputable supplier. Common impurities include free Fmoc-Leu-OH or dipeptides.[4]
2. Check for Degradation: Avoid using old or improperly stored reagents.
Insufficient Activation (if not using pre-activated ester) When using Fmoc-Leu-OH with a coupling agent, incomplete activation will result in poor coupling.
1. Switch to a More Potent Coupling Reagent: For sterically hindered amino acids like leucine, stronger coupling reagents are recommended.[5] See the comparison table below.
2. Optimize Activation Time: Allow for a sufficient pre-activation time (typically 1-5 minutes) before adding the mixture to the resin.

Frequently Asked Questions (FAQs)

Q1: Why is this compound described as having "restricted application in SPPS"?

A1: While pre-activated esters like this compound offer convenience, their reactivity can be lower compared to in-situ activation methods using more potent reagents like HATU or HBTU, especially for sterically hindered amino acids like leucine.[6] This can lead to longer reaction times and a higher risk of incomplete coupling.

Q2: What are the key impurities in this compound that can affect my synthesis?

A2: Common impurities include free Fmoc-Leu-OH, which is unactivated, and Fmoc-Leu-Leu-OH dipeptides, which can lead to the insertion of an extra leucine residue.[4][7] Additionally, impurities from the synthesis of the Fmoc group itself, such as β-alanine derivatives, can be present and get incorporated into your peptide.[4][8]

Q3: If I suspect incomplete coupling, should I proceed with the synthesis and try to purify the final product?

A3: It is highly recommended to address incomplete coupling before proceeding. If left unaddressed, you will synthesize a significant amount of deletion peptide (missing the leucine residue), which can be difficult to separate from your target peptide during purification, leading to lower overall yield and purity.

Q4: What is "capping" and when should I use it?

A4: Capping is the process of acetylating any unreacted N-terminal amines on the resin after a coupling step. This is typically done using acetic anhydride. Capping prevents these unreacted chains from participating in subsequent coupling steps, thus avoiding the formation of deletion sequences. It is a useful strategy when double coupling fails to achieve a negative Kaiser test result.

Q5: Can I use microwave synthesis to improve the coupling of this compound?

A5: Yes, microwave-assisted SPPS can be a very effective method to improve coupling efficiency, especially for difficult sequences. The elevated temperatures achieved with microwave heating can help overcome steric hindrance and reduce aggregation, leading to faster and more complete reactions.[2]

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids (e.g., Leucine)

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[5]
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[5]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[5]
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[5]

Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids, as direct comparative data for this compound is not extensively available in a single source.[5] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Monitoring Coupling Completion with the Kaiser Test

This protocol provides a qualitative method for detecting free primary amines on the resin.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Collect a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Wash the resin beads with DMF and then with ethanol.

  • Add 2-3 drops of each Reagent (A, B, and C) to the test tube.

  • Heat the test tube in a heating block at 100-110°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation:

  • Positive Result (Incomplete Coupling): A dark blue or purple color indicates the presence of free primary amines.

  • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Protocol 2: Coupling of this compound in Solid-Phase Peptide Synthesis

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade (anhydrous)

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: If necessary, perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Dissolve this compound (2-3 equivalents relative to the resin loading) in anhydrous DMF.

    • Add the this compound solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, extend the time to 4 hours or perform a double coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • Monitoring: Perform a Kaiser test (Protocol 1) to confirm the completion of the coupling reaction. If the test is positive, consider the troubleshooting steps outlined above.

Mandatory Visualizations

G Troubleshooting Workflow for Incomplete this compound Coupling start Perform this compound Coupling kaiser_test Perform Kaiser Test start->kaiser_test positive_result Positive Result (Incomplete Coupling) kaiser_test->positive_result Blue/Purple negative_result Negative Result (Complete Coupling) kaiser_test->negative_result Yellow/Colorless double_coupling Perform Double Coupling positive_result->double_coupling extend_time Extend Coupling Time positive_result->extend_time increase_temp Increase Temperature positive_result->increase_temp proceed Proceed to Next Step negative_result->proceed double_coupling->kaiser_test capping Cap Unreacted Amines double_coupling->capping Still Positive extend_time->kaiser_test increase_temp->kaiser_test capping->proceed

Caption: A decision tree for troubleshooting incomplete coupling of this compound.

G This compound Coupling Reaction reactant1 This compound Fmoc-NH-CH(CH₂CH(CH₃)₂)-COO-Su product1 Coupled Peptide Fmoc-Leu-NH-Peptide-Resin reactant1->product1 side_reaction {Hydrolysis | Fmoc-Leu-OH + N-Hydroxysuccinimide} reactant1->side_reaction slow reactant2 Resin-Bound Peptide H₂N-Peptide-Resin reactant2->product1 product2 Byproduct N-Hydroxysuccinimide water H₂O

Caption: Chemical reaction scheme for this compound coupling and potential hydrolysis.

G SPPS Cycle for this compound Incorporation start Start with Fmoc-Protected Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple with this compound wash1->coupling wash2 Wash with DMF/DCM coupling->wash2 monitoring Monitor Coupling (Kaiser Test) wash2->monitoring troubleshoot Troubleshoot (Double Couple/Cap) monitoring->troubleshoot Incomplete next_cycle Proceed to Next Amino Acid Coupling monitoring->next_cycle Complete troubleshoot->coupling next_cycle->deprotection Repeat Cycle end Final Peptide next_cycle->end Final Amino Acid

Caption: Experimental workflow for a single coupling cycle in Fmoc-SPPS.

References

Technical Support Center: Troubleshooting Aggregation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to peptide aggregation during solid-phase peptide synthesis (SPPS), particularly when incorporating hydrophobic residues like Leucine using reagents such as Fmoc-Leu-OSu.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: During solid-phase peptide synthesis, the growing peptide chains attached to the resin can self-associate, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of secondary structures like β-sheets, rendering the peptide chains inaccessible to reagents.[1][2] This phenomenon is a significant cause of incomplete or failed syntheses, especially for sequences containing hydrophobic residues or those longer than 20 amino acids.[1][3]

Q2: I'm using this compound and observing poor coupling. Is this reagent causing aggregation?

A2: While this compound is the reagent used to introduce the leucine residue, it is not the root cause of the aggregation. Leucine, being a hydrophobic amino acid, contributes to the overall hydrophobicity of the peptide chain.[4][5] As the peptide elongates, especially with multiple hydrophobic residues, the propensity for the entire chain to aggregate on the resin increases.[4][5][6] The problem is sequence-dependent and not specific to the activating ester (OSu) used.

Q3: What are the common signs of on-resin peptide aggregation?

A3: Several indicators can suggest that your peptide is aggregating on the resin during synthesis:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1][6]

  • Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) or TNBS test after a coupling step, indicating the presence of unreacted free amines.[1][7] Similarly, the removal of the N-terminal Fmoc protecting group may be sluggish or incomplete.[1][6]

  • Physical Clumping of the Resin: In severe cases, the resin beads may clump together, making them difficult to suspend and wash.

  • Flattened Deprotection Profile: In continuous flow synthesizers, a flattening and broadening of the Fmoc deprotection peak profile is a strong indicator of aggregation.[2][8]

Q4: At what point during the synthesis is aggregation most likely to occur?

A4: Aggregation is not likely to be a significant issue before the fifth or sixth residue is coupled.[6] It becomes more prevalent as the peptide chain elongates and the cumulative effect of multiple hydrophobic or β-sheet-promoting residues leads to the formation of stable secondary structures.[6][8]

Troubleshooting Guide

If you suspect on-resin peptide aggregation, the following troubleshooting strategies can be employed. Start with simpler modifications before progressing to more advanced techniques.

Diagram: Troubleshooting Workflow for Peptide Aggregation

Troubleshooting_Workflow start Suspected Peptide Aggregation (e.g., poor coupling, low swelling) level1_mods Initial Protocol Modifications start->level1_mods Start Here extend_time Extend Coupling/ Deprotection Times level1_mods->extend_time double_couple Perform Double Coupling level1_mods->double_couple level2_cond Modify Synthesis Conditions extend_time->level2_cond If aggregation persists double_couple->level2_cond If aggregation persists change_solvent Change Solvent (e.g., NMP, DMSO) level2_cond->change_solvent inc_temp Increase Temperature level2_cond->inc_temp chaotropic Use Chaotropic Salts (e.g., LiCl) level2_cond->chaotropic level3_adv Advanced Strategies change_solvent->level3_adv If aggregation persists inc_temp->level3_adv If aggregation persists chaotropic->level3_adv If aggregation persists pseudo Incorporate Pseudoproline Dipeptides level3_adv->pseudo dmb_hmb Use Dmb/Hmb-Protected Amino Acids level3_adv->dmb_hmb end Successful Synthesis pseudo->end dmb_hmb->end Peptide_Aggregation cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_aggregation Aggregation cluster_consequences Consequences resin Resin Bead peptide1 Growing Peptide Chain 1 peptide2 Growing Peptide Chain 2 peptide3 Growing Peptide Chain 3 agg_peptide Aggregated Peptides (β-sheet formation) peptide1->agg_peptide Inter-chain H-bonding peptide2->agg_peptide peptide3->agg_peptide poor_swell Poor Resin Swelling agg_peptide->poor_swell leads to inc_coupling Incomplete Coupling agg_peptide->inc_coupling causes low_yield Low Yield & Purity inc_coupling->low_yield results in

References

Preventing racemization of leucine during Fmoc-Leu-OSu coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize and troubleshoot racemization during the coupling of Fmoc-Leu-OSu in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during this compound coupling?

A1: Racemization is the conversion of a chiral molecule into its mirror image (enantiomer). In peptide synthesis, this means the L-Leucine can be converted to D-Leucine. This is a significant issue as the stereochemistry of amino acids is critical for the final peptide's structure, biological activity, and therapeutic efficacy.[1] The mechanism often involves the formation of an oxazolone intermediate, which can easily lose its stereochemical integrity in the presence of a base.[1]

Q2: Which factors primarily influence the rate of racemization during the coupling step?

A2: Several factors can influence the rate of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and DIC can lead to higher rates of racemization if used without additives.[2]

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are used to suppress racemization by forming active esters that are less prone to it.[3][4] HOAt is generally considered more effective than HOBt.[4]

  • Base: The type and concentration of the base used are crucial. Stronger and less sterically hindered bases, like diisopropylethylamine (DIPEA), can increase the rate of racemization.[2][5]

  • Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes helping to minimize racemization.[6]

  • Temperature: Higher temperatures can accelerate the rate of racemization.[7]

  • Activation Time: Prolonged pre-activation of the amino acid before adding it to the peptide-resin can increase the risk of racemization.[5]

Q3: Is Leucine particularly prone to racemization?

A3: While not as susceptible as amino acids like Histidine or Cysteine, Leucine can still undergo racemization under non-optimized coupling conditions.[4][7] Therefore, it is crucial to employ strategies to minimize this side reaction.

Q4: How can I detect and quantify racemization of Leucine in my peptide?

A4: The most common method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[8][9][10][11][12] This technique can separate the different stereoisomers of the peptide, allowing for the determination of the enantiomeric excess. Other methods include Gas Chromatography (GC) on a chiral column after derivatization and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Troubleshooting Guide

Issue: Significant racemization of Leucine is detected in the final peptide.

Potential Cause Suggested Solution
Inappropriate Coupling Reagent If using a carbodiimide like DIC or DCC alone, always add a racemization suppressant. Consider using phosphonium (e.g., PyBOP, PyAOP) or aminium/uronium (e.g., HATU, HBTU) based reagents, which can offer lower racemization potential when used correctly.[2] For particularly sensitive couplings, DEPBT has shown remarkable resistance to racemization.[2]
Suboptimal Additive If using HOBt, consider switching to HOAt or Oxyma, as they are generally more effective at suppressing racemization.[4]
Strong or Excess Base Replace strong bases like DIPEA with weaker, more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[2][5] Use the minimum amount of base necessary for the reaction to proceed.
High Coupling Temperature Perform the coupling reaction at a lower temperature, for instance, at 0°C or room temperature, to reduce the rate of racemization.[7]
Prolonged Pre-activation Minimize the pre-activation time of the this compound with the coupling reagent before adding it to the resin-bound peptide.[5]
Inappropriate Solvent If reagent solubility and resin swelling permit, consider using a less polar solvent to potentially reduce the rate of racemization.[6]

Quantitative Data Summary

The following tables summarize the expected trends in Leucine racemization based on general principles and data from related amino acids. The exact percentage of the D-isomer can vary depending on the specific peptide sequence and reaction conditions.

Table 1: Influence of Coupling Additives on Racemization

Coupling ReagentAdditiveExpected % D-Leucine
DICNoneHigh
DICHOBtModerate
DICHOAtLow
DICOxymaLow

Table 2: Influence of Base on Racemization with HATU Coupling

BaseSteric HindranceBasicityExpected % D-Leucine
DIPEALowHighHigh
NMMModerateModerateModerate
2,4,6-Collidine (TMP)HighLowLow

Experimental Protocols

Protocol: Minimized Racemization for this compound Coupling in SPPS

This protocol outlines a procedure designed to minimize racemization during the coupling of this compound in solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (5 times) to ensure complete removal of piperidine.

  • Coupling Mixture Preparation (Minimized Pre-activation):

    • In a separate vessel, dissolve Fmoc-Leu-OH (3 equivalents) and an additive such as HOAt or Oxyma (3 equivalents) in a minimal amount of DMF.

    • Add a weak, sterically hindered base like 2,4,6-collidine (4 equivalents) to the amino acid/additive solution.

    • Immediately before adding to the resin, add the coupling reagent (e.g., DIC, 3 equivalents) to this mixture. Do not allow the mixture to stand for an extended period.

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours. For sensitive couplings, consider performing the reaction at 0°C.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Visualizations

Racemization_Prevention_Workflow cluster_start Start cluster_choices Critical Choices cluster_conditions Reaction Conditions cluster_outcome Outcome start This compound Coupling reagent Coupling Reagent (e.g., DIC, HATU) start->reagent additive Additive (e.g., HOAt, Oxyma) start->additive base Base (e.g., NMM, TMP) start->base coupling Peptide Bond Formation reagent->coupling additive->coupling base->coupling temp Temperature (e.g., 0°C, RT) temp->coupling time Pre-activation Time (Minimize) time->coupling solvent Solvent (e.g., DMF) solvent->coupling analysis Racemization Analysis (Chiral HPLC) coupling->analysis low_rac < 1% D-Isomer (Success) analysis->low_rac Low Racemization high_rac > 1% D-Isomer (Troubleshoot) analysis->high_rac High Racemization high_rac->reagent Re-evaluate Choices

Caption: Workflow for preventing racemization during this compound coupling.

Racemization_Mechanism FmocLeu Fmoc-L-Leucine ActivatedEster Activated Ester (e.g., OSu ester) FmocLeu->ActivatedEster Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate (Achiral) ActivatedEster->Oxazolone Intramolecular Cyclization LLeuPeptide Desired L-Leu Peptide Oxazolone->LLeuPeptide Nucleophilic attack by Peptide DLeuPeptide Undesired D-Leu Peptide (Racemized Product) Oxazolone->DLeuPeptide Nucleophilic attack by Peptide Base Base (e.g., DIPEA) Base->Oxazolone α-proton abstraction Peptide N-terminal of Peptide

Caption: Primary mechanism of racemization via oxazolone formation.

References

Technical Support Center: Fmoc-Leu-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the hydrolysis of Fmoc-Leu-OSu and its impact on reaction yield during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is the N-hydroxysuccinimide (NHS) ester of Fmoc-protected Leucine. It is a crucial reagent in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group of Leucine, while the OSu ester activates the carboxyl group, facilitating the formation of a peptide bond with the free amine of the growing peptide chain. NHS esters are widely used because they react efficiently with primary amines to form stable amide bonds under mild conditions.

Q2: What is hydrolysis of this compound and why is it a problem?

A2: Hydrolysis is a chemical reaction where this compound reacts with water to form Fmoc-Leu-OH and N-hydroxysuccinimide. This is problematic because Fmoc-Leu-OH is not an activated species and will not efficiently couple to the peptide chain, leading to a lower yield of the desired peptide and the formation of deletion sequences (peptides missing the Leucine residue).

Q3: What are the main causes of this compound hydrolysis?

A3: The primary cause of hydrolysis is the presence of water in the reaction environment. This can come from several sources, including:

  • Solvents: Using non-anhydrous solvents, particularly N,N-Dimethylformamide (DMF), which is hygroscopic and readily absorbs moisture from the atmosphere.

  • Reagents: Contamination of other reagents with water.

  • Atmospheric moisture: Exposure of the reagents or reaction vessel to humid air.

  • Basic conditions: While the coupling reaction is typically carried out in the presence of a base, highly basic conditions can accelerate the rate of hydrolysis.

Q4: How can I detect if my this compound has hydrolyzed?

A4: Hydrolysis can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC). An HPLC analysis of the this compound reagent will show a peak corresponding to Fmoc-Leu-OH if hydrolysis has occurred. During synthesis, a failed coupling can be indirectly detected using a Kaiser test, which will be positive (blue/purple beads) if there are unreacted primary amines on the resin.[1] Furthermore, analysis of the crude peptide by mass spectrometry will reveal the presence of a deletion sequence lacking Leucine.[1]

Q5: How should I store this compound to minimize hydrolysis?

A5: this compound should be stored in a tightly sealed container in a desiccator at a low temperature, typically 2-8°C, to protect it from moisture and heat. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

Issue: Low Coupling Efficiency or Low Final Peptide Yield

Possible Cause 1: Hydrolysis of this compound Stock

Troubleshooting Step Expected Outcome Corrective Action
1. Analyze this compound Purity: Analyze the solid this compound and any prepared stock solutions by RP-HPLC.The chromatogram should show a single major peak for this compound. The presence of a significant peak corresponding to Fmoc-Leu-OH indicates hydrolysis.Discard the hydrolyzed reagent and use a fresh, high-purity batch of this compound.
2. Verify Solvent Quality: Ensure that the DMF used for dissolving this compound and for the coupling reaction is anhydrous and of high purity.Use of anhydrous solvents should prevent hydrolysis.Use freshly opened, sealed bottles of peptide synthesis-grade DMF or DMF that has been properly dried over molecular sieves.
3. Prepare Fresh Solutions: Prepare this compound solutions immediately before use.Freshly prepared solutions will have minimal hydrolysis.Avoid storing this compound in solution for extended periods.

Possible Cause 2: In-situ Hydrolysis During Coupling Reaction

Troubleshooting Step Expected Outcome Corrective Action
1. Monitor Reaction with a Test Cleavage: After the coupling step, cleave a small amount of resin and analyze the crude product by Mass Spectrometry.[1]The mass spectrum should show a major peak corresponding to the mass of the peptide with the newly added Leucine.If a significant peak for the deletion sequence is observed, repeat the coupling step with fresh reagents and ensure anhydrous conditions.
2. Perform a Kaiser Test: After the coupling step, perform a Kaiser test on a small sample of resin beads.[1]A negative result (yellow/colorless beads) indicates complete coupling.A positive result (blue/purple beads) indicates the presence of unreacted amines, confirming incomplete coupling.[1] In this case, the coupling step should be repeated.
3. Optimize Reaction Conditions: Ensure the reaction is not unnecessarily prolonged and that the amount of base used is optimal.Shorter reaction times and optimized base concentration can minimize hydrolysis.Refer to established protocols for coupling times and reagent equivalents.

Data Presentation

The rate of hydrolysis of this compound is significantly influenced by the amount of water present in the solvent and the temperature. The following table provides illustrative data on the stability of an N-hydroxysuccinimide (NHS) ester in a solution containing water, which is analogous to the hydrolysis of this compound.

Table 1: Illustrative Half-life of an NHS Ester at Different pH and Temperatures in Aqueous Solution

pHTemperature (°C)Half-life (t½)
7.04Several hours
7.025~ 4-5 hours
8.04~ 1-2 hours
8.025~ 30-60 minutes
8.525~ 10 minutes

This data is representative of NHS ester hydrolysis in aqueous buffers and serves to illustrate the trend of decreased stability with increasing pH and temperature. The actual hydrolysis rate of this compound in DMF will vary based on the specific conditions.

Experimental Protocols

Protocol 1: HPLC Method for Quantifying this compound Hydrolysis

This protocol describes a reverse-phase HPLC method to separate and quantify this compound and its hydrolysis product, Fmoc-Leu-OH.

1. Sample Preparation:

  • Standard Preparation: Prepare standard solutions of this compound and Fmoc-Leu-OH of known concentrations (e.g., 1 mg/mL) in anhydrous acetonitrile.

  • Sample Preparation: To simulate hydrolysis, dissolve a known amount of this compound in DMF with a defined water content (e.g., 0.1%, 0.5%, 1% v/v). Take aliquots at different time points (e.g., 0, 30, 60, 120 minutes) and dilute with anhydrous acetonitrile to stop the reaction and prepare for injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Column Temperature: 30°C.

3. Data Analysis:

  • Identify the retention times of this compound and Fmoc-Leu-OH using the standard solutions.

  • Integrate the peak areas of both compounds in the sample chromatograms.

  • Calculate the percentage of hydrolysis at each time point using the following formula: % Hydrolysis = [Area(Fmoc-Leu-OH) / (Area(this compound) + Area(Fmoc-Leu-OH))] * 100

Mandatory Visualizations

Hydrolysis_Pathway FmocLeuOSu This compound (Active Ester) FmocLeuOH Fmoc-Leu-OH (Inactive Acid) FmocLeuOSu->FmocLeuOH Hydrolysis (Side Reaction) CoupledPeptide Coupled Peptide FmocLeuOSu->CoupledPeptide Peptide Coupling (Desired Reaction) NHS N-Hydroxysuccinimide H2O H₂O (Water) Peptide Peptide Chain (with N-terminal amine)

Caption: Reaction pathway of this compound in peptide synthesis.

Troubleshooting_Workflow decision decision action action start Low Peptide Yield check_reagent Analyze this compound purity by HPLC start->check_reagent hydrolyzed Significant Fmoc-Leu-OH peak present? check_reagent->hydrolyzed new_reagent Use fresh this compound hydrolyzed->new_reagent Yes kaiser_test Perform Kaiser test after coupling hydrolyzed->kaiser_test No end Problem Resolved new_reagent->end kaiser_result Kaiser test positive? kaiser_test->kaiser_result repeat_coupling Repeat coupling step kaiser_result->repeat_coupling Yes check_solvent Check solvent quality (anhydrous DMF) kaiser_result->check_solvent No repeat_coupling->end check_solvent->end

Caption: Troubleshooting workflow for low yield in peptide synthesis.

References

Technical Support Center: Optimizing Fmoc-Leu-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing your peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically for the coupling of Fmoc-Leucine, a sterically hindered amino acid. While Fmoc-Leu-OSu (N-hydroxysuccinimide ester) is a pre-activated form, modern solid-phase peptide synthesis (SPPS) predominantly utilizes in-situ activation of the free carboxylic acid (Fmoc-Leu-OH) for greater efficiency and control. The following information is applicable to both, with a focus on the more common in-situ activation methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Fmoc-Leu coupling reaction in a question-and-answer format.

Question 1: My coupling reaction with Fmoc-Leu is slow or incomplete, as indicated by a positive Kaiser test. What are the likely causes and how can I resolve this?

Answer: Incomplete coupling of a sterically hindered amino acid like Leucine is a common challenge in SPPS. Several factors can contribute to this issue. Here’s a systematic approach to troubleshooting:

  • Reagent Choice: The selection of your coupling reagent is critical. For sterically hindered residues like Leucine, a more potent activating agent is recommended. While standard carbodiimide methods like DIC/HOBt can work, they often require longer reaction times.[1] Aminium/uronium salts like HATU or HBTU, or phosphonium salts like PyBOP, are generally more effective.[1] HATU, in particular, often provides superior results in terms of both speed and purity.[1]

  • Reaction Time: Standard coupling times may be insufficient. For DIC/HOBt, the reaction can take 60-120 minutes, whereas with a more potent reagent like HATU, this can be reduced to 20-45 minutes.[1] Consider extending the coupling time and re-evaluating with a Kaiser test.

  • Double Coupling: If a single coupling cycle proves insufficient, performing a second coupling is a reliable strategy. After the initial coupling and washing steps, repeat the procedure with a fresh solution of activated Fmoc-Leu-OH before proceeding to the next Fmoc deprotection step.

  • Reagent Equivalents: Ensure you are using an adequate excess of the Fmoc-amino acid and coupling reagents. Typically, 2 to 5 equivalents of each are used relative to the resin's substitution level.

  • Solvent Quality: The quality of your solvent, most commonly N,N-dimethylformamide (DMF), is crucial. The presence of amines in degraded DMF can interfere with the reaction. Always use high-purity, amine-free DMF. In cases of peptide aggregation, which can hinder coupling, consider using N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM).

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate, making the N-terminal amine less accessible. If you suspect aggregation, switching to a more "swelling-friendly" solvent like NMP or adding chaotropic salts may help.

Question 2: I'm observing a side product with the same mass as my desired peptide, suggesting racemization. How can I minimize this?

Answer: Racemization, the loss of stereochemical integrity at the alpha-carbon, can be a concern, especially with certain coupling reagents and conditions. To minimize this:

  • Choice of Additive: When using carbodiimide coupling agents like DIC, the inclusion of an additive is crucial for suppressing racemization. While HOBt is standard, HOAt (1-hydroxy-7-azabenzotriazole) has been shown to be more effective in reducing racemization and accelerating the coupling reaction.

  • Base Selection: The base used during activation can influence the degree of racemization. While DIPEA is commonly used, for amino acids prone to racemization, a weaker base such as sym-collidine is a recommended alternative.

  • Pre-activation Time: Minimize the time between the activation of the Fmoc-amino acid and its addition to the resin. Prolonged pre-activation can increase the risk of racemization. For instance, with TBTU, the pre-activation time should be kept between 3 to 8 minutes.

Question 3: After coupling, I notice a decrease in the overall yield, possibly due to premature Fmoc group cleavage. What could be causing this?

Answer: The Fmoc protecting group is labile to bases. Premature deprotection can occur under certain conditions:

  • Base Concentration: An excessive amount of a tertiary amine base like DIPEA can lead to premature cleavage of the Fmoc group, especially during long coupling times.[2] Use the recommended equivalents of base.

  • Slow Coupling Reactions: During very slow coupling reactions, there is a higher chance of premature Fmoc cleavage.[2] Using a more potent coupling reagent to speed up the reaction can mitigate this issue.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal reaction time for Fmoc-Leu coupling?

A1: The ideal reaction time depends heavily on the chosen coupling reagent. For a standard coupling at room temperature, it should ideally not exceed 60-90 minutes.[3] With highly efficient reagents like HATU, this can be as short as 20-45 minutes.[1] For DIC/HOBt, a longer time of 60-120 minutes is often required.[1]

Q2: Should I use this compound directly or Fmoc-Leu-OH with an activating agent?

A2: While this compound is pre-activated, the modern and more flexible approach in SPPS is to use Fmoc-Leu-OH and activate it in situ with a coupling reagent like HATU, HBTU, or DIC/HOBt. This allows for greater control over the reaction and the use of more potent activators, which is particularly beneficial for a sterically hindered amino acid like Leucine.

Q3: How can I monitor the completion of the coupling reaction?

A3: The most common method for monitoring the completion of the coupling reaction is the Kaiser test (or ninhydrin test). This test detects the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates an incomplete reaction, while a negative result (yellow/colorless beads) signifies that the coupling is complete.

Q4: Can I increase the reaction temperature to speed up the coupling?

A4: While slightly increasing the temperature (e.g., to 40°C) can enhance the reaction rate, it should be done with caution as it may also increase the risk of side reactions such as racemization.

Data Presentation

The following table summarizes the performance of common coupling reagents for the incorporation of Fmoc-D-Leu-OH, a sterically hindered amino acid. This data is extrapolated from studies on such challenging couplings.

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[1]
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[1]
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[1]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[1]

Disclaimer: The quantitative data presented is based on studies of sterically hindered amino acids. Actual results can vary depending on the specific peptide sequence, resin, and reaction conditions.[1]

Experimental Protocols

This section provides a detailed methodology for a standard Fmoc-Leu-OH coupling reaction using HATU, a highly recommended reagent for this purpose.

Materials:

  • Resin with a free N-terminal amine

  • Fmoc-Leu-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-diisopropylethylamine (DIPEA) (6 equivalents)

  • High-purity, amine-free N,N-dimethylformamide (DMF)

  • 20% piperidine in DMF solution

  • Dichloromethane (DCM)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[1]

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.[1]

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.[1]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for a few minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 20-45 minutes at room temperature.[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[1]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[1] If the test is positive, consider a second coupling (repeat steps 4-7).

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle start Start: Resin with Free Amine swell 1. Resin Swelling (DMF, 30-60 min) start->swell deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 3. Wash (DMF) deprotection->wash1 coupling 5. Coupling Reaction (20-45 min) wash1->coupling activation 4. Activate Fmoc-Leu-OH (HATU/DIPEA in DMF) activation->coupling wash2 6. Wash (DMF) coupling->wash2 kaiser_test 7. Kaiser Test wash2->kaiser_test end Complete: Proceed to next cycle kaiser_test->end Negative recouple Incomplete: Perform Double Coupling kaiser_test->recouple Positive recouple->activation Repeat Steps 4-7 troubleshooting_logic start Problem: Incomplete Coupling (Positive Kaiser Test) check_time Was reaction time sufficient? (e.g., >45 min for HATU) start->check_time extend_time Solution: Extend reaction time check_time->extend_time No check_reagent Is coupling reagent potent enough? (e.g., using DIC/HOBt) check_time->check_reagent Yes double_couple Final Action: Perform a Double Coupling extend_time->double_couple change_reagent Solution: Switch to HATU or HBTU check_reagent->change_reagent No check_equivalents Are reagent equivalents sufficient? (e.g., <3 eq.) check_reagent->check_equivalents Yes change_reagent->double_couple increase_equivalents Solution: Increase equivalents (3-5 eq.) check_equivalents->increase_equivalents No check_equivalents->double_couple Yes increase_equivalents->double_couple

References

Technical Support Center: Fmoc-Leu-OSu Side Reactions and Prevention Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) to address common side reactions encountered during solid-phase peptide synthesis (SPPS) when using Fmoc-Leu-OSu (Nα-9-fluorenylmethoxycarbonyl-L-leucine N-hydroxysuccinimide ester).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in peptide synthesis?

A1: The primary side reactions associated with this compound are:

  • Hydrolysis of the OSu ester: The N-hydroxysuccinimide (OSu) ester is susceptible to hydrolysis, which deactivates the amino acid by forming the unreactive Fmoc-Leu-OH. This is a common issue that reduces coupling efficiency.

  • Incomplete coupling: Due to the bulky isobutyl side chain of leucine, steric hindrance can lead to incomplete reactions, resulting in deletion sequences in the final peptide.[1]

  • Epimerization (Racemization): Although generally low with urethane-protected amino acids, epimerization of the leucine chiral center can occur, especially under harsh basic conditions or with prolonged activation times. This is a critical concern as it can impact the biological activity of the final peptide.[1]

  • Formation of β-Alanine Impurities: The Fmoc-OSu reagent used to prepare Fmoc-amino acids can undergo a Lossen-type rearrangement to form Fmoc-β-Ala-OH, which can be incorporated into the peptide chain.

  • Dipeptide Formation: During the preparation of this compound, reaction of the activated ester with another molecule of Fmoc-Leu-OH can lead to the formation of Fmoc-Leu-Leu-OH dipeptide impurities.

Q2: How does the leucine side chain contribute to side reactions?

A2: The bulky and hydrophobic isobutyl side chain of leucine can present a challenge during peptide synthesis. This steric hindrance can slow down coupling reactions, making them more susceptible to failure or requiring more potent coupling reagents and longer reaction times to achieve completion.[1] This is particularly true for sequences containing multiple bulky amino acids, which can lead to peptide aggregation on the solid support.

Q3: Which coupling reagents are recommended for minimizing side reactions with this compound?

A3: For sterically hindered amino acids like leucine, highly efficient coupling reagents are recommended to ensure complete and rapid amide bond formation, which in turn minimizes the time for side reactions like epimerization to occur.[1] Uronium/aminium salts like HATU and HBTU are generally preferred for their high reactivity.[1] Phosphonium salts such as PyBOP also provide a good balance of high reactivity and low risk of racemization.[1] While more economical, carbodiimide-based reagents like DIC/HOBt may require longer reaction times or double coupling to achieve complete reaction for hindered residues like leucine.[1]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency / Incomplete Coupling

Symptom: Positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free amines.[2]

Possible Causes:

  • Steric Hindrance: The bulky side chain of leucine is impeding the reaction.[1]

  • Hydrolysis of this compound: The activated ester has been deactivated by water present in the solvent.

  • Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking reactive sites.

  • Insufficient Reagent Excess: The amount of this compound and/or coupling reagent is not sufficient to drive the reaction to completion.

  • Suboptimal Coupling Reagent: The chosen coupling reagent is not potent enough for the sterically hindered amino acid.

Prevention and Troubleshooting Strategies:

  • Use a More Potent Coupling Reagent: Switch to HATU or HBTU for higher reactivity.[1]

  • Perform a Double Coupling: After the initial coupling, repeat the step with a fresh solution of activated this compound.[2]

  • Increase Reagent Equivalents: Use a higher excess (2-3 equivalents) of this compound and the coupling reagent.

  • Optimize Reaction Time and Temperature: Extend the coupling time or slightly increase the temperature (e.g., to 40°C), while carefully monitoring for potential side reactions.

  • Use Anhydrous Solvents: Ensure that all solvents, especially DMF, are of high purity and anhydrous to prevent hydrolysis of the OSu ester.

  • Incorporate Chaotropic Salts: Adding salts like LiCl can help disrupt peptide aggregation.

Issue 2: Presence of Epimerization (D-Leu isomer)

Symptom: The final peptide product shows a peak corresponding to the D-Leucine diastereomer upon chiral HPLC analysis.

Possible Causes:

  • Prolonged Activation Time: The activated this compound is left for too long before coupling, allowing for epimerization to occur.

  • Strong Base: The use of an excessively strong or high concentration of a base during coupling can promote racemization.

  • High Temperature: Elevated temperatures during coupling can increase the rate of epimerization.

Prevention and Troubleshooting Strategies:

  • Minimize Pre-activation Time: Add the coupling reagent to the this compound solution immediately before adding it to the resin.

  • Use a Weaker Base: If possible, use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.

  • Optimize Temperature: Perform couplings at room temperature unless a higher temperature is necessary to overcome aggregation, and in that case, carefully monitor for epimerization.

  • Choose a Low-Racemization Coupling Reagent: Reagents like COMU are known to suppress racemization.

Quantitative Data Summary

The following table summarizes extrapolated quantitative data on the performance of different coupling reagents for sterically hindered amino acids like Fmoc-D-Leu-OH. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.[1]

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[1]
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[1]
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[1]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[2] If the test is positive, proceed to Protocol 2.

  • Washing: Wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Protocol 2: Double Coupling for Incomplete Reactions
  • Initial Coupling Monitoring: After the initial coupling of this compound (Protocol 1, step 5), perform a Kaiser test.

  • Positive Kaiser Test: If the beads turn blue, indicating an incomplete reaction, drain the coupling solution.

  • Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 4, and add it to the resin. Agitate for an additional 1-2 hours.

  • Final Monitoring: Perform a second Kaiser test. If negative, wash the resin with DMF and proceed with the synthesis. If the test is still positive, consider capping the unreacted amines (Protocol 3).

Protocol 3: Capping of Unreacted Amines

This protocol is used to block unreacted amines to prevent the formation of deletion peptides.

  • Resin Wash: After a failed double coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min) before proceeding to the Fmoc deprotection of the next amino acid.

Visualizations

experimental_workflow start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling This compound Coupling (e.g., with HATU/DIPEA) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 DMF Wash kaiser_test->wash2 Negative double_coupling Double Coupling kaiser_test->double_coupling Positive capping Capping (Acetic Anhydride/DIPEA) kaiser_test->capping Still Positive next_cycle Proceed to Next Cycle wash2->next_cycle double_coupling->kaiser_test capping->wash2

Caption: Troubleshooting workflow for this compound coupling in SPPS.

side_reactions fmoc_leu_osu This compound hydrolysis Hydrolysis (Fmoc-Leu-OH) fmoc_leu_osu->hydrolysis H2O incomplete_coupling Incomplete Coupling (Deletion Peptide) fmoc_leu_osu->incomplete_coupling Steric Hindrance / Aggregation epimerization Epimerization (Fmoc-D-Leu-OSu) fmoc_leu_osu->epimerization Base / Heat

References

Technical Support Center: Optimizing Peptide Synthesis with Fmoc-Leu-OSu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during solid-phase peptide synthesis (SPPS) utilizing Fmoc-Leu-OSu.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is the N-hydroxysuccinimide (OSu) ester of Fmoc-protected Leucine. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the alpha-amino group of the leucine amino acid. The OSu ester is an activated form of the carboxylic acid, facilitating efficient coupling to the free N-terminal amine of the growing peptide chain on the solid support. This pre-activated form can sometimes offer advantages in terms of reaction speed and efficiency.

Q2: What are the most common issues encountered when using this compound?

The most frequent challenges include:

  • Low coupling efficiency: Due to the bulky isobutyl side chain of leucine, steric hindrance can impede the coupling reaction, leading to incomplete reactions and deletion sequences.[1]

  • Peptide aggregation: Sequences containing hydrophobic residues like leucine are prone to aggregation on the resin, which can block reactive sites and hinder subsequent synthesis steps.[1]

  • Side reactions: Although less common with leucine compared to other amino acids, side reactions can still occur, impacting the purity of the final peptide.

Q3: How can I improve the yield of my peptide synthesized with this compound?

Improving the yield involves a systematic approach to optimizing the key steps of solid-phase peptide synthesis:

  • Ensure complete Fmoc deprotection: Use fresh deprotection solution (e.g., 20% piperidine in DMF) and ensure sufficient reaction time.

  • Optimize the coupling reaction: This may involve using a more potent coupling reagent, increasing the equivalents of the amino acid, or extending the reaction time.

  • Monitor reaction completion: Utilize qualitative tests like the Kaiser test to confirm the completion of both deprotection and coupling steps.

  • Minimize peptide aggregation: Employ strategies such as using aggregation-disrupting solvents or incorporating pseudoproline dipeptides.

  • Efficient cleavage and work-up: Ensure the final cleavage from the resin and subsequent purification are performed under optimal conditions to minimize peptide loss.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)

A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform a Double Coupling with fresh reagents start->double_couple final_check Monitor with Kaiser Test double_couple->final_check re_evaluate Re-evaluate Coupling Protocol increase_equivalents Increase Equivalents of This compound and Coupling Reagent re_evaluate->increase_equivalents extend_time Extend Coupling Time re_evaluate->extend_time change_reagent Change Coupling Reagent (e.g., to HATU, HCTU) re_evaluate->change_reagent check_reagents Check Reagent Quality (this compound, solvents) re_evaluate->check_reagents increase_equivalents->final_check extend_time->final_check change_reagent->final_check check_reagents->final_check final_check->re_evaluate Still Positive

Caption: A logical workflow for troubleshooting incomplete coupling reactions.

Quantitative Data for Optimizing Fmoc-Leu Coupling

ParameterStandard ConditionsOptimization RangeRationale
Fmoc-Leu-OH/OSu Equivalents 3 - 55 - 10A higher excess can drive the reaction to completion, especially for sterically hindered couplings.[2]
Coupling Reagent Equivalents 2.9 - 55 - 10More potent reagents like HATU or HCTU are recommended for difficult couplings.[2][3]
Base Equivalents (e.g., DIPEA) 6 - 1010 - 20A non-nucleophilic base is essential to prevent side reactions.[2]
Reaction Time 1 - 2 hours2 - 24 hoursExtended reaction times can improve coupling efficiency for slow reactions.[4]
Temperature Room Temperature (20-25°C)Up to 50-60°CIncreased temperature can help overcome the activation energy barrier, but may also increase the risk of side reactions.[4]
Issue 2: Peptide Aggregation

Peptide aggregation on the solid support is a major cause of synthesis failure, particularly with hydrophobic sequences.

Signs of On-Resin Aggregation:

  • Poor resin swelling.

  • Slow or incomplete Fmoc deprotection and coupling reactions.

  • A positive Kaiser test after coupling.

Strategies to Mitigate Aggregation:

  • Solvent Choice: Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dimethyl sulfoxide (DMSO).[5]

  • Chaotropic Agents: Add salts like LiCl to the coupling reaction to interfere with hydrogen bonding.

  • Microwave-Assisted Synthesis: The use of microwave energy can reduce aggregation and shorten reaction times.[6]

Issue 3: Low Purity of the Crude Peptide

Impurities in the crude peptide can arise from various side reactions during synthesis.

Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategy
Deletion Sequences Peptides missing one or more amino acid residues due to incomplete deprotection or coupling.Ensure complete deprotection and coupling by using optimized protocols and monitoring with the Kaiser test. Consider double coupling for difficult residues.[1]
Diketopiperazine Formation Cyclization of the N-terminal dipeptide, leading to cleavage from the resin. This is more common with proline or glycine at the C-terminus.[7]Use a resin with a sterically hindered linker (e.g., 2-chlorotrityl chloride resin) or couple the first two amino acids as a dipeptide.
Racemization Loss of stereochemical integrity of the amino acid, particularly during the activation step.Use coupling additives that suppress racemization, such as OxymaPure or HOAt. Avoid prolonged pre-activation times.[7]

Experimental Protocols

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the peptide chain.

Fmoc Deprotection Workflow

G swell_resin Swell Peptide-Resin in DMF deprotection1 Treat with 20% Piperidine in DMF (2 min) swell_resin->deprotection1 filter1 Filter deprotection1->filter1 deprotection2 Treat with 20% Piperidine in DMF (5-15 min) filter1->deprotection2 filter2 Filter deprotection2->filter2 wash Wash Resin with DMF (5-7 times) filter2->wash kaiser_test Perform Kaiser Test wash->kaiser_test ready Ready for Coupling kaiser_test->ready Positive (Blue)

Caption: A standard workflow for Fmoc deprotection in SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in high-purity DMF

  • High-purity DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.[8]

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[9]

  • Agitate the mixture for 2 minutes at room temperature.[9]

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 5-15 minutes.[9]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[8]

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Coupling of Fmoc-Leu-OH using HATU

This protocol describes a robust method for coupling Fmoc-Leu-OH, which can be adapted for this compound, using HATU as the activating agent.

Materials:

  • Deprotected peptide-resin

  • Fmoc-Leu-OH (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • High-purity DMF

Procedure:

  • In a separate vessel, dissolve Fmoc-Leu-OH and HATU in DMF.

  • Add DIPEA to the mixture and allow it to pre-activate for 1-2 minutes.[2]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-4 hours.[10]

  • Monitor the reaction completion using the Kaiser test.

  • Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 3: Kaiser Test (Qualitative)

This test is used to detect the presence of free primary amines on the resin.

Kaiser Test Reagent Preparation

ReagentPreparationStorage
Solution A 1. Dissolve 16.5 mg of KCN in 25 mL of deionized water. 2. Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.[11]Store in a well-sealed, dark glass bottle at 4°C. Stable for up to 2 weeks.[11]
Solution B Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[11]Store in a dark glass bottle at 4°C. Stable for up to 2 months.[11]
Solution C Dissolve 40 g of phenol in 20 mL of n-butanol.[11]Store in a dark glass bottle at room temperature. Stable for up to 6 months.[11]

Procedure:

  • Place a small sample of resin (10-15 beads) into a small test tube.[12]

  • Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[12]

  • Heat the test tube at 110°C for 5 minutes.[12]

  • Observe the color of the beads and the solution.

    • Positive Result (Free Amine Present): Intense blue or purple color.

    • Negative Result (No Free Amine): Yellow or colorless.

Protocol 4: Peptide Cleavage from Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support.

Cleavage Cocktail Composition (for standard peptides)

ReagentVolume PercentagePurpose
Trifluoroacetic Acid (TFA) 95%Cleaves the peptide from the resin and removes most side-chain protecting groups.
Triisopropylsilane (TIPS) 2.5%Scavenger for carbocations generated during cleavage.
Water 2.5%Scavenger.

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Gently agitate the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes for research use only. Users should always consult relevant safety data sheets (SDS) and perform their own risk assessments before conducting any experiments.

References

Impact of solvent quality on Fmoc-Leu-OSu reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent quality on the reactivity of Fmoc-Leu-OSu.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for this compound coupling reactions?

A1: The most commonly used solvents for this compound coupling in solid-phase peptide synthesis (SPPS) are polar aprotic solvents. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the principal choices due to their excellent ability to dissolve Fmoc-protected amino acids and effectively swell the resin support.[1][2][3] Dichloromethane (DCM) has been used historically, but it is generally less favored in modern Fmoc chemistry.[1][2]

Q2: How does solvent quality impact the success of my this compound coupling reaction?

A2: Solvent quality is critical for a successful coupling reaction. The ideal solvent should be of high purity, anhydrous, and free of amine contaminants.

  • Water Content: The presence of water can lead to the hydrolysis of the N-hydroxysuccinimide (NHS) ester of this compound, forming the inactive carboxylic acid (Fmoc-Leu-OH) and reducing the overall coupling efficiency.[4]

  • Amine Impurities: DMF, in particular, can degrade over time to produce dimethylamine.[1] This secondary amine can cause premature cleavage of the Fmoc protecting group, leading to the formation of deletion sequences or other impurities.[1] It is highly recommended to use amine-free DMF or to degas the solvent prior to use.[1]

Q3: My this compound coupling is incomplete. Can the solvent be the issue?

A3: Yes, the solvent can be a significant factor in incomplete coupling reactions. If you are experiencing low coupling efficiency, consider the following solvent-related issues:

  • Poor Solvation: The solvent must effectively solvate the growing peptide chain attached to the resin. For hydrophobic peptides, aggregation can occur, hindering the access of the activated amino acid to the N-terminus.[2]

  • Solvent Polarity: While DMF is a highly polar solvent, NMP is slightly less polar and can be more effective at preventing the aggregation of hydrophobic peptides, thereby improving coupling yields.[2] In cases of severe aggregation, using a solvent mixture, such as DMF/DCM, may be beneficial.[1]

Q4: When should I choose NMP over DMF for my this compound coupling?

A4: NMP is often the preferred solvent when synthesizing long or hydrophobic peptide sequences that are prone to aggregation.[2] Its superior ability to solvate these challenging sequences can lead to higher purity and yield of the final peptide.[2] However, it has been reported that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[1] Therefore, for shorter, non-problematic sequences, DMF remains a cost-effective and suitable choice.

Q5: Can I use a solvent mixture for the coupling reaction?

A5: Yes, using solvent mixtures can be an effective strategy to overcome solubility and aggregation issues. A common mixture is DMF/DCM, which can offer a balance of resin swelling and solvation properties.[1] For particularly difficult sequences, specialized concoctions, sometimes referred to as "magic mixtures," containing solvents like DCM, DMF, and NMP have been employed.[5]

Data Presentation

The following table provides a representative comparison of the performance of common solvents in this compound coupling reactions.

Disclaimer: The quantitative data presented below is extrapolated from qualitative descriptions and data on sterically hindered amino acids in peptide synthesis.[2][5] Direct comparative data for this compound in a single source is not extensively available. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

SolventTypical Coupling Efficiency (Yield)Resulting Peptide PurityKey Characteristics
DMF 98-99.5%HighGood all-purpose solvent, but can contain amine impurities.[1]
NMP >99%Very HighExcellent for hydrophobic sequences and reducing aggregation.[2]
DCM 95-98%GoodLess effective at solvating growing peptide chains.[1]
DMF/DCM (1:1) 97-99%HighBalances resin swelling and solvation properties.[1]
THF Limited DataModerateCan be less effective at solvating Fmoc-amino acids.

Experimental Protocols

Standard Protocol for Manual this compound Coupling in SPPS

This protocol outlines a general procedure for the manual coupling of this compound to a resin-bound peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • High-purity, anhydrous DMF or NMP

  • Reaction vessel for manual peptide synthesis

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the peptide-resin in the chosen solvent (DMF or NMP) for at least 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF (1 x 5 minutes, followed by 1 x 15 minutes) to remove the Fmoc group.

  • Washing: Thoroughly wash the resin with the chosen solvent (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of free primary amines (a positive test will result in a dark blue color).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the this compound (3 eq.) in a minimal amount of the chosen solvent.

    • Add the dissolved this compound solution to the washed and drained resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: To check for reaction completion, a small sample of resin beads can be taken for a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling is complete.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with the chosen solvent (3-5 times) to remove any excess reagents and byproducts.

  • Proceed to the next step: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Next Step start Start swell Swell Resin in Solvent start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash Resin with Solvent deprotect->wash1 dissolve Dissolve this compound in Solvent wash1->dissolve add_to_resin Add this compound to Resin dissolve->add_to_resin agitate Agitate for 1-2 hours add_to_resin->agitate kaiser_test Kaiser Test for Completion agitate->kaiser_test wash2 Wash Resin with Solvent kaiser_test->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle end End next_cycle->end

Caption: Workflow for this compound Coupling in SPPS.

Troubleshooting_Tree cluster_solvent_check Solvent Quality Check cluster_aggregation_check Peptide Aggregation Check cluster_recouple Recoupling Strategy start Incomplete Coupling Detected (Positive Kaiser Test) check_solvent Is the solvent high-purity and anhydrous? start->check_solvent use_new_solvent Use fresh, high-purity, anhydrous solvent. check_solvent->use_new_solvent No check_hydrophobicity Is the peptide sequence hydrophobic? check_solvent->check_hydrophobicity Yes recouple Perform a double coupling. use_new_solvent->recouple switch_to_nmp Switch to NMP as the solvent. check_hydrophobicity->switch_to_nmp Yes use_mixture Use a DMF/DCM solvent mixture. check_hydrophobicity->use_mixture Moderately check_hydrophobicity->recouple No switch_to_nmp->recouple use_mixture->recouple end Problem Resolved recouple->end

Caption: Troubleshooting Decision Tree for Incomplete Coupling.

References

Technical Support Center: Monitoring Fmoc-Leu-OSu Coupling with the Kaiser Test

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals utilizing the Kaiser test to monitor the completion of coupling reactions with Fmoc-Leu-OSu in solid-phase peptide synthesis (SPPS). Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and why is it used in peptide synthesis?

The Kaiser test, also known as the ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2][3] In the context of SPPS, it is a critical in-process control to verify the completion of the coupling reaction. After the deprotection of the Fmoc group, a free N-terminal amine is exposed on the growing peptide chain. A successful coupling of the next amino acid, in this case, this compound, will result in the acylation of this amine. The Kaiser test helps to confirm that this coupling reaction has gone to completion.[1][4]

Q2: How do I interpret the results of the Kaiser test when monitoring this compound coupling?

The interpretation of the Kaiser test is based on the color of the resin beads and the solution after performing the test. A summary of the interpretations is provided in the table below.

Q3: Can the Kaiser test give misleading results?

Yes, the Kaiser test can sometimes provide false positive or false negative results.[5][6]

  • False Positives (a blue color even after coupling seems complete): This can occur due to several reasons:

    • Incomplete washing: Residual piperidine from the Fmoc deprotection step, if not washed away thoroughly, can give a positive result.[7]

    • Excessive heating: Overheating the resin during the test can cause the Fmoc protecting group to be prematurely removed, exposing a primary amine and leading to a false positive.[5][7][8]

    • Resin degradation: Certain types of resins, particularly PEG-based resins, can be less stable and may expose amine groups, resulting in a false positive.[6][9]

    • Presence of unreacted primary amines on the resin itself.

  • False Negatives (a yellow or colorless result even if coupling is incomplete): This is less common but can happen due to:

    • Steric hindrance: In cases of severe peptide aggregation on the resin, the ninhydrin reagent may not be able to access the free N-terminal amine, leading to a false negative result.[1]

    • Inaccessible amines: The growing peptide chain may fold or aggregate, making the N-terminal amine inaccessible to the Kaiser test reagents.[6][10]

Q4: Are there any specific considerations when using the Kaiser test with this compound?

While the Kaiser test is generally applicable, the use of an OSu (N-hydroxysuccinimide) active ester like this compound is a common and effective method for coupling. Key considerations include:

  • Coupling Reaction Time: Ensure sufficient time is allowed for the coupling reaction to go to completion. While OSu esters are reactive, factors like steric hindrance from the leucine side chain and the growing peptide can influence the required reaction time.

  • Reagent Quality: The stability of the this compound reagent is crucial. Degraded or hydrolyzed active ester will not couple efficiently, leading to a positive Kaiser test.

Q5: What should I do if I get a positive Kaiser test result after the initial coupling with this compound?

A positive Kaiser test indicates incomplete coupling. The immediate recommended step is to perform a recoupling (or double coupling).[7][11] This involves repeating the coupling step with a fresh solution of activated this compound. If the test remains positive after a second coupling, further troubleshooting is necessary.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered when using the Kaiser test to monitor this compound coupling.

Observation Interpretation Recommended Action
Intense Blue Beads & Blue Solution Incomplete coupling. Free primary amines are present.[2][11]1. Recouple: Immediately perform a second coupling with fresh this compound and coupling reagents.[7][11] 2. Check Reagents: Ensure the this compound and any other coupling reagents are not degraded. 3. Extend Reaction Time: Increase the coupling time for the recoupling step.
Light Blue Solution, Dark Blue Beads Coupling is incomplete.[2]1. Recouple: Perform a second coupling. 2. Improve Solvation: Consider switching to a solvent that may reduce peptide aggregation, such as NMP or DMSO.[5][10]
Dark Blue Solution, Colorless Beads Nearly complete coupling.[2]1. Extend Coupling: Allow the current coupling reaction to proceed for a longer duration. 2. Cap: If recoupling is not desired or is ineffective, cap the remaining unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[5][11]
Yellow or Colorless Beads & Solution Complete coupling. No free primary amines detected.[1][11]Proceed to the next Fmoc deprotection step in your synthesis.
Brownish-Red Color Ambiguous result. May indicate the presence of a secondary amine (not applicable for Leu) or a very low level of primary amines.[1][10]1. Recouple: As a precaution, a second coupling is advisable. 2. Alternative Test: While not necessary for leucine, for N-terminal proline, an alternative test like the Chloranil or Isatin test would be recommended.[1][2][5]

Experimental Protocols

Standard Kaiser Test Protocol

This protocol is used for the qualitative detection of free primary amines on the resin during SPPS.[1][2]

Reagents:

  • Solution A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[2]

  • Solution B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[2]

  • Solution C: Dissolve 40 g of phenol in 20 mL of n-butanol.[2]

Procedure:

  • Sample Collection: Carefully take a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.[1]

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with a suitable solvent like DMF to remove any residual reagents. Decant the solvent.[1]

  • Reagent Addition: To the washed resin beads, add 2-3 drops of each of the Kaiser test solutions (A, B, and C).[2]

  • Incubation: Heat the test tube at 110°C for 5 minutes.[2]

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.[1]

Visual Guides

Troubleshooting Workflow for a Positive Kaiser Test

G start Positive Kaiser Test (Blue Color) recouple Perform Recoupling (Double Coupling) start->recouple retest Perform Kaiser Test Again recouple->retest negative Negative Result (Yellow/Colorless) retest->negative Negative positive_again Still Positive (Blue Color) retest->positive_again Positive proceed Proceed to Next Deprotection Step negative->proceed troubleshoot Further Troubleshooting: - Check Reagent Quality - Change Solvent - Consider Capping positive_again->troubleshoot

Caption: A logical workflow for troubleshooting a positive Kaiser test result.

Kaiser Test Reaction with a Primary Amine

G primary_amine Primary Amine (on resin) reaction Reaction at 110°C with Pyridine, Phenol, KCN primary_amine->reaction ninhydrin1 Ninhydrin (2 eq.) ninhydrin1->reaction ruhemanns_purple Ruhemann's Purple (Intense Blue Color) reaction->ruhemanns_purple

References

Validation & Comparative

A Comparative Guide to Leucine Incorporation in Peptide Synthesis: Fmoc-Leu-OSu vs. Standard Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient and clean incorporation of each amino acid is paramount to achieving high purity of the final peptide. Leucine, a common amino acid, can be introduced using various methods. This guide provides an objective comparison between the use of Nα-Fmoc-L-leucine N-hydroxysuccinimide ester (Fmoc-Leu-OSu) for direct coupling and the more conventional approach of using Fmoc-L-leucine (Fmoc-Leu-OH) with standard coupling reagents.

Performance Comparison

The choice between using a pre-activated amino acid ester like this compound and the in-situ activation of Fmoc-Leu-OH with a coupling reagent involves a trade-off between convenience and control over the reaction, which ultimately impacts the purity of the crude peptide. While Fmoc-amino acid-OSu esters are stable and reactive, they can be prone to side reactions during their synthesis and storage, which can introduce impurities into the final peptide.[1] In contrast, modern coupling reagents offer high efficiency and low risk of racemization, making them the preferred choice in many applications.[2]

The following table summarizes the key performance differences between the two methods. The data is compiled from established knowledge of peptide chemistry and potential side reactions, as direct head-to-head comparative studies are not extensively available.

Performance MetricThis compound (Direct Coupling)Fmoc-Leu-OH + Coupling Reagent (e.g., HBTU/HATU)
Crude Peptide Purity Generally lower due to potential impurities in the starting material.Generally higher, assuming high-quality Fmoc-Leu-OH is used.
Coupling Efficiency Good, as it is a pre-activated ester.Very high, often exceeding 99.5% with modern reagents like HATU.[2]
Risk of Racemization Low, as the urethane-based Fmoc group provides protection.[1]Low to very low, depending on the coupling reagent and conditions. HATU is known for its excellent suppression of racemization.[2]
Major Potential Byproducts - Deletion sequences: due to incomplete coupling. - Fmoc-β-Ala-containing peptides: from impurities in the this compound reagent.[1][3] - Dipeptide (Leu-Leu) insertion: from dipeptide impurities in the starting material.- Deletion sequences: if coupling is incomplete. - Racemized (D-Leu) peptides: particularly with less efficient coupling reagents or suboptimal conditions.[4] - Byproducts from the coupling reagent itself.
Ease of Use Simple addition to the deprotected resin.Requires an additional activation step.
Cost-Effectiveness Can be higher due to the cost of the pre-activated ester.Generally more cost-effective, especially at a larger scale.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible results in peptide synthesis. Below are representative protocols for the incorporation of leucine using both this compound and a standard coupling reagent, HBTU.

Protocol 1: Leucine Incorporation using this compound

This protocol outlines the direct coupling of this compound to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • The peptide-resin with the N-terminal Fmoc group removed is washed thoroughly with N,N-dimethylformamide (DMF) (3 x 1 min).

2. Coupling:

  • A solution of this compound (2-3 equivalents relative to the resin loading) in DMF is prepared.
  • The this compound solution is added to the resin.
  • The reaction is agitated at room temperature for 1-2 hours.

3. Washing:

  • The resin is drained and washed thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.

4. Monitoring the Coupling:

  • A small sample of the resin is taken for a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step may be repeated.

Protocol 2: Leucine Incorporation using Fmoc-Leu-OH and HBTU

This protocol describes the standard method for coupling Fmoc-Leu-OH using HBTU as the activating agent.[5]

1. Resin Preparation:

  • The peptide-resin is subjected to Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
  • The resin is washed thoroughly with DMF (5 x 1 min).

2. Activation and Coupling:

  • In a separate vessel, Fmoc-Leu-OH (3 equivalents), HBTU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) are dissolved in DMF.
  • The solution is pre-activated for 1-2 minutes.
  • The activated amino acid solution is added to the deprotected resin.
  • The reaction is agitated at room temperature for 30-60 minutes.[2]

3. Washing:

  • The resin is drained and washed with DMF (3 x 1 min).

4. Monitoring the Coupling:

  • A Kaiser test is performed to ensure the completion of the coupling reaction.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the two methods of leucine incorporation, highlighting the key steps and decision points.

Workflow for Leucine Incorporation using this compound start Start: Deprotected Peptide-Resin prepare_reagent Prepare this compound in DMF start->prepare_reagent coupling Add this compound to Resin (1-2 hours) prepare_reagent->coupling wash Wash with DMF coupling->wash kaiser_test Kaiser Test wash->kaiser_test complete Coupling Complete kaiser_test->complete Negative repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive repeat_coupling->coupling

Caption: Workflow for Leucine Incorporation using this compound.

Workflow for Leucine Incorporation using Fmoc-Leu-OH and HBTU start Start: Fmoc-Protected Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Add Activated Amino Acid to Resin (30-60 min) wash1->coupling prepare_reagents Prepare Fmoc-Leu-OH, HBTU, DIPEA in DMF pre_activation Pre-activate (1-2 min) prepare_reagents->pre_activation pre_activation->coupling wash2 Wash with DMF coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test complete Coupling Complete kaiser_test->complete Negative repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive repeat_coupling->coupling

Caption: Workflow for Leucine Incorporation using Fmoc-Leu-OH and HBTU.

Conclusion

The use of this compound for direct coupling in SPPS offers a simplified procedure by eliminating the need for a separate activation step. However, this convenience comes at the cost of potential impurities present in the this compound reagent, which can compromise the purity of the final peptide. The formation of Fmoc-β-Ala-OH during the synthesis of Fmoc-amino acid-OSu esters is a known issue that can lead to the incorporation of this undesired amino acid into the peptide sequence.[1][3]

In contrast, the use of high-quality Fmoc-Leu-OH with a reliable coupling reagent such as HBTU or HATU provides greater control over the reaction, leading to higher coupling efficiencies and crude peptide purities.[2] For the synthesis of high-purity peptides intended for research, therapeutic, or diagnostic applications, the use of Fmoc-Leu-OH with an appropriate coupling reagent is the recommended and more robust methodology.

References

Verifying Fmoc-Leu-OSu Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid is critical to obtaining the desired final product. This guide provides a comprehensive comparison of mass spectrometry and alternative methods for the verification of Fmoc-Leu-OSu (Nα-9-fluorenylmethoxycarbonyl-L-leucine N-hydroxysuccinimide ester) incorporation, supported by experimental data and detailed protocols.

The verification of each coupling step in SPPS is paramount to prevent the formation of deletion sequences, which can be challenging to separate from the target peptide and can compromise the biological activity of the final product. While several analytical techniques can be employed for this purpose, they differ significantly in terms of the information they provide, their sensitivity, and their workflow.

Quantitative Performance Comparison

The choice of an analytical technique for verifying this compound incorporation often depends on the specific requirements of the synthesis, including the scale, the complexity of the peptide, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

ParameterMass Spectrometry (LC-MS & MALDI-TOF)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyKaiser Test
Information Provided Molecular weight confirmation, sequence information (MS/MS), detection of modifications.[1]Purity assessment, quantification, separation of isomers.[1]Detailed 3D structure, atom connectivity, direct evidence of bond formation.[2]Qualitative presence or absence of free primary amines.[3]
Nature of Analysis Quantitative (mass confirmation)QuantitativeQuantitative and StructuralQualitative
Destructive? Yes (requires cleavage from resin)Yes (requires cleavage from resin)No (on-resin analysis possible)Yes (requires resin sample)
Sensitivity High (picomolar to femtomolar)[1]Moderate to High (nanogram to microgram)[1]Lower (micromolar to millimolar)[1]High (qualitative)
Resolution High mass resolution[1]High separation resolutionAtomic resolution[1]N/A
Analysis Time Rapid (MALDI-TOF) to moderate (LC-MS)ModerateSlowerRapid

Mass Spectrometry: The Gold Standard for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful and highly sensitive technique that provides the exact molecular weight of the peptide, thereby confirming the incorporation of the this compound residue.[1] It is typically performed after cleaving a small amount of the peptide from the solid support. The two most common MS techniques used in this context are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS).

MALDI-TOF MS is prized for its speed and high throughput, making it ideal for rapid screening of coupling reactions.[4][5] It generates predominantly singly charged ions, which simplifies spectral interpretation.[6]

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[7] This allows for the simultaneous assessment of purity and molecular weight. While more time-consuming than MALDI-TOF, LC-MS provides more comprehensive information about the sample.[7]

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry (Cleavage from Resin)

  • Transfer a small amount of the peptide-resin (a few beads) to a microcentrifuge tube.

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.

  • Allow the mixture to react at room temperature for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Protocol 2: MALDI-TOF MS Analysis

  • Dissolve the dried peptide from Protocol 1 in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Prepare a saturated solution of a MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - HCCA) in a similar solvent.

  • Mix the peptide solution and the matrix solution in a 1:1 ratio.

  • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals.[8]

  • Acquire the mass spectrum in positive ion mode. The expected mass increase upon successful incorporation of Fmoc-Leu is approximately 335.4 Da.

Protocol 3: LC-MS Analysis

  • Dissolve the dried peptide from Protocol 1 in the HPLC mobile phase A.

  • Inject the sample into an HPLC system coupled to a mass spectrometer.

  • Separate the peptide using a C18 reversed-phase column with a gradient of acetonitrile in water (both containing 0.1% formic acid, which is more MS-friendly than TFA).[9]

  • A typical gradient might be 5% to 95% acetonitrile over 20-30 minutes.[10]

  • Monitor the eluent with both a UV detector (at 214 nm for the peptide backbone) and the mass spectrometer.

  • Analyze the mass spectrum of the main peak to confirm the molecular weight.

Troubleshooting Unexpected Masses in Mass Spectrometry
ProblemPossible CauseSuggested Solution
Observed mass is lower than expected Incomplete coupling (deletion of Leu)Recouple the this compound.
Loss of a protecting group from another residueReview the stability of all protecting groups to the synthesis conditions.
Observed mass is higher than expected Incomplete removal of a protecting groupOptimize the cleavage protocol (time, scavengers).
Double incorporation of an amino acidReview the coupling and washing steps.
Adduct formation (e.g., sodium, potassium)Use high-purity solvents and reagents.
Multiple peaks in the mass spectrum Presence of deletion or truncated sequencesOptimize coupling and deprotection steps; consider capping unreacted amines.
Side reactions during synthesis or cleavageReview the chemistry and consider alternative protecting groups or scavengers.

Alternative and Complementary Verification Methods

While mass spectrometry provides definitive molecular weight information, other techniques offer complementary or more rapid, albeit less detailed, verification of this compound incorporation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of synthetic peptides.[10] By comparing the chromatograms before and after the coupling of this compound, one can infer the success of the reaction. A successful coupling will result in a shift in the retention time of the main peak, typically to a later time due to the increased hydrophobicity of the longer peptide.

Protocol 4: HPLC Analysis of Peptide Purity

  • Prepare the cleaved peptide sample as described in Protocol 1.

  • Dissolve the peptide in mobile phase A.

  • Inject the sample onto a C18 reversed-phase HPLC column.

  • Elute the peptide using a gradient of mobile phase B (acetonitrile with 0.1% TFA) in mobile phase A (water with 0.1% TFA).[10]

  • A common gradient is 5% to 95% mobile phase B over 20-30 minutes at a flow rate of 1 mL/min.[10]

  • Monitor the absorbance at 214 nm.

  • Calculate purity based on the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that can provide direct evidence of peptide bond formation.[2] Upon successful incorporation of this compound, the chemical environment of the leucine's α-proton and α-carbon changes, resulting in a predictable downfield shift in the ¹H and ¹³C NMR spectra, respectively.[2] While powerful, NMR is less sensitive and more time-consuming than MS and HPLC.[1]

Protocol 5: On-Resin ¹H NMR Spectroscopy

  • Swell a sample of the peptide-resin in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Compare the spectrum to that of the peptide-resin before the this compound coupling step to observe the appearance of new signals corresponding to the leucine residue.

Kaiser Test

The Kaiser test is a rapid, qualitative colorimetric assay for the presence of free primary amines.[3] It is widely used to monitor the completeness of the coupling reaction in SPPS.

Protocol 6: Kaiser Test

  • Take a small sample of the resin beads (a few are sufficient).

  • Wash the beads with ethanol.

  • Add a few drops of each of the three Kaiser test reagents (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol).

  • Heat the sample at 100-120°C for 3-5 minutes.[11]

  • Interpretation of Results:

    • Intense Blue Color: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.[3]

    • Yellow or Colorless: Negative result, indicating the absence of free primary amines and a successful coupling reaction.[3]

Limitations of the Kaiser Test:

  • False Negatives: The Kaiser test is unreliable for secondary amines, such as N-terminal proline.[3]

  • False Positives: Inefficient washing of the resin after the previous deprotection step (to remove piperidine) can lead to a false positive result.[12] Overheating during the test can also cause premature removal of the Fmoc group, leading to a false positive.[12]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for verifying this compound incorporation and the logical relationships between the different analytical techniques.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_verification Verification start Peptide-Resin (with free N-terminus) coupling Coupling with This compound start->coupling wash Wash Resin coupling->wash kaiser Kaiser Test wash->kaiser On-resin sample cleavage Cleave from Resin wash->cleavage On-resin sample nmr On-Resin NMR wash->nmr On-resin sample ms Mass Spectrometry (MALDI-TOF or LC-MS) cleavage->ms hplc HPLC Analysis cleavage->hplc

Experimental workflow for this compound incorporation and verification.

logical_comparison cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment kaiser Kaiser Test (Rapid, on-resin) hplc HPLC (Purity, off-resin) kaiser->hplc If negative, proceed to cleavage and further analysis ms Mass Spectrometry (Mass confirmation, off-resin) hplc->ms Confirm mass of pure product ms->hplc Identify masses of impurities nmr NMR (Structural confirmation, on-resin) nmr->ms Orthogonal confirmation

Logical relationships between different verification methods.

References

A Comparative Guide to Activated Esters in Peptide Synthesis: Fmoc-Leu-OSu vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of an activated ester is a critical determinant of success. This guide provides an objective comparison of Fmoc-Leu-OSu with other commonly used activated esters, supported by experimental data to inform your selection process and optimize your synthetic outcomes.

The efficiency of peptide bond formation, minimization of side reactions, and preservation of stereochemical integrity are paramount in the synthesis of high-quality peptides. Activated esters of Nα-Fmoc protected amino acids are central to this process, with their reactivity significantly influencing coupling efficiency and the potential for racemization. This comparison focuses on the performance of the pre-formed N-hydroxysuccinimide (OSu) ester of Fmoc-Leucine against popular in situ generated activated esters derived from coupling reagents such as HBTU, HATU, and DIC/HOBt.

Performance Comparison: A Quantitative Overview

The selection of an activating agent is often a trade-off between reaction speed, coupling efficiency, and the risk of racemization. The following table summarizes key performance indicators for this compound and other common activating methods.

Activating MethodReagent TypeTypical Coupling TimeCoupling Efficiency (%)Racemization (%)Key AdvantagesKey Disadvantages
This compound Pre-formed Active Ester1 - 4 hours>98%< 1%Low racemization, stable, easy to handle.Slower reaction kinetics compared to in situ methods.[1]
HBTU/DIPEA Aminium Salt (in situ)15 - 60 minutes>99%1.5 - 5.0%[2]Fast reaction, high coupling efficiency.[3][4]Moderate risk of racemization.[2]
HATU/DIPEA Aminium Salt (in situ)10 - 45 minutes>99.5%0.5 - 2.0%[2][5]Very fast, highly efficient, lower racemization than HBTU.[2][5]Higher cost.
DIC/HOBt Carbodiimide/Additive (in situ)1 - 3 hours95 - 99%0.5 - 2.5%[2]Low cost, low racemization.[2]Slower than aminium salts, potential for side reactions if not optimized.

Disclaimer: The quantitative data presented are compiled from various sources and may vary depending on the specific peptide sequence, solid support, and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable comparison of activated esters. Below are protocols for a standard coupling reaction, determination of coupling efficiency, and assessment of racemization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling Step

This protocol outlines a typical procedure for coupling an Fmoc-amino acid to a resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove residual piperidine and byproducts.

  • Coupling:

    • For this compound: Dissolve this compound (3 equivalents relative to the resin loading) in DMF and add to the resin. Agitate the mixture for 1-4 hours at room temperature.

    • For in situ activation (e.g., HBTU): In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Add this activation mixture to the resin and agitate for 15-60 minutes.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[6][7][8][9] A negative test (yellow beads) indicates a complete reaction.

Protocol 2: Determination of Coupling Efficiency (Kaiser Test)

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines.[6][7][8][9]

  • Sample Preparation: After the coupling reaction and washing, take a small sample of the resin (a few beads).

  • Reagent Preparation:

    • Reagent A: 5% (w/v) ninhydrin in ethanol.

    • Reagent B: 80% (w/v) phenol in ethanol.

    • Reagent C: 2% (v/v) of 0.001 M aqueous KCN in pyridine.

  • Procedure:

    • Place the resin sample in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C).

    • Heat the tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): An intense blue color on the beads and in the solution indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines and a successful coupling.[6][9]

Protocol 3: Evaluation of Racemization by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a peptide and quantifying the extent of racemization.

  • Peptide Cleavage and Deprotection: After synthesis, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the peptide pellet in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).[10][11][12]

  • HPLC Analysis:

    • Column: Use a chiral stationary phase column or a high-resolution reverse-phase column (e.g., C18) capable of separating diastereomeric peptides.[11][13]

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is commonly used.

    • Detection: Monitor the elution profile at a wavelength of 214-220 nm.

  • Quantification: The diastereomers (L- and D-forms of the incorporated leucine) will have different retention times. The percentage of racemization is calculated by integrating the peak areas of the desired peptide and its diastereomeric impurity.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind selecting a coupling reagent, the following diagrams are provided.

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle start Start with Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash deprotection->wash1 coupling Coupling with Activated Fmoc-Leu wash1->coupling wash2 Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->deprotection Next Cycle end Cleavage & Purification kaiser->end Synthesis Complete

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

decision_tree start Select Coupling Reagent for Fmoc-Leu q1 Is minimizing racemization the top priority? start->q1 q2 Is rapid coupling essential? q1->q2 No r1 Use this compound or DIC/HOBt q1->r1 Yes q3 Is cost a major constraint? q2->q3 No r2 Use HATU q2->r2 Yes r3 Use HBTU or HATU q3->r3 No r4 Use DIC/HOBt q3->r4 Yes

Caption: Decision tree for selecting an appropriate coupling reagent for Fmoc-Leucine.

Conclusion

The choice between this compound and in situ generated activated esters depends on the specific requirements of the peptide synthesis. For sequences where minimizing racemization is the absolute priority and longer coupling times are acceptable, the pre-formed This compound is an excellent choice due to its stability and clean reaction profile. For routine syntheses where a balance of speed and cost is desired, HBTU offers a robust and efficient option. When the highest coupling efficiency and speed are paramount, particularly for difficult or long sequences, HATU is the reagent of choice, despite its higher cost. Finally, for cost-sensitive applications where low racemization is still a key consideration, the classic DIC/HOBt method remains a reliable and effective option. By carefully considering these factors and utilizing the provided protocols, researchers can make informed decisions to achieve optimal results in their peptide synthesis endeavors.

References

A Head-to-Head Comparison: Fmoc-Leu-OSu vs. Carbodiimide Coupling Reagents in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of coupling reagent is a critical decision that directly impacts peptide yield, purity, and overall success of the synthesis. This guide provides an objective comparison of two widely used coupling strategies for the incorporation of Leucine: the pre-activated Fmoc-Leu-OSu ester and in-situ activation using carbodiimide reagents. We will delve into their reaction mechanisms, present comparative data on performance, and provide detailed experimental protocols to aid in the selection of the most appropriate method for your specific research needs.

Introduction to Peptide Coupling in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids to create custom peptides. The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amine of the growing peptide chain on a solid support is the fundamental reaction in SPPS. This crucial step, known as the coupling reaction, requires the activation of the carboxylic acid to facilitate a rapid and efficient reaction. Two prominent approaches to achieve this activation are the use of pre-activated amino acid esters, such as this compound, and the in-situ activation of Fmoc-Leu-OH with carbodiimide reagents like Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC).

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between these two methods lies in how the carboxylic acid of Fmoc-Leucine is activated for nucleophilic attack by the resin-bound amine.

This compound: The Pre-activated Ester Approach

This compound is an N-hydroxysuccinimide (NHS) ester of Fmoc-Leucine. In this approach, the carboxyl group of Fmoc-Leucine has been pre-activated by forming a stable, yet reactive, ester with N-hydroxysuccinimide. When introduced to the deprotected N-terminal amine of the peptide chain on the solid support, the amine directly attacks the carbonyl carbon of the active ester, leading to the formation of the peptide bond and the release of N-hydroxysuccinimide as a byproduct.[1] This method is straightforward as it eliminates the need for an in-situ activation step.

Fmoc-Leu-OSu_Coupling_Mechanism This compound This compound Peptide_Bond_Formation Peptide Bond Formation This compound->Peptide_Bond_Formation Resin-Peptide-NH2 Resin-Bound Peptide with free N-terminus Resin-Peptide-NH2->Peptide_Bond_Formation Resin-Peptide-Leu-Fmoc Elongated Peptide Peptide_Bond_Formation->Resin-Peptide-Leu-Fmoc NHS N-hydroxysuccinimide (Byproduct) Peptide_Bond_Formation->NHS

This compound Coupling Mechanism
Carbodiimide Coupling: In-Situ Activation

Carbodiimides, such as DIC and DCC, are powerful dehydrating agents that facilitate the in-situ activation of the carboxylic acid of Fmoc-Leucine. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[2] This intermediate can then be attacked by the N-terminal amine of the resin-bound peptide to form the desired peptide bond, generating a urea byproduct (diisopropylurea for DIC and dicyclohexylurea for DCC).[2][3]

To enhance coupling efficiency and minimize the risk of racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is often included.[4] These additives react with the O-acylisourea intermediate to form a more stable and less racemization-prone active ester, which then proceeds to react with the amine.

Carbodiimide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-Leu-OH Fmoc-Leu-OH O-acylisourea O-acylisourea Intermediate Fmoc-Leu-OH->O-acylisourea Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O-acylisourea Peptide_Bond_Formation Peptide Bond Formation O-acylisourea->Peptide_Bond_Formation Resin-Peptide-NH2 Resin-Bound Peptide with free N-terminus Resin-Peptide-NH2->Peptide_Bond_Formation Resin-Peptide-Leu-Fmoc Elongated Peptide Peptide_Bond_Formation->Resin-Peptide-Leu-Fmoc Urea Urea Byproduct (e.g., DIU) Peptide_Bond_Formation->Urea

Carbodiimide Coupling Mechanism

Performance Comparison: Data-Driven Insights

The choice between this compound and carbodiimide reagents often depends on a balance of factors including coupling efficiency, reaction time, potential for side reactions, and cost. While direct comparative data for this compound is not extensively published in a single source, the following tables summarize expected performance based on known reactivity and data from studies on sterically hindered amino acids.[5][6]

ParameterThis compoundCarbodiimide (DIC/HOBt)
Coupling Efficiency (Yield) Good to HighHigh to Very High
Purity GoodGood to High
Reaction Time 1-2 hours1-2 hours
Racemization Risk LowLow (with additive)
Side Reactions Hydrolysis of active esterFormation of N-acylurea, dehydration of Asn/Gln
Byproducts N-hydroxysuccinimide (soluble)Diisopropylurea (soluble) or Dicyclohexylurea (insoluble)
Cost Generally higherMore cost-effective
ByproductSolventSolubilityImplications for Removal
1,3-Diisopropylurea (DIU) Dichloromethane (DCM)SolubleRemains in solution, removed by washing.[2]
Dimethylformamide (DMF)SolubleRemains in solution, removed by washing.[2]
1,3-Dicyclohexylurea (DCU) Dichloromethane (DCM)Sparingly solubleCan precipitate and be removed by filtration in solution-phase synthesis, but can clog lines in automated SPPS.[3]
Dimethylformamide (DMF)Sparingly solubleCan precipitate and be removed by filtration in solution-phase synthesis, but can clog lines in automated SPPS.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are standard protocols for the coupling of Fmoc-Leucine using both methods in manual Fmoc-based SPPS.

General SPPS Workflow

SPPS_Workflow Start Start Resin_Swelling 1. Resin Swelling Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing Fmoc_Deprotection->Washing_1 Coupling 4. Coupling Step (this compound or DIC/HOBt) Washing_1->Coupling Washing_2 5. Washing Coupling->Washing_2 Repeat_Cycle Repeat Cycle? Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection 6. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage 7. Cleavage from Resin Final_Deprotection->Cleavage End End Cleavage->End

General SPPS Workflow
Protocol 1: Coupling with this compound

Materials and Reagents:

  • Resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal Fmoc group has been removed using a standard deprotection protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF to remove residual piperidine.[8]

  • Coupling Reaction:

    • Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading capacity) in DMF.[8]

    • Add the this compound solution to the deprotected peptide-resin.

    • Add DIPEA (1-2 equivalents) to the reaction mixture to act as a base.[8]

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the N-hydroxysuccinimide byproduct.[8]

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A yellow or colorless result indicates completion.[8]

Protocol 2: Coupling with DIC/HOBt

Materials and Reagents:

  • Resin with a free N-terminal amine

  • Fmoc-Leu-OH

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: As described in Protocol 1.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents) and HOBt (3 equivalents) in DMF.[5]

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.[9]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the diisopropylurea byproduct.[5]

  • Monitoring (Optional): Perform a Kaiser test to confirm complete coupling.[5]

Conclusion and Recommendations

Both this compound and carbodiimide coupling reagents are effective methods for incorporating Leucine in SPPS.

  • This compound offers convenience and simplicity due to its pre-activated nature, which can be advantageous in automated synthesis and for researchers seeking a more streamlined workflow. The primary byproduct, N-hydroxysuccinimide, is highly soluble and easily washed away.[1] However, the cost of pre-activated esters is generally higher.

  • Carbodiimide reagents, particularly DIC with HOBt or OxymaPure, represent a more cost-effective and versatile approach.[5] This method consistently provides high coupling efficiencies. The choice between DCC and DIC is often dictated by the solubility of the urea byproduct; DIC is preferred for SPPS as the resulting diisopropylurea is soluble in common solvents, whereas the dicyclohexylurea from DCC is largely insoluble and can cause issues in automated synthesizers.[2][3] Careful control of reaction conditions is important to minimize potential side reactions.

For routine peptide synthesis where cost is a consideration, DIC/HOBt is an excellent and widely used choice. For applications where convenience and minimizing the number of reagents are prioritized, and for some automated synthesis platforms, This compound presents a valuable alternative. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, the scale of the project, and available resources.

References

A Head-to-Head Comparison: Unveiling the Advantages of Fmoc-Leu-OSu in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the dynamic field of drug development, the strategic selection of building blocks in solid-phase peptide synthesis (SPPS) is paramount to achieving high-purity, high-yield target peptides. This guide provides an in-depth, objective comparison of two cornerstone amino acid derivatives: Nα-(9-fluorenylmethyloxycarbonyl)-L-leucine N-hydroxysuccinimide ester (Fmoc-Leu-OSu) and tert-butyloxycarbonyl-L-leucine (Boc-Leu) derivatives. Through an examination of their chemical properties, supported by experimental data and detailed protocols, we illuminate the distinct advantages that position this compound as the preferred choice for a wide range of contemporary peptide synthesis applications.

The fundamental difference between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group. The Fmoc group is removed under mild basic conditions, typically with piperidine, while the Boc group requires harsh acidic conditions, such as trifluoroacetic acid (TFA), for its cleavage.[][] This seemingly simple distinction has profound implications for the entire synthesis workflow, impacting everything from side-chain protection strategies and resin compatibility to the integrity of the final peptide product.

Key Performance Indicators: A Quantitative Comparison

While direct, side-by-side quantitative data for the synthesis of an identical leucine-containing peptide using both this compound and a Boc-Leu derivative is not always presented in a single study, the extensive body of literature on SPPS allows for a robust comparison based on well-established principles and reported outcomes for similar sequences. The following table summarizes the expected performance differences.

ParameterThis compound (Fmoc/tBu Strategy)Boc-Leu Derivative (Boc/Bzl Strategy)Key Findings & Citations
Coupling Efficiency Typically >99%[]Generally high, but can be challenging for sterically hindered residues.[3]The high reactivity of the OSu ester in this compound contributes to rapid and efficient coupling.
Crude Peptide Purity Often higher due to milder deprotection steps and fewer side reactions.Can be high, but repeated acid exposure may lead to side products and peptide degradation.[]The mild, orthogonal deprotection of the Fmoc group minimizes the risk of side-chain modifications.
Overall Yield Generally high, with less risk of premature cleavage from the resin.Can be high, but repeated acidolysis can lead to chain truncation and lower yields.The stability of the peptide-resin linkage under the basic deprotection conditions of the Fmoc strategy contributes to higher overall yields.
Handling of Hydrophobic/Aggregation-Prone Peptides More susceptible to interchain aggregation.Can be advantageous in preventing aggregation due to protonation of the N-terminus after deprotection.[]The acidic deprotection in Boc-SPPS can disrupt secondary structures, improving solubility.
Compatibility with Sensitive Residues & PTMs Highly compatible with acid-sensitive residues and post-translational modifications (PTMs).[4]Less compatible due to the harsh acidic conditions required for deprotection and cleavage.The mild deprotection and cleavage conditions of the Fmoc strategy preserve the integrity of sensitive functionalities.
Automation Friendliness Highly amenable to automated synthesis with real-time monitoring of Fmoc deprotection.[4]Less common in modern automated synthesizers.The UV absorbance of the cleaved Fmoc group allows for straightforward monitoring of reaction completion.

The Chemical Rationale: Understanding the Advantages of the Fmoc Strategy

The superiority of the Fmoc-based strategy, and by extension the use of this compound, can be attributed to several key chemical principles:

  • Orthogonality: The Fmoc/tBu strategy is truly orthogonal. The base-labile Fmoc group is removed without affecting the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the resin linker.[] In contrast, the Boc/Bzl strategy relies on graded acid lability, where the distinction between the removal of the temporary Boc group and the permanent side-chain protecting groups is less absolute, potentially leading to side reactions.[5]

  • Milder Deprotection Conditions: The use of a mild base like piperidine for Fmoc removal is significantly less harsh than the strong acids required for Boc deprotection.[][6] This minimizes the risk of side reactions such as aspartimide formation, particularly in sequences containing aspartic acid.[7]

  • Reduced Racemization: The use of N-hydroxysuccinimide esters, such as in this compound, is known to suppress racemization during the coupling step, ensuring the stereochemical integrity of the final peptide.

  • Broader Compatibility: The mild conditions of Fmoc-SPPS are compatible with a wider range of sensitive amino acids and post-translational modifications, such as phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of the Boc strategy.[4]

Experimental Protocols: A Guide to Implementation

To provide a practical understanding of the application of these derivatives, detailed, generalized protocols for key steps in both Fmoc and Boc solid-phase peptide synthesis are provided below.

Fmoc-SPPS Protocol using this compound
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin linker or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Coupling of this compound:

    • Dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF.

    • Add the this compound solution to the deprotected peptide-resin.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1-2 equivalents) to the reaction mixture.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction (Optional but Recommended): Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection cycle, treat the peptide-resin with a cleavage cocktail, typically containing 95% Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.

Boc-SPPS Protocol using a Boc-Leu Derivative
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in Dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.

  • Washing: Wash the resin with DCM to remove excess TFA.

  • Neutralization: Treat the resin with a 5-10% solution of Diisopropylethylamine (DIPEA) in DCM to neutralize the protonated N-terminus.

  • Washing: Wash the resin with DCM.

  • Coupling of Boc-Leu Derivative:

    • Dissolve the Boc-protected leucine derivative (e.g., Boc-Leu-OH) (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid.

  • Final Cleavage and Deprotection: Treat the peptide-resin with a strong acid, such as anhydrous Hydrofluoric acid (HF), containing scavengers (e.g., anisole) to cleave the peptide from the resin and remove the side-chain protecting groups.

Visualizing the Workflow and Chemical Logic

To further clarify the distinct workflows and chemical principles, the following diagrams have been generated using Graphviz.

Fmoc_SPPS_Workflow start Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (this compound, DIPEA/DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle_end Fmoc-Leu-AA-Resin wash2->cycle_end cycle_end->deprotection Repeat Cycle final_cleavage Final Cleavage (TFA Cocktail) cycle_end->final_cleavage peptide Purified Peptide final_cleavage->peptide Boc_SPPS_Workflow start Boc-AA-Resin deprotection Boc Deprotection (25-50% TFA/DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (DIPEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (Boc-Leu-OH, HBTU, DIPEA/DMF) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 cycle_end Boc-Leu-AA-Resin wash3->cycle_end cycle_end->deprotection Repeat Cycle final_cleavage Final Cleavage (HF) cycle_end->final_cleavage peptide Purified Peptide final_cleavage->peptide

References

A Comparative Guide to Purity Assessment of Synthetic Peptides Made with Fmoc-Leu-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical parameter that dictates experimental success, reproducibility, and therapeutic safety. The choice of synthesis strategy and reagents, such as the use of Nα-Fmoc-L-leucine N-hydroxysuccinimide ester (Fmoc-Leu-OSu), directly impacts the impurity profile of the crude peptide. This guide provides an objective comparison of peptide purity arising from Fmoc-based solid-phase peptide synthesis (SPPS) using this compound and its alternatives, supported by experimental data and detailed analytical protocols.

Performance Comparison of Peptide Synthesis Strategies

The purity of a synthetic peptide is influenced by numerous factors, including the choice of protecting group strategy (Fmoc vs. Boc), the type of amino acid activation, and the coupling reagents employed. While this compound is a widely used activated amino acid derivative, its performance can be compared against other activation methods and the broader Boc-synthesis strategy.

This compound in Context: A Look at Coupling Efficiency and Purity

This compound offers the advantage of being a pre-activated ester, simplifying the coupling step in SPPS. However, its reactivity is generally lower than that of peptides activated in situ with modern coupling reagents. For sterically hindered amino acids like leucine, the choice of a more potent activating agent is often recommended to ensure high coupling efficiency and minimize the formation of deletion sequences.[1]

While direct head-to-head purity data for peptides synthesized with this compound versus other specific activated forms of leucine is not extensively available in a single source, we can extrapolate performance based on studies comparing different coupling reagents for sterically hindered amino acids.

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids (e.g., Leucine)

Coupling Reagent/MethodReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
This compound Activated Ester60 - 180 min95 - 98%GoodLow
HATU Aminium/Uronium Salt20 - 45 min> 99.5%Very HighVery Low[1]
HBTU Aminium/Uronium Salt30 - 60 min98 - 99.5%HighLow to Moderate[1]
DIC/HOBt Carbodiimide/Additive60 - 120 min95 - 98%GoodLow
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[1]

Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Alternative Strategy: Boc Solid-Phase Peptide Synthesis

An alternative to the Fmoc/tBu strategy is the Boc/Bzl approach. The choice between these two fundamental strategies impacts the entire synthesis process, from the selection of protecting groups to the final cleavage conditions.[2][]

Table 2: Comparison of Fmoc-SPPS and Boc-SPPS for Peptide Synthesis

FeatureFmoc-SPPSBoc-SPPS
Nα-Protecting Group Fmoc (Base-labile)[2][]Boc (Acid-labile)[2][]
Deprotection Conditions 20% Piperidine in DMF[2][]50% TFA in DCM[4]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (e.g., Bzl) or HF-labile
Final Cleavage TFA-based cocktail[5]Strong acids (HF, TFMSA)[6]
Purity of Hydrophobic Peptides May be lower due to aggregationOften higher[]
Side Reactions Aspartimide formation[7]t-butylation of Trp, Met[6]
Automation Friendliness HighModerate

For hydrophobic peptides or sequences prone to aggregation, the Boc strategy may yield higher crude purity.[] The acidic deprotection step in Boc-SPPS protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are standard protocols for peptide synthesis using this compound, peptide purity assessment by HPLC and Mass Spectrometry, and Amino Acid Analysis for quantification.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines a manual synthesis cycle for incorporating this compound into a peptide chain.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • Dissolve this compound (2-3 equivalents relative to the resin loading capacity) in DMF.

    • Add the this compound solution to the deprotected peptide-resin.

    • Add N,N-Diisopropylethylamine (DIPEA) (1-2 equivalents) to the reaction mixture to act as a base.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A blue or purple color indicates an incomplete reaction, in which case the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of crude and purified peptides.

  • Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying its identity.

  • Sample Preparation: The sample from the HPLC analysis can often be directly infused or injected into the mass spectrometer.

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is typically used.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of the target peptide.

Protocol 4: Net Peptide Content by Amino Acid Analysis (AAA)

AAA determines the absolute amount of peptide in a sample by quantifying the constituent amino acids after hydrolysis.

  • Hydrolysis: Accurately weigh the peptide sample and hydrolyze it in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: Derivatize the resulting free amino acids with a reagent (e.g., AccQ-Tag) to make them detectable.

  • Chromatographic Separation: Separate the derivatized amino acids using a dedicated amino acid analyzer or a standard HPLC or UPLC system with a suitable column.

  • Quantification: Quantify each amino acid by comparing its peak area to that of a known standard. The sum of the molar amounts of the amino acids gives the total amount of peptide.

Visualizations

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_analysis Purity Assessment Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (this compound) Deprotection->Coupling Wash1 Washing Coupling->Wash1 Cycle Repeat Cycle Wash1->Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash1->Cleavage Final Cycle Cycle->Deprotection HPLC RP-HPLC Analysis Cleavage->HPLC Crude Peptide AAA Amino Acid Analysis Cleavage->AAA Net Peptide Content MS Mass Spectrometry HPLC->MS Purity & Identity

Workflow for Peptide Synthesis and Purity Assessment.

signaling_pathway_comparison cluster_fmoc Fmoc-SPPS Chemistry cluster_boc Boc-SPPS Chemistry Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect H₂N-AA-Resin Fmoc_Start->Fmoc_Deprotect Base (Piperidine) Fmoc_Couple Fmoc-AA-AA-Resin Fmoc_Deprotect->Fmoc_Couple Activated Fmoc-AA Boc_Start Boc-AA-Resin Boc_Deprotect ⁺H₃N-AA-Resin Boc_Start->Boc_Deprotect Acid (TFA) Boc_Neutralize H₂N-AA-Resin Boc_Deprotect->Boc_Neutralize Base (DIEA) Boc_Couple Boc-AA-AA-Resin Boc_Neutralize->Boc_Couple Activated Boc-AA

Comparison of Fmoc and Boc Synthesis Cycles.

logical_relationship cluster_factors Factors Influencing Purity cluster_impurities Common Impurities Purity Final Peptide Purity Reagent_Purity Purity of this compound Reagent_Purity->Purity Coupling_Efficiency Coupling Reaction Efficiency Coupling_Efficiency->Purity Deletion Deletion Sequences Coupling_Efficiency->Deletion Racemization Diastereomers Coupling_Efficiency->Racemization Side_Reactions Side Reactions Side_Reactions->Purity Deprotection_Completeness Completeness of Deprotection Deprotection_Completeness->Purity Truncation Truncated Sequences Deprotection_Completeness->Truncation Cleavage_Conditions Cleavage Conditions Cleavage_Conditions->Purity Side_Chain_Mod Side-Chain Modifications Cleavage_Conditions->Side_Chain_Mod

Factors Affecting Final Peptide Purity.

References

A Comparative Guide to Peptide Coupling: The Efficacy of Pre-activated Fmoc-Leu-OSu vs. In Situ Activation Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high purity and yield of the final peptide product. For researchers, scientists, and drug development professionals, the choice of coupling strategy can significantly impact the success of a synthesis, particularly when incorporating sterically hindered amino acids like leucine. This guide provides an objective comparison between using a pre-activated amino acid derivative, Fmoc-Leu-OSu, and the in situ activation of Fmoc-Leu-OH with various common coupling activators.

This compound, an N-hydroxysuccinimide (OSu) ester of Fmoc-protected leucine, is an activated form of the amino acid that can react directly with a free amine on the peptide resin without the need for an additional coupling reagent.[1] This approach is contrasted with the more common method of activating the free carboxylic acid of Fmoc-Leu-OH in the reaction vessel using a coupling activator. This guide will explore the performance of this compound in relation to popular in situ activation reagents, supported by experimental data and detailed protocols.

Performance Comparison of Coupling Strategies

The efficiency of a coupling reaction is assessed by factors such as reaction time, yield, and the purity of the resulting peptide, with a key consideration being the minimization of racemization. While this compound offers a streamlined workflow by eliminating the need for a separate activation step, its performance must be weighed against the high efficiency of modern coupling activators.

The following table summarizes the performance of various in situ coupling activators, which can be used as a benchmark for evaluating the use of pre-activated this compound. The data is compiled from studies on sterically similar or challenging amino acid couplings.

Coupling StrategyReagent TypeTypical Coupling TimeRepresentative Purity (%)Racemization RiskKey Characteristics
This compound Pre-activated Ester1-2 hours>95LowSimplifies the coupling step as no additional activator is needed.[2]
HATU Aminium/Uronium Salt15-45 minutes>98Very LowHighly efficient, especially for sterically hindered amino acids, leading to faster reaction times.[1][3]
HBTU Aminium/Uronium Salt20-60 minutes>95LowA reliable and commonly used reagent, though slightly less effective than HATU for difficult couplings.[1][4]
HCTU Aminium/Uronium Salt15-45 minutes>95Very LowOffers performance comparable to HATU and is often a more cost-effective option.[5]
PyBOP Phosphonium Salt30-120 minutes>95LowA robust reagent with a low propensity for racemization.[6] Avoids potential guanidinylation side reactions.[7]
TBTU Aminium/Uronium Salt20-60 minutes>95LowSimilar in performance to HBTU and often used interchangeably.[7]
DIC/HOBt Carbodiimide/Additive60-180 minutes~95ModerateA cost-effective method, but the byproduct can be difficult to remove.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible peptide synthesis. Below are standard protocols for both the use of pre-activated this compound and the in situ activation of Fmoc-Leu-OH with a common coupling reagent, HATU.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-based SPPS.

SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Next Cycle or Final Cleavage Washing2->NextCycle

General workflow for a single amino acid coupling cycle in SPPS.

Protocol 1: Coupling with Pre-activated this compound

This protocol outlines the direct use of this compound for coupling to the resin-bound peptide.

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[6]

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5-10 minutes. Drain and repeat this step once to ensure complete removal of the Fmoc group.[6]

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.[6]

  • Coupling:

    • Dissolve this compound (1.5-3 equivalents relative to resin loading) in DMF.

    • Add the this compound solution to the deprotected resin.

    • Add DIPEA (1-2 equivalents) to the reaction mixture.[2]

    • Agitate the mixture at room temperature for 1-2 hours.[2]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[6]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[6]

Protocol 2: In Situ Activation and Coupling with HATU

This protocol describes the coupling of Fmoc-Leu-OH using HATU as the activator.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-Leu-OH

  • HATU

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation: In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[6]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 20-45 minutes.[6]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[6]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Signaling Pathways and Logical Relationships

The following diagram illustrates the activation and coupling pathways for both this compound and in situ activation with an aminium salt like HATU.

Coupling_Pathways cluster_preactivated Pre-activated Pathway cluster_insitu In Situ Activation Pathway FmocLeuOSu This compound CoupledProduct1 Fmoc-Leu-NH-Peptide-Resin FmocLeuOSu->CoupledProduct1 Coupling PeptideResin1 H2N-Peptide-Resin PeptideResin1->CoupledProduct1 FmocLeuOH Fmoc-Leu-OH ActiveEster Activated OAt-Ester FmocLeuOH->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster CoupledProduct2 Fmoc-Leu-NH-Peptide-Resin ActiveEster->CoupledProduct2 Coupling PeptideResin2 H2N-Peptide-Resin PeptideResin2->CoupledProduct2

Comparison of pre-activated vs. in situ activation coupling pathways.

Conclusion

The choice between using a pre-activated amino acid like this compound and performing in situ activation involves a trade-off between convenience and reaction efficiency. This compound simplifies the synthesis process by removing the need for an additional activation step and the handling of coupling reagents. This can be advantageous in terms of reducing potential side reactions and simplifying protocols.

However, modern in situ coupling activators, particularly aminium/uronium salts like HATU and HCTU, offer significantly faster reaction times and have been optimized for high efficiency, especially with sterically hindered amino acids.[3] For challenging sequences or when speed is a critical factor, in situ activation may be the preferred method. Ultimately, the optimal strategy will depend on the specific requirements of the peptide being synthesized, including its sequence, scale, and the desired level of purity.

References

A Comparative Guide to Coupling Strategies in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-Leu-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals involved in large-scale peptide synthesis, the choice of coupling methodology is a critical determinant of overall process efficiency, purity of the final product, and cost-effectiveness. This guide provides an objective comparison between the use of pre-activated Fmoc-amino acid esters, specifically Fmoc-Leu-OSu (N-hydroxysuccinimide ester of Fmoc-Leucine), and in-situ activation methods using common coupling reagents. This analysis is supported by a summary of performance data, detailed experimental protocols, and mechanistic diagrams to facilitate informed decision-making in process development and manufacturing.

The fundamental challenge in Solid-Phase Peptide Synthesis (SPPS) is the efficient and complete formation of amide bonds. Two primary strategies have been established: the use of stable, pre-activated amino acid derivatives, and the in-situ activation of Fmoc-amino acids directly in the reaction vessel. Each approach presents a unique set of advantages and disadvantages that become particularly pronounced at a larger scale.

Performance Comparison: Pre-activated vs. In-situ Activation

The selection of a coupling strategy hinges on a balance of reactivity, cost, potential for side reactions, and process robustness. While in-situ activation is widely adopted for its flexibility, the use of pre-activated esters like this compound offers a more controlled and potentially simpler reaction process.

ParameterThis compound (Pre-activated Ester)In-situ Activation (e.g., Fmoc-Leu-OH + HBTU/DIPEA)In-situ Activation (e.g., Fmoc-Leu-OH + DIC/Oxyma)
Coupling Time 60 - 120 minutes30 - 60 minutes60 - 120 minutes
Coupling Efficiency >98%>99%95 - 98%
Crude Purity HighVery HighGood to High
Racemization Risk Very LowLow to ModerateLow
Byproducts N-hydroxysuccinimide (water-soluble)HOBt, Tetramethylurea (water-soluble)Diisopropylurea (DIU - sparingly soluble in common organic solvents)
Process Simplicity High (fewer reagents to handle)Moderate (requires handling of multiple reagents)Moderate
Heat Generation Low to ModerateHigh (exothermic reaction)Moderate
Relative Cost Higher initial material costModerate initial material costLower initial material cost

Cost-Benefit Analysis

The economic viability of a coupling strategy in large-scale synthesis extends beyond the initial cost of reagents. It encompasses factors such as process time, solvent consumption, waste disposal, and the cost of downstream purification.

This compound (Pre-activated Ester Method):

  • Benefits :

    • Process Simplification : The use of a pre-activated ester eliminates the need for handling and dissolving additional coupling reagents and bases during the critical coupling step, simplifying automation and reducing the potential for handling errors.

    • Controlled Reaction : The reaction is generally less exothermic compared to potent in-situ activators, which is a significant advantage in large-scale reactors where heat dissipation can be challenging.

    • Reduced Side Reactions : The risk of side reactions associated with some coupling reagents, such as guanidinylation with HBTU, is avoided.

    • Clean Byproducts : The primary byproduct, N-hydroxysuccinimide (NHS), is generally soluble and easily washed away.

  • Costs :

    • Higher Upfront Cost : this compound is a more expensive raw material compared to Fmoc-Leu-OH.

    • Longer Coupling Times : The coupling reaction with OSu esters can be slower compared to highly reactive uronium/aminium salt-based in-situ methods.[1]

In-situ Activation Methods (e.g., HBTU, DIC/Oxyma):

  • Benefits :

    • Lower Raw Material Cost : The combined cost of Fmoc-Leu-OH and a coupling reagent like DIC/Oxyma is generally lower than that of this compound, especially at scale.

    • Faster Reactions : Reagents like HATU and HCTU can achieve very rapid coupling times, potentially increasing reactor throughput.[2]

    • Flexibility : Allows for the use of a wide range of coupling reagents that can be optimized for specific "difficult" couplings.

  • Costs :

    • Process Complexity : Requires the precise addition of multiple reagents, increasing the complexity of automated processes.

    • Byproduct Management : The byproducts of some coupling reagents, such as dicyclohexylurea (DCU) from DCC or diisopropylurea (DIU) from DIC, can have low solubility, leading to potential filter clogging and purification challenges.[3]

    • Exothermic Reactions : The activation step can be highly exothermic, requiring careful temperature control in large reactors to prevent side reactions and racemization.[4]

    • Potential for Side Reactions : Some coupling reagents can lead to unwanted side reactions if not used under optimal conditions.

Experimental Protocols

Detailed methodologies are essential for reproducible and scalable peptide synthesis. Below are comparative protocols for the coupling of Fmoc-Leucine using this compound and two common in-situ activation methods in an automated large-scale synthesizer.

General Setup:

  • Synthesizer : Automated large-scale peptide synthesizer with programmable reagent delivery.

  • Resin : Rink Amide resin, pre-swollen in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection : 20% piperidine in DMF.

Protocol 1: Coupling with this compound

  • Resin Preparation : Ensure the resin is swollen and has undergone Fmoc deprotection of the preceding amino acid, followed by thorough washing with DMF.

  • Reagent Preparation : In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) in DMF.

  • Coupling : Add the this compound solution to the deprotected resin. Agitate the mixture for 60-120 minutes at room temperature.

  • Monitoring : Monitor the completion of the coupling reaction using a qualitative method (e.g., Kaiser test).

  • Washing : Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF.

Protocol 2: In-situ Coupling with HBTU/DIPEA

  • Resin Preparation : Prepare the resin as described in Protocol 1.

  • Reagent Preparation : In a separate vessel, dissolve Fmoc-Leu-OH (2.0 equivalents), HBTU (1.95 equivalents), and N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents) in DMF.

  • Activation and Coupling : Allow the reagents to pre-activate for 1-2 minutes before adding the solution to the deprotected resin. Agitate the mixture for 30-60 minutes.

  • Monitoring : Monitor the reaction completion with a Kaiser test.

  • Washing : Drain the coupling solution and wash the resin with DMF.

Protocol 3: In-situ Coupling with DIC/Oxyma

  • Resin Preparation : Prepare the resin as described in Protocol 1.

  • Reagent Preparation : In a separate vessel, dissolve Fmoc-Leu-OH (2.0 equivalents) and OxymaPure (2.0 equivalents) in DMF.

  • Activation and Coupling : Add DIC (2.0 equivalents) to the solution and immediately transfer it to the deprotected resin. Agitate the mixture for 60-120 minutes.

  • Monitoring : Monitor the reaction completion with a Kaiser test.

  • Washing : Drain the reaction mixture and wash the resin with DMF.

Mandatory Visualizations

Workflow for Large-Scale SPPS Cycle cluster_deprotection Deprotection cluster_coupling Coupling deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Selected Method) wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle Next Cycle or Final Cleavage wash2->end_cycle start Start Cycle (Fmoc-Peptide-Resin) start->deprotection

Caption: General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Peptide Bond Formation Pathways cluster_preactivated Pre-activated Ester Method cluster_insitu In-situ Activation Method fmoc_leu_osu This compound peptide_resin1 H2N-Peptide-Resin fmoc_leu_osu->peptide_resin1 Coupling final_product Fmoc-Leu-Peptide-Resin peptide_resin1->final_product fmoc_leu_oh Fmoc-Leu-OH coupling_reagent Coupling Reagent (e.g., HBTU or DIC/Oxyma) fmoc_leu_oh->coupling_reagent Activation activated_intermediate Activated Intermediate coupling_reagent->activated_intermediate peptide_resin2 H2N-Peptide-Resin activated_intermediate->peptide_resin2 Coupling peptide_resin2->final_product

Caption: Comparison of reaction pathways for pre-activated versus in-situ coupling methods.

Conclusion and Recommendations

The choice between using this compound and in-situ activation methods for large-scale peptide synthesis is a nuanced decision that depends on the specific requirements of the project.

  • For processes where robustness, simplicity, and minimizing the risk of side reactions are paramount, and where the higher initial cost of the raw material can be justified, this compound is an excellent choice. Its use can lead to a more predictable and easily automated manufacturing process, potentially reducing overall costs through simplified operations and higher crude purity that lessens the downstream purification burden.

  • For cost-sensitive projects, or when dealing with particularly difficult couplings that may require more potent and faster-acting reagents, in-situ activation remains the dominant strategy. The lower cost of Fmoc-Leu-OH combined with reagents like DIC/Oxyma makes this an economically attractive option. More reactive reagents like HBTU or HATU provide the necessary power for challenging sequences, albeit at a higher cost and with greater process considerations such as heat management.

Ultimately, a thorough process evaluation, including small-scale pilot syntheses, is crucial to determine the most cost-effective and efficient strategy for the large-scale production of a specific peptide. This analysis should encompass not only the direct costs of materials but also the indirect costs associated with process time, labor, waste disposal, and purification.

References

A Tale of Two Reagents: A Comparative Guide to Fmoc-Leu-OH and Fmoc-Leu-OSu in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate reagents is paramount to achieving high-purity peptides in optimal yields. Among the vast array of available building blocks, N-α-Fmoc-protected amino acids are the cornerstone of modern SPPS. This guide provides a comprehensive comparison of two key leucine derivatives: Fmoc-Leu-OH , the standard amino acid building block, and Fmoc-Leu-OSu , a pre-activated ester, clarifying their distinct roles and performance characteristics in the SPPS workflow. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis strategies.

While both compounds share the fluorenylmethyloxycarbonyl (Fmoc) protecting group, their functionalities and applications within the SPPS cycle are fundamentally different. Fmoc-Leu-OH is the foundational building block that requires in situ activation to facilitate peptide bond formation. In contrast, this compound, as an N-hydroxysuccinimide (OSu) ester, is a pre-activated form of Fmoc-leucine. However, its primary application is not for direct coupling in routine SPPS but rather in specific bioconjugation and labeling contexts. For the purpose of peptide chain elongation in SPPS, the direct comparison lies between the in situ activation of Fmoc-Leu-OH and the use of other pre-activated amino acid species.

Performance Comparison at a Glance

The following table summarizes the key differences in the application and performance of Fmoc-Leu-OH with in-situ activation versus the direct use of a pre-activated this compound derivative in a standard SPPS workflow.

ParameterFmoc-Leu-OH (with in situ activation)This compound (Pre-activated Ester)
Primary Role in SPPS Standard building block for peptide chain elongation.Primarily used for bioconjugation and labeling; less common for direct SPPS coupling.
Activation Requirement Requires the addition of a separate coupling reagent (e.g., HBTU, HATU, DIC).[1]No separate activation step is needed as it is already an active ester.
Coupling Efficiency Generally high (>99%) with optimized coupling reagents and conditions.[2]Potentially high, but can be susceptible to hydrolysis, leading to incomplete coupling.
Reaction Byproducts Dependent on the coupling reagent used (e.g., HOBt, urea derivatives).[1]N-hydroxysuccinimide (NHS).
Cost-Effectiveness Generally more cost-effective for large-scale synthesis due to the lower cost of the amino acid derivative.Typically more expensive than the corresponding free acid.
Stability in Solution Stable as a stock solution. The activated species is generated in situ just before coupling.[3]Less stable in solution, particularly in the presence of nucleophiles or moisture, leading to hydrolysis.
Control over Reaction Offers greater flexibility in choosing the type and concentration of the activating agent to optimize for difficult couplings.Less control over the coupling reaction once the reagent is added to the resin.
Common Applications Routine automated and manual solid-phase peptide synthesis.[4]Labeling of proteins and other biomolecules, solution-phase couplings, and specialized SPPS applications.

The SPPS Workflow: A Visual Representation

The following diagram illustrates the distinct stages where Fmoc-Leu-OH and this compound would be utilized within the broader context of peptide synthesis.

SPPS_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Reagents Reagent Preparation cluster_Alternative Alternative Reagent cluster_Bioconjugation Bioconjugation Application Deprotection Fmoc Deprotection (Piperidine) Washing1 Washing Deprotection->Washing1 Coupling Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection FmocLeuOH Fmoc-Leu-OH Activation In situ Activation (e.g., HBTU, HATU, DIC) FmocLeuOH->Activation Activated_AA Activated Fmoc-Leu-ester Activation->Activated_AA Activated_AA->Coupling Standard SPPS Coupling FmocLeuOSu This compound (Pre-activated) FmocLeuOSu->Coupling Direct Coupling (Less Common in SPPS) Protein Protein with free amine FmocLeuOSu->Protein Labeling Reaction Labeled_Protein Fmoc-Leu labeled Protein Protein->Labeled_Protein

SPPS workflow comparing in situ activation with pre-activated esters.

Experimental Protocols

Standard Coupling Protocol using Fmoc-Leu-OH with HBTU Activation

This protocol outlines a standard procedure for coupling Fmoc-Leu-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Leu-OH (3 equivalents relative to resin loading)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: The Fmoc-protected peptide-resin is first deprotected using a 20% piperidine in DMF solution to expose the free N-terminal amine. This is followed by thorough washing with DMF to remove residual piperidine.[5]

  • Activation of Fmoc-Leu-OH: In a separate vessel, dissolve Fmoc-Leu-OH and HBTU in DMF. Add DIPEA to the solution to initiate the activation. The solution should be allowed to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated Fmoc-Leu-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test to detect any remaining free primary amines.[1]

  • Washing: After the coupling is complete (as indicated by a negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol for Utilizing a Pre-activated Ester (this compound)

While less common for routine SPPS, a pre-activated ester like this compound can be used for coupling.

Materials:

  • Fmoc-protected peptide-resin

  • This compound (3 equivalents relative to resin loading)

  • DMF

Procedure:

  • Resin Preparation: As with the standard protocol, the resin must first be deprotected with 20% piperidine in DMF and washed.

  • Coupling Reaction: Dissolve the this compound in DMF and add it directly to the deprotected peptide-resin. Agitate the mixture at room temperature. The reaction time may vary and should be monitored.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF.

Logical Relationships in SPPS Reagent Choice

The decision-making process for selecting the appropriate amino acid derivative and activation strategy is crucial for the success of peptide synthesis.

Reagent_Choice_Logic Start Start: Need to add Leucine to peptide chain Decision1 Is this for standard SPPS chain elongation? Start->Decision1 Standard_SPPS Use Fmoc-Leu-OH Decision1->Standard_SPPS Yes Special_Application Is this for bioconjugation or a specialized application? Decision1->Special_Application No Activation_Choice Select in situ activation method (e.g., carbodiimide, onium salt) Standard_SPPS->Activation_Choice Coupling Perform Coupling Reaction Activation_Choice->Coupling End Continue SPPS Cycle Coupling->End Special_Application->End No Use_OSu Consider this compound Special_Application->Use_OSu Yes Direct_Reaction Perform Direct Coupling/Labeling Use_OSu->Direct_Reaction End_Special End of specific application Direct_Reaction->End_Special

Decision tree for selecting Fmoc-Leu derivatives.

Conclusion

References

Safety Operating Guide

Proper Disposal of Fmoc-Leu-OSu: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Fmoc-Leu-OSu, ensuring the safety of laboratory personnel and environmental protection. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals.

Understanding the Hazards

This compound (N-(9-Fluorenylmethoxycarbonyl)-L-leucine N-hydroxysuccinimide ester) is a chemical compound widely used in peptide synthesis. Proper handling and disposal are crucial due to its inherent hazards. According to safety data sheets (SDS), this compound presents the following risks:

  • Harmful if swallowed: May cause harm if ingested.

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]

Therefore, it is imperative to prevent its release into the environment and to ensure that all waste is managed according to institutional and regulatory guidelines.

Personal Protective Equipment (PPE)

Before handling this compound or its associated waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Disposal of Unused or Expired Solid this compound

Unused or expired solid this compound must be disposed of as hazardous chemical waste.

Step-by-Step Procedure:

  • Segregation: Do not mix solid this compound with other chemical waste.

  • Packaging: Place the solid waste in its original container if possible, or in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The container must be clearly labeled with the full chemical name ("this compound"), the quantity, and the date of disposal. Affix a "Hazardous Waste" label as per your institution's guidelines.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Collection: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of Liquid Waste from Experimental Use

Liquid waste containing this compound and its byproducts is generated during various stages of peptide synthesis. Proper segregation of these waste streams is critical.

Waste from Fmoc Deprotection

The removal of the Fmoc protecting group, typically using a solution of piperidine in a solvent like dimethylformamide (DMF), generates a characteristic waste stream.

Step-by-Step Procedure:

  • Segregation: This waste is basic and contains piperidine and dibenzofulvene-piperidine adducts. It must be collected in a separate waste container.

  • Container: Use a clearly labeled, chemically resistant container (e.g., a high-density polyethylene bottle) designated for "Basic Waste" or "Piperidine Waste."

  • Labeling: Label the container with "Hazardous Waste," listing all components (e.g., "Piperidine, Dimethylformamide, Dibenzofulvene adducts").

  • Storage: Keep the container tightly sealed and store it in a designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal through your institution's EHS office.

Waste from Coupling Reactions

The liquid waste from the coupling reaction will contain unreacted this compound, solvents, and other reagents.

Step-by-Step Procedure:

  • Inactivation (Optional but Recommended): N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, which renders them less reactive. Before final disposal, the reactivity of this compound in the waste stream can be quenched. This can be achieved by adding a basic solution (e.g., 1 M NaOH) and allowing it to stir for several hours to hydrolyze the NHS ester. Following hydrolysis, the solution should be neutralized with a mild acid (e.g., 1 M HCl) to a pH between 6 and 8.

  • Segregation: Collect the (optionally inactivated) liquid waste in a dedicated container. Segregate halogenated and non-halogenated solvent waste if required by your institution's disposal guidelines.

  • Container: Use a labeled, sealed, and chemically compatible container.

  • Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents.

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

Disposal of Contaminated Solid Waste

All solid materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:

  • Gloves

  • Weighing paper and boats

  • Pipette tips

  • Contaminated labware

  • Spill cleanup materials

Step-by-Step Procedure:

  • Segregation: Collect all contaminated solid waste in a dedicated container separate from non-hazardous trash.

  • Packaging: Place the waste in a designated, leak-proof container, such as a labeled plastic bag or a lined cardboard box.

  • Labeling: Label the container as "Hazardous Waste" and specify the nature of the contamination (e.g., "Solid waste contaminated with this compound").

  • Disposal: Dispose of the container through your institution's EHS-approved waste stream.

Quantitative Data Summary

PropertyValue
Molecular Formula C₂₉H₃₂N₂O₅
Molecular Weight 492.58 g/mol
Appearance White to off-white powder
GHS Hazard Statements H302: Harmful if swallowedH317: May cause an allergic skin reactionH411: Toxic to aquatic life with long lasting effects[1]
Precautionary Statements P273: Avoid release to the environmentP280: Wear protective gloves[1]

Disposal Workflow Diagram

This compound Disposal Workflow cluster_start Start cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_process Processing & Segregation cluster_end Final Disposal start This compound Waste Generation unused_solid Unused/Expired Solid start->unused_solid contaminated_solid Contaminated Solids (Gloves, Tips, etc.) start->contaminated_solid deprotection_waste Fmoc Deprotection Waste (Piperidine/DMF) start->deprotection_waste coupling_waste Coupling Reaction Waste start->coupling_waste segregate_solid Segregate Solid Waste unused_solid->segregate_solid contaminated_solid->segregate_solid segregate_deprotection Segregate Basic Waste deprotection_waste->segregate_deprotection inactivate_coupling Optional: Inactivate (Hydrolysis & Neutralization) coupling_waste->inactivate_coupling package_label Package & Label as Hazardous Waste segregate_solid->package_label segregate_deprotection->package_label segregate_coupling Segregate Solvent Waste (Halogenated/Non-halogenated) inactivate_coupling->segregate_coupling segregate_coupling->package_label ehs_pickup Arrange for EHS Pickup package_label->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste streams.

Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and adhere to all local, state, and federal regulations.

References

Personal protective equipment for handling Fmoc-Leu-OSu

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Leu-OSu

This guide provides comprehensive safety and logistical information for the handling and disposal of this compound (N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine N-hydroxysuccinimide ester), a reagent commonly used in solid-phase peptide synthesis (SPPS). Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Immediate Precautions

This compound, like other activated esters used in peptide synthesis, presents several potential hazards. Based on data for structurally similar compounds, it should be handled with care. The primary hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2][3]

  • Eye Irritation: May cause serious eye irritation.[3]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2]

In the event of exposure, take the following immediate actions:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation or a rash occurs, seek medical advice.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure risk when handling this compound and associated reagents. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing & Aliquoting (Powder) Chemical safety gogglesNitrile gloves (consider double-gloving)Buttoned lab coatNIOSH-approved N95 respirator (or better) if not in a fume hood
Solution Preparation & Use in Reaction Chemical safety goggles or a face shield if splashing is a riskChemical-resistant nitrile glovesChemical-resistant lab coatWork in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with appropriate cartridges
Waste Disposal Chemical safety gogglesChemical-resistant nitrile glovesLab coatNot generally required if waste is properly contained

Experimental Protocols: Safe Handling and Disposal

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks. Wear safety glasses and nitrile gloves during inspection.

  • Storage: Store the container in a cool (2-8°C is often recommended), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly sealed to prevent moisture contamination, which can hydrolyze the active ester.

Weighing and Solution Preparation
  • Engineering Controls: All handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation of dust.[1]

  • Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator to prevent condensation of moisture onto the product.

  • Weighing:

    • Don appropriate PPE: chemical safety goggles, nitrile gloves, and a buttoned lab coat. If not in a fume hood, a NIOSH-approved respirator is mandatory.

    • Use anti-static weighing techniques to prevent dispersal of the fine powder.

    • Carefully transfer the desired amount to a secondary container.

    • Clean any spills on the balance immediately with a damp cloth (use a suitable solvent if necessary) and dispose of the cleaning materials as hazardous waste.

  • Dissolving:

    • Add the appropriate solvent (e.g., Dimethylformamide - DMF) to the container with the weighed this compound.

    • Cap the container and mix gently until fully dissolved.

Use in a Coupling Reaction (SPPS)
  • Resin Preparation: Swell the synthesis resin in a suitable solvent like DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine using a solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling: Add the prepared solution of this compound to the deprotected resin. The reaction is typically facilitated by the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed with agitation.

  • Monitoring and Washing: Monitor the reaction for completion (e.g., using a Kaiser test). Once complete, wash the resin with DMF to remove any unreacted reagents and byproducts.

Spill Cleanup
  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Don PPE: Wear, at a minimum, chemical safety goggles, a face shield, a chemical-resistant lab coat or apron, and double-layered nitrile gloves.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand).

  • Cleanup: Collect the absorbed material and place it in a sealed container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Waste Disposal
  • Waste Segregation: Collect all waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, in a clearly labeled, sealed container for hazardous chemical waste.

  • Disposal Method: Do not dispose of this material down the drain or in regular trash.[4] Arrange for disposal through a licensed hazardous waste disposal company.[2] The recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key stages and decision points for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow This compound: Safe Handling and Disposal Workflow cluster_ppe Key PPE Requirements start Start receiving Receiving & Storage (2-8°C, Dry, Ventilated) start->receiving end_node End prep Preparation for Use (Equilibrate to RT in Desiccator) receiving->prep weighing Weighing & Aliquoting (In Fume Hood) prep->weighing dissolving Solution Preparation (Add Solvent, e.g., DMF) weighing->dissolving spill Spill Occurs? weighing->spill weighing_ppe Goggles, Gloves, Lab Coat, Respirator weighing->weighing_ppe reaction Use in Reaction (e.g., Peptide Coupling) dissolving->reaction dissolving->spill waste_collection Waste Collection (Segregated, Labeled Container) reaction->waste_collection reaction->spill reaction_ppe Goggles, Gloves, Lab Coat (in Fume Hood) reaction->reaction_ppe disposal Hazardous Waste Disposal (Licensed Vendor) waste_collection->disposal disposal->end_node spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->waste_collection

Caption: Workflow for the safe handling and disposal of this compound.

References

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